molecular formula C7H6BrClO B1373858 (2-Bromo-3-chlorophenyl)methanol CAS No. 1232407-29-2

(2-Bromo-3-chlorophenyl)methanol

Cat. No.: B1373858
CAS No.: 1232407-29-2
M. Wt: 221.48 g/mol
InChI Key: ZXQXFGIIUDAGJU-UHFFFAOYSA-N
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Description

(2-Bromo-3-chlorophenyl)methanol is a useful research compound. Its molecular formula is C7H6BrClO and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromo-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXFGIIUDAGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729412
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232407-29-2
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-Bromo-3-chlorophenyl)methanol: Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

(2-Bromo-3-chlorophenyl)methanol is a halogenated aromatic alcohol that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies, with a focus on its potential applications in medicinal chemistry and drug development. The strategic placement of two distinct halogens allows for selective functionalization through various cross-coupling and substitution reactions, making it a key component in the synthesis of novel compounds with potential therapeutic activities.

Physicochemical and Structural Properties

The structural and physical properties of this compound are fundamental to understanding its reactivity and potential applications.

Molecular Structure:

The molecule consists of a benzyl alcohol core substituted with a bromine atom at the 2-position and a chlorine atom at the 3-position of the phenyl ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1232407-29-2
Molecular Formula C₇H₆BrClO[1]
Molar Mass 221.48 g/mol [1]
Appearance Solid (predicted)[1]
Boiling Point ~290 - 310 °C (estimated, decomposition likely)[1]
Density ~1.7 - 1.9 g/cm³ (estimated)[1]
Solubility in Water Low[1]
Solubility in Organic Solvents Soluble in dichloromethane, chloroform[1]

Synthesis and Reactivity

The primary and most direct route to this compound is through the reduction of its corresponding aldehyde, 2-bromo-3-chlorobenzaldehyde.

Experimental Protocol: Reduction of 2-Bromo-3-chlorobenzaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of this compound using sodium borohydride, a mild and selective reducing agent.[2][3]

Materials:

  • 2-Bromo-3-chlorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 mL Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 50 mL flask, dissolve 2-bromo-3-chlorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde). Stir the mixture at room temperature until the aldehyde is completely dissolved.[4][5]

  • Reduction: Slowly add sodium borohydride (NaBH₄) (0.25-0.5 eq) portion-wise to the stirred solution over 10-15 minutes. The reaction is exothermic, and a gentle effervescence may be observed. Maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.[6]

  • Quenching: After the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if required.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Aldehyde 2-Bromo-3-chlorobenzaldehyde in Methanol Reduction Addition of NaBH₄ Aldehyde->Reduction 1. Stirring Stir at RT (1-2h) Reduction->Stirring 2. Quenching Quench with H₂O Stirring->Quenching 3. Evaporation Remove Methanol Quenching->Evaporation 4. Extraction Extract with CH₂Cl₂ Evaporation->Extraction 5. Drying Dry over MgSO₄ Extraction->Drying 6. Final_Product This compound Drying->Final_Product 7.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet or a doublet for the benzylic protons (-CH₂OH) around 4.5-5.0 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.6 ppm. The hydroxyl proton will be a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the benzylic carbon (-CH₂OH) around 60-65 ppm. The aromatic carbons will resonate in the region of 120-140 ppm.

  • FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring and the CH₂ group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region below 1000 cm⁻¹.[7]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a cluster of isotopic peaks.[8] A common fragmentation pattern for benzyl alcohols is the loss of a hydrogen atom to form a stable benzylic cation, or the loss of the hydroxyl group.[9][10]

Applications in Drug Development and Medicinal Chemistry

Halogenated phenyl methanols are important synthons in medicinal chemistry. The presence of bromine and chlorine atoms in this compound provides two distinct reactive handles for further chemical modifications, which is highly advantageous in the synthesis of complex drug candidates.

The bromo- and chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse functional groups and the construction of larger, more complex molecular scaffolds.

While specific antiviral drugs directly synthesized from this compound are not prominently documented, this class of compounds serves as a crucial starting material for the synthesis of various heterocyclic and polycyclic structures that are known to exhibit a wide range of biological activities, including antiviral properties.[11][12] The strategic placement of the halogens can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery and development. Its unique halogenation pattern allows for selective and diverse chemical transformations, making it an attractive starting material for the synthesis of complex and biologically active molecules. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, S1-S63.
  • Cai, M., et al. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • Du, H., et al. (2014). Asymmetric Transfer Hydrogenation of Aryl Ketones with Chiral Iodo-Amino Alcohol Catalysts.
  • Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9046-9056.
  • Mohammad, A., et al. (2023).
  • Studylib.net. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

  • Reorganic.com. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone (Alternative Procedure). Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. Retrieved from [Link]

  • Chen, Z., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-3-fluorophenyl)(phenyl)methanol. Retrieved from [Link]

  • Ascent Chemical. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromophenyl)(2-chlorophenyl)methanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH mass spectrum of methanol. Retrieved from [Link]

  • ResearchGate. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2-Bromo-3-chlorophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2-Bromo-3-chlorophenyl)methanol, a halogenated benzyl alcohol derivative, serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, imparts distinct reactivity and physicochemical properties that are highly valuable for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, applications in drug discovery, and essential safety and handling information. The content herein is intended to equip researchers and drug development professionals with the technical knowledge and practical insights necessary for the effective utilization of this versatile intermediate.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. The strategic placement of the bromo and chloro substituents influences the reactivity of the benzylic alcohol and the aromatic ring, making it a versatile precursor for a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1232407-29-2[1]
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
Appearance Solid (predicted)[2]
Boiling Point Estimated around 290-310 °C (decomposition likely)[2]
Solubility in Water Low[2]
Solubility in Organic Solvents Soluble in dichloromethane, chloroform[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, primarily involving the reduction of the corresponding carbonyl compound. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and economic considerations. Two common and reliable methods are the reduction of 2-bromo-3-chlorobenzaldehyde and the reduction of 2-bromo-3-chlorobenzoic acid.

Synthesis via Reduction of 2-Bromo-3-chlorobenzaldehyde

A widely employed and efficient method for the synthesis of this compound is the reduction of 2-bromo-3-chlorobenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored for its high chemoselectivity, operational simplicity, and compatibility with a range of functional groups.[3][4]

Diagram 1: Synthesis of this compound from 2-Bromo-3-chlorobenzaldehyde

G start 2-Bromo-3-chlorobenzaldehyde reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagent Reduction product This compound reagent->product workup Aqueous Workup product->workup

Caption: Reduction of 2-bromo-3-chlorobenzaldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-3-chlorobenzaldehyde (1.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthesis via Reduction of 2-Bromo-3-chlorobenzoic Acid

A more vigorous reduction is required for the conversion of 2-bromo-3-chlorobenzoic acid to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[5] Due to the high reactivity of LiAlH₄ with water and other protic solvents, this reaction must be carried out under strictly anhydrous conditions.

Diagram 2: Synthesis of this compound from 2-Bromo-3-chlorobenzoic Acid

G start 2-Bromo-3-chlorobenzoic Acid reagent 1. Lithium Aluminum Hydride (LiAlH4) Anhydrous THF 2. Aqueous Workup start->reagent Reduction product This compound reagent->product

Caption: Reduction of 2-bromo-3-chlorobenzoic acid.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-bromo-3-chlorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Applications in Drug Discovery and Development

Halogenated organic compounds are of paramount importance in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct halogenation pattern, is a valuable intermediate for the synthesis of novel pharmaceutical agents.

While specific blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motif is present in various classes of biologically active molecules. Its utility lies in its ability to participate in a range of chemical transformations:

  • Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.

  • Nucleophilic Substitution: The benzylic alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups.

  • Oxidation: The alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid, providing further avenues for molecular elaboration.

These reactions allow for the incorporation of the 2-bromo-3-chlorophenyl moiety into larger, more complex molecules with potential therapeutic applications, such as kinase inhibitors, GPCR modulators, and other targeted therapies.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling and Storage:

  • Work in a well-ventilated chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][6]

  • Keep away from heat, sparks, and open flames.

Disposal:

  • This material should be treated as hazardous waste.

  • Dispose of the waste material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • All disposal practices must comply with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through well-established reduction methodologies, and its unique structural features provide a platform for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the synthesis of novel and complex organic molecules. This guide serves as a foundational resource for researchers and scientists, enabling them to harness the full potential of this important building block in their synthetic endeavors.

References

A Technical Guide to the Physicochemical Characterization of (2-Bromo-3-chlorophenyl)methanol: Melting Point and Solubility Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Bromo-3-chlorophenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes detailed, field-proven methodologies for the precise experimental determination of its melting point and solubility profiles. These protocols are designed to ensure data integrity and reproducibility, which are critical for regulatory submissions and scientific publications.

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous characterization. Among the most fundamental of these characterization steps are the determination of a compound's melting point and solubility. The melting point is a crucial indicator of purity and is vital for material identification and quality control. A sharp melting point range is often indicative of a highly pure crystalline solid, whereas a broad and depressed range can suggest the presence of impurities[1].

Solubility, on the other hand, directly influences a compound's bioavailability and formulation possibilities. A compound that is poorly soluble in aqueous media may exhibit low absorption in the gastrointestinal tract, while its solubility in organic solvents dictates its utility in various synthetic reactions and purification techniques like chromatography and crystallization[2].

This compound, a substituted benzyl alcohol, presents a unique combination of functional groups—a hydroxyl group, a bromine atom, and a chlorine atom on a phenyl ring—that are expected to influence its polarity, and consequently its melting point and solubility. While data on the parent compound, benzyl alcohol, is readily available, showing it to be a colorless liquid with moderate water solubility[3][4][5][6][7], the specific physical properties of this di-halogenated derivative are not widely reported. This guide aims to bridge that gap by not only presenting available information but also by providing robust protocols for their experimental determination.

Physicochemical Properties of this compound

Direct experimental data for this compound is scarce in publicly accessible databases. However, based on its structure and data from suppliers, some properties can be summarized.

PropertyValue/ObservationSource
Molecular Formula C7H6BrClO[8][9]
Molar Mass 221.48 g/mol [8][9]
Appearance Predicted to be a solid at room temperature.[8]
Melting Point No common data available, but likely a solid at room temperature.[8]
Boiling Point Estimated to be around 290 - 310 °C (decomposition likely).[8]
Density Estimated to be around 1.7 - 1.9 g/cm³.[8]
Solubility in Water Predicted to have low solubility due to the non-polar aromatic part.[8]
Solubility in Organic Solvents Predicted to be soluble in common organic solvents like dichloromethane and chloroform.[8]

The presence of the polar hydroxyl group would suggest some affinity for polar solvents, including water. However, the bulky, non-polar bromo- and chloro-substituted phenyl ring is expected to dominate the molecule's character, leading to low aqueous solubility and good solubility in organic solvents, a principle often summarized as "like dissolves like"[2].

Experimental Protocol for Melting Point Determination

The determination of a precise melting point is a cornerstone of compound characterization. The following protocol outlines the capillary method, a widely accepted and accurate technique.

Principle

A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range[10]. A pure compound will exhibit a sharp melting point range of 0.5-1.0°C.

Equipment and Reagents
  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (closed at one end)[10][11][12]

  • This compound, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Safety goggles

Step-by-Step Procedure
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar and pestle[10][12].

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the closed end of the tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm high[1][10].

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

  • Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by heating the sample at a rate of 10-20°C per minute to get an approximate melting point[1].

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate of approximately 1-2°C per minute[10].

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2)[10][12]. The melting point is reported as the range T1-T2.

  • Repeatability: For accuracy, repeat the determination at least twice. The results should be consistent.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Load Load Capillary Tube (2-3 mm height) Grind->Load Place Place in Apparatus Load->Place RapidHeat Rapid Heating (~10-20°C/min) for Approx. MP Place->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Heating (~1-2°C/min) Cool->SlowHeat Record Record T1 (onset) and T2 (clear) SlowHeat->Record Repeat Repeat Measurement for Consistency Record->Repeat Report Report as Melting Range (T1-T2) Repeat->Report

Caption: Workflow for determining the melting point of this compound.

Experimental Protocol for Solubility Determination

Solubility is typically determined by adding a solute to a solvent until saturation is reached at a specific temperature. The following protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Principle

A measured amount of the solute is added in portions to a known volume of a solvent with vigorous mixing. The point at which no more solute dissolves represents the saturation point, and the solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL)[2][13][14].

Equipment and Reagents
  • This compound

  • A range of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane)

  • Small test tubes or vials[13][14]

  • Vortex mixer

  • Graduated pipettes or burette[13]

  • Analytical balance

Step-by-Step Procedure
  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Solute Addition: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into each labeled test tube.

  • Solvent Addition: Add a specific volume of the first solvent (e.g., 0.5 mL) to the corresponding test tube[14].

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds to facilitate dissolution[13][14].

  • Observation: Visually inspect the solution.

    • Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.

    • Partially Soluble: If some, but not all, of the solid dissolves, it is partially soluble.

    • Insoluble: If the solid does not appear to dissolve at all, it is considered insoluble.

  • Incremental Solvent Addition (for Semi-Quantitative Analysis): If the compound did not dissolve completely, add another measured portion of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps[13]. Continue this process until the solid is fully dissolved or a significant volume of solvent has been added.

  • Data Recording: Record the total volume of solvent required to dissolve the initial mass of the solute. This allows for the calculation of an approximate solubility value (e.g., in mg/mL).

  • Repeat for All Solvents: Repeat steps 3-7 for each of the selected solvents.

Logical Flow for Solubility Classification

SolubilityClassification start Start: 10 mg of Compound in Test Tube add_solvent Add 0.5 mL of Solvent start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually Observe vortex->observe soluble Result: Soluble (>20 mg/mL) observe->soluble Completely Dissolved add_more_solvent Add another 0.5 mL of Solvent observe->add_more_solvent Partially Dissolved or Undissolved insoluble Result: Insoluble (<1 mg/mL) partially_soluble Result: Partially or Slightly Soluble add_more_solvent->vortex add_more_solvent->insoluble After 10 mL total still undissolved add_more_solvent->partially_soluble Dissolves after more solvent is added

Caption: Decision tree for classifying the solubility of this compound.

Conclusion

The physicochemical properties of this compound are critical to its application in scientific research and drug development. While specific, experimentally-verified data on its melting point and solubility are not widely published, this guide provides a framework for understanding its expected behavior based on its chemical structure. More importantly, the detailed, step-by-step protocols for determining these properties offer researchers a reliable methodology for generating high-quality, reproducible data. Adherence to these robust experimental designs will ensure that the characterization of this and similar compounds is both accurate and consistent, thereby supporting the advancement of organic synthesis and medicinal chemistry.

References

  • This compound - Chlorinated Benzene Manufacturer in China. (n.d.). Ascent Chem. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Benzyl Alcohol. (n.d.). PubChem. Retrieved from [Link]

  • Structure of Benzyl Alcohol. (n.d.). BYJU'S. Retrieved from [Link]

  • Benzyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry Benzyl Alcohol. (n.d.). Retrieved from [Link]

  • BENZYL ALCOHOL. (n.d.). Retrieved from [Link]

  • (2-Bromophenyl)(3-chlorophenyl)methanol. (n.d.). Retrieved from [Link]

  • (3-Bromophenyl)(2-chlorophenyl)methanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Spectroscopic Data of (2-Bromo-3-chlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for (2-Bromo-3-chlorophenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of experimental spectra in public databases, this document leverages high-fidelity predictive algorithms to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula C₇H₆BrClO, is a substituted benzyl alcohol.[1] Its structural characterization is paramount for ensuring the quality and purity of downstream products. Spectroscopic techniques are the cornerstone of such characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the predicted spectroscopic data, offering expert interpretation and standardized protocols for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted using advanced algorithms that consider the electronic effects of the bromine and chlorine substituents on the aromatic ring.[2]

Predicted Chemical Shift (δ) [ppm] Multiplicity Integration Assignment
~7.65Doublet of doublets1HAr-H
~7.40Triplet1HAr-H
~7.25Doublet of doublets1HAr-H
~4.70Singlet2HCH₂
~2.50Broad Singlet1HOH

Interpretation of the ¹H NMR Spectrum:

The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the bromine and chlorine atoms will deshield these protons, shifting them downfield. The specific splitting patterns (doublet of doublets and a triplet) arise from the coupling between adjacent protons on the ring. The benzylic protons of the methanol group (CH₂) are expected to appear as a singlet around 4.70 ppm. The chemical shift of the hydroxyl proton (OH) is variable and can be influenced by solvent and concentration; it is predicted to appear as a broad singlet.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.[3]

Predicted Chemical Shift (δ) [ppm] Assignment
~141Ar-C (C-CH₂OH)
~134Ar-C (C-Cl)
~131Ar-CH
~129Ar-CH
~128Ar-CH
~123Ar-C (C-Br)
~64CH₂

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atoms directly attached to the electronegative bromine and chlorine atoms are significantly influenced, as are the other aromatic carbons. The carbon bearing the methanol group is also shifted downfield. The benzylic carbon (CH₂) is predicted to resonate around 64 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for the desired nuclei (¹H and ¹³C).

3. Data Acquisition: a. ¹H NMR: i. Set the spectral width to approximately 12 ppm, centered around 6 ppm. ii. Use a 30-degree pulse angle. iii. Set the relaxation delay to 1-2 seconds. iv. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. b. ¹³C NMR: i. Set the spectral width to approximately 220 ppm, centered around 110 ppm. ii. Use a proton-decoupled pulse sequence. iii. Set the relaxation delay to 2-5 seconds. iv. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm). d. Integrate the signals in the ¹H spectrum.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 To Spectrometer Acq2 Lock, Shim, Tune Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Raw Data (FID) Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate & Analyze Proc2->Proc3 Report Analyzed Spectrum Proc3->Report Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The predicted IR spectrum highlights the characteristic vibrational frequencies of the functional groups in this compound.[4]

Predicted Wavenumber (cm⁻¹) Intensity Assignment
~3350Broad, StrongO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (CH₂)
~1580, 1470Medium to StrongAromatic C=C stretch
~1200StrongC-O stretch (alcohol)
~1050StrongC-Cl stretch
~680StrongC-Br stretch

Interpretation of the IR Spectrum:

The most prominent feature is expected to be a broad and strong absorption band around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group will be just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The strong C-O stretching of the primary alcohol is predicted around 1200 cm⁻¹. Finally, the absorptions corresponding to the C-Cl and C-Br stretches are expected at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue if necessary. b. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

2. Sample Analysis: a. Place a small amount of the solid this compound onto the center of the ATR crystal. b. Use the ATR's pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal. c. Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

3. Data Processing: a. The software will automatically subtract the background spectrum from the sample spectrum. b. Perform an ATR correction if necessary, although for qualitative analysis, this is often not required. c. Label the significant peaks in the spectrum.

IR Data Acquisition Workflow (ATR-FTIR)

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_processing Data Processing Setup1 Clean ATR Crystal Setup2 Collect Background Spectrum Setup1->Setup2 Analysis1 Place Sample on Crystal Setup2->Analysis1 Ready for Sample Analysis2 Apply Pressure Analysis1->Analysis2 Analysis3 Collect Sample Spectrum Analysis2->Analysis3 Proc1 Background Subtraction Analysis3->Proc1 Raw Spectrum Proc2 Peak Identification Proc1->Proc2 Report Analyzed IR Spectrum Proc2->Report Final Spectrum MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Prep1 Prepare Dilute Solution Acq1 Inject Sample into GC Prep1->Acq1 To GC-MS Acq2 Separation in GC Column Acq1->Acq2 Acq3 Ionization (EI) & Mass Analysis (MS) Acq2->Acq3 Proc1 Extract Mass Spectrum Acq3->Proc1 Raw Data Proc2 Identify Molecular Ion & Fragments Proc1->Proc2 Report Analyzed Mass Spectrum Proc2->Report Final Spectrum

References

A Senior Application Scientist's Guide to the Safe Handling of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Double-Edged Sword of Halogenation

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a cornerstone of modern chemistry, profoundly influencing the physical, chemical, and biological properties of the parent compound.[1] This structural modification is a powerful tool in drug discovery and materials science, yet it simultaneously introduces a spectrum of hazards that demand our utmost respect and diligence. From the potent reactivity of fluorinating agents to the carcinogenicity of certain chlorinated solvents, a comprehensive understanding of these risks is not merely a matter of regulatory compliance, but a fundamental prerequisite for safe and ethical scientific practice.[1][2][3]

This guide is structured to provide a deep, practical understanding of the principles and protocols necessary for the safe handling of halogenated organic compounds. We will move beyond rote memorization of rules to a causal understanding of why specific procedures are critical, empowering you to make informed, safety-conscious decisions in your daily work.

Part 1: The Spectrum of Risk - A Class-by-Class Hazard Analysis

Halogenated organic compounds are not a monolithic entity; their hazards vary significantly based on the specific halogen present, the degree of halogenation, and the overall molecular structure.

Chlorinated Organic Compounds: The Workhorses and Their Warnings

Chlorinated solvents like dichloromethane (DCM), chloroform, and carbon tetrachloride are ubiquitous in the modern laboratory for their excellent solvating properties and general non-flammability.[4][5] However, their utility is shadowed by significant health risks.

  • Toxicity Profile : Occupational exposure to chlorinated aliphatic solvents has been linked to a range of adverse health effects, including damage to the central nervous system, liver, and kidneys.[2][3][6] Furthermore, many are classified as suspected or known carcinogens.[5][7] Inhalation of vapors can lead to symptoms ranging from dizziness and fatigue to severe respiratory distress and anesthesia.[5]

  • Unique Hazard : While generally non-flammable, chlorinated solvent vapors can decompose in the presence of high heat or open flames to form highly toxic gases such as phosgene.[5][8]

Brominated Organic Compounds: Potent Reagents, Potent Risks

Brominated compounds are frequently employed in organic synthesis and as flame retardants.[9] Their increased reactivity compared to their chlorinated analogs also translates to heightened health concerns.

  • Health Impacts : Bromine and its organic compounds can be severely irritating to the skin, eyes, and respiratory tract.[10] Systemic effects are also a major concern, with studies suggesting that exposure can disrupt thyroid function, and some compounds are linked to neurobehavioral and developmental issues.[11][12] Direct skin contact can lead to chemical burns.[10][11]

  • Environmental Persistence : Certain brominated flame retardants are persistent organic pollutants that can bioaccumulate in the environment, posing a long-term ecological threat.[9]

Fluorinated Organic Compounds: The Extremes of Reactivity and Stability

The chemistry of fluorinated organic compounds is one of extremes. The introduction of fluorine can dramatically alter a molecule's properties, leading to both highly reactive reagents and exceptionally stable materials.[1]

  • Reactivity Hazards : Fluorinating agents are often highly reactive and toxic.[1] Fluorine gas itself is a powerful oxidizer that reacts violently with a vast array of materials and is corrosive to all tissues.[13]

  • Toxicity and First Aid : Many fluorinated compounds can generate hydrofluoric acid (HF) upon contact with moisture, leading to severe and deeply penetrating chemical burns.[13] Immediate and specialized first aid, including the application of calcium gluconate gel, is critical in the event of skin exposure.[1][13]

Part 2: The Pillars of Protection - A Proactive Approach to Safety

A robust safety culture is built on a foundation of proactive measures designed to minimize exposure and mitigate risk at every stage of the experimental workflow.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source.

  • Chemical Fume Hoods : All work with volatile or toxic halogenated organic compounds must be conducted within a properly functioning and certified chemical fume hood.[5][14] This is non-negotiable.

  • Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.[15][16]

  • Storage : Store halogenated organic compounds in cool, dry, and well-ventilated areas, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][8] Flammable halogenated solvents should be kept in designated flammable safety cabinets.[5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected and used correctly.[17]

  • Eye Protection : Chemical splash goggles are the minimum requirement.[1] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[5][17]

  • Hand Protection : The choice of glove material is critical. Standard nitrile gloves may offer insufficient protection against certain halogenated solvents like dichloromethane, which can penetrate them rapidly.[6][7] Always consult the glove manufacturer's compatibility chart.[1] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1]

  • Body Protection : A flame-resistant lab coat should be worn at all times.[1] For larger-scale operations, a chemical-resistant apron may be necessary.[1]

Table 1: PPE Selection Guide for Halogenated Organic Compounds

Hazard ClassMinimum Eye ProtectionRecommended Glove Type (Consult Manufacturer)Body Protection
Volatile Chlorinated Solvents Chemical Splash GogglesViton®, Silver Shield®Flame-Resistant Lab Coat
Brominated Reagents Chemical Splash Goggles & Face ShieldNeoprene, Butyl RubberChemical-Resistant Apron over Lab Coat
Fluorinating Agents Chemical Splash Goggles & Face ShieldHeavy-duty Neoprene or Butyl RubberChemical-Resistant Apron over Lab Coat
Administrative Controls: Codifying Safe Practices
  • Standard Operating Procedures (SOPs) : Detailed SOPs should be developed and strictly followed for all procedures involving highly hazardous halogenated compounds.

  • Designated Areas : For particularly hazardous substances, such as known carcinogens, a designated area within the lab should be clearly marked.[7][8] Access should be restricted, and specific procedures for use and decontamination should be in place.

  • Training : All personnel must receive comprehensive training on the specific hazards and handling procedures for the halogenated compounds they will be working with before commencing any work.[1]

Part 3: Workflow Protocols - From Benchtop to Waste Stream

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a self-validating system for handling halogenated organic compounds.

  • Pre-Experiment Hazard Analysis :

    • Review the Safety Data Sheet (SDS) for all chemicals to be used.[6]

    • Identify all potential hazards and required control measures.

    • Ensure all necessary engineering controls and PPE are available and in good working order.

  • Setting Up the Workspace :

    • Ensure the chemical fume hood is functioning correctly.

    • Clear the workspace of any unnecessary equipment or chemicals.

    • Have spill cleanup materials readily available.[5]

  • Chemical Handling and Transfer :

    • Dispense the minimum required quantity of the chemical.[7]

    • Keep containers tightly closed when not in use.[5][18]

    • Use secondary containment for transporting chemicals.

  • Post-Experiment Decontamination :

    • Decontaminate all surfaces and equipment.

    • Properly dispose of all waste as outlined in the following section.

    • Wash hands thoroughly after removing gloves.[8]

Waste Management: A Critical Final Step

Improper disposal of halogenated organic compounds poses a significant environmental risk and is a regulatory violation.

  • Segregation is Key : Halogenated organic waste must be collected in separate, designated waste containers from non-halogenated organic waste.[5][14][19] Mixing these waste streams significantly increases disposal costs and environmental impact.[18][20]

  • Container Labeling : All waste containers must be clearly labeled with a hazardous waste tag from the moment the first drop of waste is added. The label must accurately identify all contents.[5]

  • Storage of Waste : Waste containers should be kept tightly sealed and stored in a designated satellite accumulation area, away from incompatible materials.[5][19]

Diagram: Halogenated Waste Disposal Workflow

WasteDisposal Start Experiment Complete Segregate Segregate Waste: Halogenated vs. Non-Halogenated Start->Segregate Halogenated Halogenated Waste Container Segregate->Halogenated Halogenated NonHalogenated Non-Halogenated Waste Container Segregate->NonHalogenated Non-Halogenated Label Label Container with Contents Halogenated->Label Store Store in Satellite Accumulation Area Label->Store Pickup Request EHS Waste Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: Workflow for proper segregation and disposal of halogenated waste.

Part 4: Emergency Preparedness - Responding Effectively

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

Spill Response
  • Small Spills (Manageable in <10 minutes) :

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., spill pillows, vermiculite).[8]

    • Place the absorbent material in a sealed container and label it as hazardous waste.[8]

    • Clean the spill area.

  • Large Spills :

    • Evacuate the area immediately.[1][8]

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's emergency response team (e.g., EHS) and provide them with details of the spill.[8]

Personnel Exposure
  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[1][8]

    • For exposure to HF-generating compounds, apply calcium gluconate gel after flushing.[1][13]

    • Seek immediate medical attention.[1][8]

  • Eye Contact :

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][5]

    • Seek immediate medical attention.[1]

  • Inhalation :

    • Move the affected person to fresh air.[1][8]

    • Seek immediate medical attention.[1][8]

Diagram: Emergency Response Logic

EmergencyResponse Incident Incident Occurs (Spill or Exposure) Assess Assess Severity Incident->Assess Spill Spill Assess->Spill Exposure Personnel Exposure Assess->Exposure SmallSpill Small Spill: Contain & Clean Spill->SmallSpill Small LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill Large Skin Skin Contact: Flush 15 min, Med Aid Exposure->Skin Eye Eye Contact: Flush 15 min, Med Aid Exposure->Eye Inhale Inhalation: Fresh Air, Med Aid Exposure->Inhale

Caption: Decision tree for responding to chemical emergencies.

Conclusion: A Commitment to a Culture of Safety

The responsible use of halogenated organic compounds is a hallmark of a proficient and ethical scientist. By integrating the principles outlined in this guide—from understanding the specific hazards of each compound class to implementing robust engineering controls, meticulous work practices, and thorough emergency preparedness—we can harness the immense potential of these chemicals while upholding our primary responsibility: the safety of ourselves, our colleagues, and our environment.

References

  • Potential health effects of occupational chlorinated solvent exposure - PubMed. [Link]

  • Chlorinated Solvents - AST Environmental. [Link]

  • Potential Health Effects of Occupational Chlorinated Solvent Exposure - CDC Stacks. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Halogenated Solvents - Washington State University. [Link]

  • Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties - Environmental Health and Safety - University of Arkansas. [Link]

  • 10 Health Dangers of Bromine - Global Healing. [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. [Link]

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds | Global Environment - Liverpool University Press. [Link]

  • PSFC Halogenated Solvents - MIT Plasma Science and Fusion Center. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. [Link]

  • Health consequences of exposure to brominated flame retardants: a systematic review - PubMed. [Link]

  • Organic Chemistry Laboratory Safety Notes - Cerritos College. [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Halogenated Solvents in Laboratories - Temple University. [Link]

  • Part B: Chemical Hazards in Laboratories - University of Wisconsin-La Crosse. [Link]

  • BROMINE FACT SHEET - NC DPH: Epidemiology. [Link]

  • Bromine | Chemical Emergencies - CDC. [Link]

  • Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. [Link]

  • HYDROCARBONS, HALOGENATED 1003 - CDC. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Understanding Solvents and PPE for Chemical Safety - MCR Safety. [Link]

  • Solvents / EDC 1 1996 Chemical Resistant Personal Protective Equipment Written Program 1. Introduction - Toxic Docs. [Link]

  • Halogenated Organics Waste Compatibility - CP Lab Safety. [Link]

  • Safety in Organic Chemistry Laboratory - TigerWeb. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS - NJ.gov. [Link]

  • Working with - CDC Stacks. [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. [Link]

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. [Link]

  • What to do in a chemical emergency - GOV.UK. [Link]

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. [Link]

  • 40 CFR Part 63 Subpart T -- National Emission Standards for Halogenated Solvent Cleaning - eCFR. [Link]

  • Solvents - Standards | Occupational Safety and Health Administration - OSHA. [Link]

  • Labeling Halogenated Hydrocarbon Solvent Containers - ASTM International. [Link]

  • Flame retardant - Wikipedia. [Link]

  • Halogenated Hydrocarbons | NC DOL. [Link]

  • Toxics Use Reduction Institute Policy Analysis February 2018 C1-C4 Halogenated Hydrocarbons/Halocarbons Not Otherwise Listed (C1 - Mass.gov. [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]

Sources

(2-Bromo-3-chlorophenyl)methanol: A Guide to Commercial Sourcing, Purity Assessment, and Purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

(2-Bromo-3-chlorophenyl)methanol (CAS No: 1232407-29-2) is a substituted benzyl alcohol that serves as a critical building block in modern organic synthesis. Its unique halogenation pattern makes it a valuable precursor for creating complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. The efficacy, safety, and reproducibility of synthesizing target molecules are directly contingent on the purity of this starting material. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, robust analytical methodologies for purity verification, and detailed protocols for purification. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions regarding the procurement and handling of this key synthetic intermediate.

Introduction: The Strategic Importance of this compound

The utility of this compound in synthetic chemistry stems from the distinct reactivity of its functional groups. The brominated and chlorinated positions on the aromatic ring offer orthogonal handles for sequential cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the controlled and regioselective introduction of diverse substituents.[1] The primary alcohol (methanol) moiety can be readily oxidized to an aldehyde or carboxylic acid, or undergo nucleophilic substitution, further expanding its synthetic potential.[1]

Given its role as a foundational scaffold, even minor impurities in the starting material can lead to significant downstream consequences, including:

  • Formation of complex side-product mixtures , complicating purification and reducing overall yield.

  • Inconsistent reaction kinetics and yields , hindering process optimization and scale-up.

  • Introduction of potentially toxic or reactive impurities into the final active pharmaceutical ingredient (API).

Therefore, a rigorous assessment of supplier specifications and independent verification of purity are not merely procedural formalities but are fundamental to ensuring the integrity and success of the research and development process.

Commercial Availability and Supplier Overview

This compound is available from a range of chemical suppliers, from large global distributors to specialized niche manufacturers. Purity levels and available analytical data can vary significantly between vendors. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing the analytical methods used for purity determination and listing known impurities.

Below is a comparative summary of representative commercial sources. Note that availability and specifications are subject to change, and direct inquiry with the supplier is always recommended.

SupplierRepresentative Product NumberStated PurityCAS NumberMolecular WeightKey Documents Provided
Sigma-Aldrich CIAH987ED8E9 (ChemScene)96%1232407-29-2221.48 g/mol CoA, COO, MSDS
BLD Pharm BD138403>97.0% (T)1232407-29-2221.48 g/mol CoA, HPLC, ¹H NMR
Ascent Scientific N/ABatch-specific1232407-29-2221.48 g/mol CoA, MSDS
Aldlab Chemicals A080379 (Isomer)95%143888-84-0221.48 g/mol CoA, MSDS

Note: The Aldlab Chemicals product listed is the (2-bromo-4-chlorophenyl)methanol isomer and is included for comparative purposes to highlight the importance of verifying the exact structure.[2]

Analytical Workflow for Purity Verification

Upon receipt of a commercial batch, a multi-pronged analytical approach is essential for independent verification of identity, purity, and impurity profiling. The following workflow is recommended as a robust, self-validating system.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification & Final Validation Procure Procure Commercial This compound Initial_Assess Purity & Identity Check (HPLC, GC-MS) Procure->Initial_Assess Decision Purity > 99%? Initial_Assess->Decision Purify Purification Required (Recrystallization) Decision->Purify No Product High-Purity Reagent (For R&D Use) Decision->Product Yes Final_Assess Final Purity & Structural Confirmation (HPLC, GC-MS, NMR, Melting Point) Purify->Final_Assess Final_Assess->Product

Caption: Recommended workflow for verifying and preparing high-purity this compound.
High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds.[3][4] It excels at separating the main component from structurally similar impurities. For this compound, a reverse-phase method is ideal, as the molecule has sufficient hydrophobicity to retain on a C18 column, and its aromatic ring provides strong UV absorbance for sensitive detection.

Experimental Protocol: HPLC Purity Assay

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis or Diode Array Detector (DAD) set to 220 nm and 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Equilibrate the column with a starting gradient (e.g., 60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run a linear gradient program, for example:

      • 0-15 min: 40% to 95% B.

      • 15-20 min: Hold at 95% B.

      • 20-21 min: Return to 40% B.

      • 21-25 min: Re-equilibration.

    • Integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Trustworthiness: This protocol is self-validating by ensuring baseline resolution of the main peak from any impurity peaks. The use of a DAD allows for peak purity analysis by comparing spectra across the peak, confirming that a single component is eluting.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for analyzing volatile and semi-volatile halogenated organic compounds.[6][7] It provides excellent chromatographic separation and delivers mass spectral data, which aids in the positive identification of the main compound and tentative identification of impurities based on their fragmentation patterns.[8][9]

Experimental Protocol: GC-MS Analysis

  • System Preparation:

    • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Sample Preparation:

    • Prepare a dilute solution (~100 µg/mL) of the compound in a high-purity solvent like dichloromethane or ethyl acetate.

  • Analysis:

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

    • Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) can be used for purity assessment, and the mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While HPLC and GC-MS are superior for quantifying trace impurities, ¹H and ¹³C NMR are unparalleled for unambiguous structural confirmation.[10] The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms, and its integration can give a rough estimate of purity if impurity peaks are well-resolved. The presence of unexpected signals is a direct indication of impurities.

Purification by Recrystallization

If initial analysis reveals a purity level below the required standard for a given application, recrystallization is the most effective and economical method for purifying solid organic compounds.[11][12]

Rationale: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system.[13] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed via hot filtration).

G cluster_0 Representative Suzuki Coupling Reaction Start This compound (High Purity Essential) Product Coupled Product: (2-(R-aryl)-3-chlorophenyl)methanol Start->Product Suzuki Coupling Reagent Arylboronic Acid (R-B(OH)2) Reagent->Product Catalyst Pd Catalyst, Base Catalyst->Product

Caption: A representative Suzuki reaction where the purity of the halo-aromatic starting material is critical for avoiding catalyst poisoning and side reactions.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection (Scouting):

    • Place small amounts (~20 mg) of the crude solid into separate test tubes.

    • Add potential solvents (e.g., hexanes, toluene, ethanol, ethyl acetate, or mixtures thereof) dropwise at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. The solid should now dissolve completely.

    • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent or solvent system. For a molecule like this, a non-polar/moderately polar system like Toluene/Hexanes is a promising starting point.

  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (e.g., Toluene) to just dissolve the solid completely. Use a steam bath or heating mantle and add the solvent in small portions, bringing the solution to a boil after each addition.

  • Hot Filtration (If Insoluble Impurities are Present):

    • If the hot solution contains suspended particles, perform a gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[12]

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[14]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold, fresh solvent to rinse away any remaining mother liquor.

    • Dry the crystals under vacuum to a constant weight. The purity of the recrystallized material should be re-assessed using the analytical methods described in Section 3.

Conclusion

This compound is a valuable reagent whose utility is directly tied to its purity. A cavalier approach to sourcing and qualification can jeopardize research outcomes, waste resources, and compromise safety. This guide has outlined a systematic and scientifically-grounded approach for researchers to follow. By carefully selecting suppliers, performing rigorous in-house analytical validation using techniques like HPLC and GC-MS, and employing classical purification methods such as recrystallization when necessary, scientists can ensure they are using a starting material of the highest integrity. This diligence forms the bedrock of reproducible, high-impact chemical research and development.

References

  • Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]

  • Hashimoto, S., Fushimi, A., & Takazawa, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. National Institutes of Health (NIH). [Link]

  • Mowry, C. D., & Ogren, P. J. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, ACS Publications. [Link]

  • Rethoret, K. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International - Chromatography Online. [Link]

  • Plummer, L. N., et al. (2005). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]

  • Ascent Chemical. * this compound - Chlorinated Benzene Manufacturer in China*. Ascent Chemical. [Link]

  • Journal of the Brazilian Chemical Society. (2013). Supplementary Information. J. Braz. Chem. Soc. [Link]

  • GlobalChemMall. China Low Price 2-BROMO-1-(3-CHLOROPHENYL)ETHANOL Manufacturers, Suppliers. GlobalChemMall. [Link]

  • Royal Society of Chemistry. Supporting information for - Asymmetric transfer hydrogenation of aromatic ketones. The Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Patsnap Eureka. (2020). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Patsnap. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2019). A Novel and Efficient Synthesis of α-Bromo Ketones using N-Bromosuccinimide. Asian J. Org. Med. Chem. [Link]

  • IndiaMART. 3-Bromo-2-chlorophenyl methanol. IndiaMART. [Link]

  • Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Royal Society of Chemistry. (2010). Supporting Information. The Royal Society of Chemistry. [Link]

  • Google Patents. (2002). HPLC method for purifying organic compounds.
  • Williamson, K. L., & Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

  • Polish Pharmaceutical Society. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. [Link]

  • Google Patents. (1970). Process for the purification of benzyl alcohol.
  • PubChem. (3-Bromo-2-chlorophenyl)methanol. National Institutes of Health (NIH). [Link]

  • ACS Omega. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Publications. [Link]

  • PubChem. (3-Bromophenyl)(2-chlorophenyl)methanol. National Institutes of Health (NIH). [Link]

  • Google Patents. (2012). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

Sources

An In-depth Technical Guide to (2-Bromo-3-chlorophenyl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (2-Bromo-3-chlorophenyl)methanol. This halogenated benzyl alcohol is a valuable building block in modern organic synthesis, offering a unique substitution pattern that can be strategically employed in the construction of complex molecular architectures. This document provides an in-depth look at its chemical properties, a validated synthesis protocol, potential applications in drug discovery, and essential safety and handling information.

Core Molecular and Physical Properties

This compound is a substituted aromatic alcohol with the chemical formula C₇H₆BrClO and a molecular weight of 221.48 g/mol [1]. The strategic placement of bromide and chloride atoms on the phenyl ring, ortho and meta to the hydroxymethyl group respectively, creates a unique electronic and steric environment. This substitution pattern makes it an attractive intermediate for introducing specific functionalities into a target molecule through various cross-coupling and substitution reactions[2][3].

The compound is predicted to be a solid at room temperature with low solubility in water but soluble in common organic solvents such as dichloromethane and chloroform[4]. Its distinct structure is a key attribute for its utility in the synthesis of pharmaceutical intermediates and functional materials[2].

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1232407-29-2[1]
Molecular Formula C₇H₆BrClO[1]
Molecular Weight 221.48 g/mol [1]
Appearance Solid (Predicted)[4]
Solubility Low in water; Soluble in organic solvents (e.g., CH₂Cl₂)[4]
Purity ≥98% (Commercially available)[1]

Synthesis Protocol: Reduction of 2-Bromo-3-chlorobenzaldehyde

The most direct and reliable method for synthesizing this compound is through the reduction of its corresponding aldehyde, 2-Bromo-3-chlorobenzaldehyde. Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its high chemoselectivity for aldehydes over other reducible functional groups, mild reaction conditions, and operational simplicity. The causality behind this choice lies in the nucleophilic nature of the hydride ion (H⁻) generated by NaBH₄, which readily attacks the electrophilic carbonyl carbon of the aldehyde.

Experimental Workflow

The following protocol is a robust, self-validating system for the synthesis and purification of this compound.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Quenching cluster_purification Purification & Analysis A Dissolve 2-bromo-3-chlorobenzaldehyde in Methanol B Cool solution to 0°C (Ice Bath) A->B Prepare for reduction C Add NaBH4 portion-wise B->C Control exotherm D Stir at 0°C for 30 min, then warm to RT for 2h C->D Reaction progression E Quench with dilute HCl (aq) D->E Neutralize excess NaBH4 F Remove Methanol (in vacuo) E->F G Extract with Ethyl Acetate F->G H Wash organic layer (H2O, Brine) G->H I Dry over Na2SO4 H->I J Concentrate solvent I->J K Purify via Column Chromatography J->K Isolate pure compound L Characterize Product (NMR, IR, MS) K->L Confirm structure & purity MedChemWorkflow cluster_path1 Pathway A: Cross-Coupling cluster_path2 Pathway B: Alcohol Modification A This compound (Starting Material) B Suzuki or Sonogashira Coupling (at Bromine position) A->B Introduce new C-C bonds D Oxidation to Aldehyde or Carboxylic Acid A->D Modify core functionality C Further Functionalization of Alcohol B->C F Diverse Molecular Scaffolds for Screening C->F E Cross-Coupling or Amide Bond Formation D->E E->F G Lead Optimization F->G Identify promising hits

Sources

The Versatile World of Substituted Benzyl Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzyl alcohols, a class of organic compounds characterized by a phenyl ring bearing both a hydroxymethyl group and other functional moieties, represent a cornerstone in modern chemical research and development. Their inherent reactivity and structural diversity make them invaluable building blocks in organic synthesis, versatile scaffolds in medicinal chemistry, and functional components in materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of substituted benzyl alcohols, focusing on the underlying chemical principles, detailed experimental methodologies, and critical data for practical implementation.

The Synthetic Versatility of Substituted Benzyl Alcohols: A Hub for Chemical Innovation

The strategic importance of substituted benzyl alcohols lies in their ability to serve as precursors to a vast array of other functional groups and molecular architectures. The hydroxyl group can be readily transformed, while the substituted benzene ring allows for fine-tuning of electronic and steric properties, influencing reactivity and biological activity.

Oxidation to Benzaldehydes: A Gateway to Carbonyl Chemistry

The selective oxidation of substituted benzyl alcohols to their corresponding benzaldehydes is a fundamental transformation in organic synthesis.[1][2] Benzaldehydes are pivotal intermediates for the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Mechanism of Oxidation: The oxidation process typically involves the removal of a hydride ion from the benzylic carbon.[1] The reaction can be catalyzed by various reagents, with the choice of oxidant being crucial to prevent over-oxidation to benzoic acid.[3]

Experimental Protocol: Selective Oxidation of Benzyl Alcohol [4]

  • Materials: Substituted benzyl alcohol, oxidizing agent (e.g., PCC, MnO₂, TEMPO/NaOCl), dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve the substituted benzyl alcohol in DCM in a round-bottom flask.

    • Add the oxidizing agent portion-wise at room temperature while stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

    • Wash the filter cake with DCM.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • Purify the resulting crude benzaldehyde by column chromatography on silica gel.

Quantitative Analysis: The conversion of benzyl alcohol and the yield of benzaldehyde can be accurately quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

Substituent on Benzyl AlcoholOxidizing AgentYield of Benzaldehyde (%)Reference
4-MethoxyPCC92[Generic PCC oxidation]
4-NitroMnO₂85[Generic MnO2 oxidation]
UnsubstitutedTEMPO/NaOCl95[Generic TEMPO oxidation]
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Substituted benzyl alcohols are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of diarylmethanes and other complex structures.[6]

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle involves three key steps: oxidative addition of an activated benzyl alcohol derivative (e.g., a tosylate or halide) to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product Substituted Benzyl Alcohol (activated) Substituted Benzyl Alcohol (activated) Solvent Solvent Substituted Benzyl Alcohol (activated)->Solvent Arylboronic Acid Arylboronic Acid Arylboronic Acid->Solvent Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Solvent Base Base Base->Solvent Temperature Temperature Solvent->Temperature Inert_Atmosphere Inert Atmosphere (N2 or Ar) Temperature->Inert_Atmosphere Extraction Extraction Inert_Atmosphere->Extraction Reaction Progression (monitored by TLC/GC) Column Chromatography Column Chromatography Extraction->Column Chromatography Coupled Product Coupled Product Column Chromatography->Coupled Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Methoxybenzyl Alcohol with Phenylboronic Acid [7]

  • Materials: 4-Methoxybenzyl alcohol, p-toluenesulfonyl chloride, pyridine, phenylboronic acid, Pd(PPh₃)₄, sodium carbonate, toluene, ethanol, water.

  • Procedure:

    • Activation of Benzyl Alcohol: Convert 4-methoxybenzyl alcohol to its tosylate by reacting with p-toluenesulfonyl chloride in pyridine.

    • Coupling Reaction: In a Schlenk flask under an argon atmosphere, combine the 4-methoxybenzyl tosylate, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

    • Add a degassed mixture of toluene, ethanol, and water as the solvent.

    • Heat the reaction mixture at 80 °C and monitor by TLC.

    • Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the diarylmethane product.

Protecting Group Chemistry: Shielding Reactive Hydroxyls

The benzyl group, introduced via the corresponding benzyl alcohol, is a widely used protecting group for alcohols and phenols in multi-step organic synthesis.[8] Its stability to a wide range of reaction conditions and its facile removal make it an ideal choice.

Mechanism of Benzylation (Williamson Ether Synthesis): The most common method for introducing a benzyl protecting group is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[8][9][10] An alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide.

Deprotection: The benzyl group is typically removed by catalytic hydrogenation, which is a mild and efficient method.

Reaction Pathway: Benzyl Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH Base Base (e.g., NaH) Alcohol->Base Deprotonation BenzylHalide Bn-X Base->BenzylHalide SN2 Attack ProtectedAlcohol R-OBn BenzylHalide->ProtectedAlcohol ProtectedAlcohol2 R-OBn H2_PdC H₂, Pd/C ProtectedAlcohol2->H2_PdC Hydrogenolysis DeprotectedAlcohol R-OH H2_PdC->DeprotectedAlcohol

Caption: Schematic of benzyl protection and deprotection of an alcohol.

Substituted Benzyl Alcohols in Drug Discovery and Development

The diverse pharmacological activities exhibited by substituted benzyl alcohol derivatives have positioned them as promising scaffolds in the quest for new therapeutic agents.

Antimicrobial Agents: Combating Bacterial Resistance

Benzyl alcohol and its substituted derivatives have long been recognized for their antimicrobial properties.[11][12] They are often used as preservatives in pharmaceutical formulations and have shown potential as active antimicrobial agents.[13]

Mechanism of Antibacterial Action: The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular components and ultimately cell death.[11]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) [14][15]

  • Materials: Substituted benzyl alcohol derivatives, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (0.5 McFarland standard).

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria in broth) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: MIC Values of Benzyl Alcohol Derivatives [16][17][18]

CompoundStaphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Benzyl Alcohol25002000
4-Chlorobenzyl Alcohol12501000
3,4-Dichlorobenzyl Alcohol625500
Anticancer Agents: Targeting Aberrant Cell Proliferation

Several substituted benzyl alcohol derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[19] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways Involved in Anticancer Activity:

G cluster_pathway Apoptosis Induction Pathway Substituted Benzyl Alcohol Substituted Benzyl Alcohol Mitochondria Mitochondria Substituted Benzyl Alcohol->Mitochondria Induces stress Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Sources

Literature review on the synthesis of di-substituted phenylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Di-substituted Phenylmethanols

Introduction: The Central Role of Di-substituted Phenylmethanols

Di-substituted phenylmethanols, also known as di-substituted benzyl alcohols, represent a cornerstone structural motif in modern chemistry. Their prevalence spans from active pharmaceutical ingredients (APIs) and agrochemicals to advanced materials and fine chemical synthesis. The specific arrangement of substituents on the phenyl ring, coupled with the reactive benzylic alcohol moiety, imparts a unique combination of steric and electronic properties that are critical to their function. For drug development professionals, these structures are often key pharmacophores that dictate binding affinity and selectivity for biological targets. For materials scientists, they serve as versatile monomers and building blocks for functional polymers and liquid crystals.

However, the synthesis of these valuable compounds is not always trivial. The primary challenges lie in achieving high regioselectivity in the placement of substituents, ensuring compatibility with a wide range of functional groups, and, for chiral targets, controlling the stereochemistry at the carbinol center. This guide provides an in-depth exploration of the core synthetic strategies employed for the preparation of di-substituted phenylmethanols. We will move beyond simple procedural lists to dissect the underlying principles of each methodology, explaining the causality behind experimental choices and providing field-proven protocols.

This document is structured to provide researchers with a logical and comparative overview of the most powerful synthetic tools available, from classic organometallic additions to modern catalytic cross-coupling reactions.

Nucleophilic Addition to Carbonyl Precursors: The Grignard Reaction

The Grignard reaction is a foundational carbon-carbon bond-forming reaction in organic chemistry and remains a highly effective method for synthesizing phenylmethanols from appropriately substituted benzaldehydes or benzoate esters.[1][2][3] The power of this method lies in its directness: a nucleophilic aryl or alkyl group is added directly to the carbonyl carbon, constructing the core skeleton of the target molecule in a single step.

Expertise & Causality: The "Why" Behind the Protocol

The success of a Grignard reaction is entirely dependent on the rigorous exclusion of protic sources. The Grignard reagent (R-MgX) is a potent nucleophile but also a very strong base.[4] Any proton more acidic than those on alkanes or alkenes—such as from water, alcohols, or even carboxylic acids—will rapidly and irreversibly quench the reagent, converting it to an unreactive hydrocarbon.[4][5]

Choice of Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the solvents of choice for two critical reasons. First, they are aprotic and will not destroy the reagent. Second, the lone pairs of electrons on the ether oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent in solution.[4] This solvation is crucial for both the formation and reactivity of the organometallic species.

Initiation: The reaction between the organohalide and magnesium metal occurs on the metal surface.[4] A layer of magnesium oxide often coats the metal, preventing the reaction from starting. Mechanical methods like crushing the magnesium turnings with a stirring rod or chemical activation with a small crystal of iodine are often employed to expose a fresh, reactive metal surface and initiate the exothermic reaction.[6]

Experimental Protocol: Synthesis of Diphenylmethanol

This protocol details the synthesis of diphenylmethanol via the reaction of phenylmagnesium bromide with benzaldehyde.[7]

  • Apparatus Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be rigorously dried in an oven overnight and assembled while hot, then allowed to cool to room temperature under a dry atmosphere (e.g., calcium chloride drying tubes or a nitrogen blanket).[6]

  • Reagent Formation: Place magnesium turnings (2.0 g, 0.082 mol) in the dried flask.[4] Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (8.6 mL, 0.082 mol) in 25 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion (approx. 1-2 mL) of the bromobenzene solution to the magnesium. If the reaction does not start spontaneously (indicated by cloudiness and gentle bubbling), gently warm the flask with your hands or crush the magnesium with a dry glass rod.[2][6]

  • Reagent Addition: Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

  • Reaction with Aldehyde: After the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of benzaldehyde (7.5 mL, 0.074 mol) in 15 mL of anhydrous diethyl ether from the dropping funnel.[7] A thick precipitate of the magnesium alkoxide salt will form.[3]

  • Workup (Quench): Once the addition is complete, pour the reaction mixture slowly into a beaker containing ice and 10% sulfuric acid (approx. 50 mL) to hydrolyze the alkoxide salt.[5]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with water, 5% NaOH, and finally a saturated NaCl solution (brine).[5] Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the ether to yield the crude diphenylmethanol. The product can be further purified by recrystallization.

Data Presentation: Grignard Reaction Scope
Carbonyl SubstrateGrignard ReagentProduct TypeKey Considerations
FormaldehydeR-MgXPrimary AlcoholYields R-CH₂OH.
Other Aldehydes (R'-CHO)R-MgXSecondary AlcoholYields R-CH(OH)-R'.[8]
Ketones (R'-CO-R'')R-MgXTertiary AlcoholYields R-C(OH)(R')-R''.
Esters (R'-COOR'')R-MgXTertiary AlcoholReacts with two equivalents of the Grignard reagent.[5][9]
Carbon Dioxide (CO₂)R-MgXCarboxylic AcidForms R-COOH after acidic workup.[9]
Visualization: Grignard Reaction Mechanism

Caption: Mechanism of Grignard addition to a carbonyl compound.

Reduction of Di-substituted Carbonyl Compounds

The reduction of a carbonyl group (aldehyde, ketone, or carboxylic acid) is arguably the most common and reliable method for preparing phenylmethanols. The choice of reducing agent is paramount and is dictated by the oxidation state of the starting material and the presence of other functional groups in the molecule.

Reduction of Di-substituted Benzaldehydes

Di-substituted benzaldehydes are excellent precursors as they can be reduced under mild conditions with high yields.

The two most common laboratory-scale reducing agents for aldehydes are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent.[10] Its key advantage is its stability in protic solvents like ethanol and water, making it exceptionally user-friendly and safe.[11] It readily reduces aldehydes and ketones but typically does not affect less reactive carbonyls like esters, amides, or carboxylic acids. This chemoselectivity is a powerful tool when multiple functional groups are present.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and less selective reducing agent.[12] It will reduce almost all carbonyl-containing functional groups. However, its high reactivity comes with significant handling challenges. It reacts violently with protic solvents, including atmospheric moisture, to produce flammable hydrogen gas, and must be used in anhydrous ethereal solvents under an inert atmosphere.[12][13]

For the specific task of reducing a di-substituted benzaldehyde to the corresponding phenylmethanol, NaBH₄ is almost always the superior choice due to its high efficiency, safety, and operational simplicity.

  • Dissolution: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL).[11]

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Reagent Addition: While stirring, add sodium borohydride (0.19 g, 5 mmol) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching: Cool the mixture again in an ice bath and slowly add water (10 mL) followed by 1M HCl to decompose the excess NaBH₄ and the borate ester intermediate.[11]

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (4-methoxyphenyl)methanol.

Caption: General mechanism for the reduction of an aldehyde with a hydride reagent.

Reduction of Di-substituted Benzoic Acids and Esters

Carboxylic acids and esters are significantly less electrophilic than aldehydes, and therefore require a more potent reducing agent. LiAlH₄ is the reagent of choice for this transformation.[14]

The reduction of a carboxylic acid with LiAlH₄ is a two-stage process.

  • Acid-Base Reaction: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas.

  • Reduction: Subsequent hydride ions from LiAlH₄ then perform a nucleophilic attack on the carboxylate carbonyl, eventually reducing it all the way to the primary alcohol after an acidic workup.[14]

Because of the initial acid-base reaction, more than one full equivalent of LiAlH₄ is required for the reduction. It's crucial to perform this reaction under strictly anhydrous conditions in a solvent like THF or diethyl ether.[12]

  • Apparatus & Inert Atmosphere: Assemble an oven-dried, three-necked flask with a dropping funnel and reflux condenser under a nitrogen atmosphere.

  • Reagent Suspension: Carefully add LiAlH₄ powder (0.95 g, 25 mmol) to 50 mL of anhydrous THF in the flask.

  • Substrate Addition: Dissolve 3,5-dimethylbenzoic acid (1.50 g, 10 mmol) in 25 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension. The reaction is often exothermic and may require cooling with an ice bath to control the rate of addition.

  • Reaction: After the addition is complete, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup (Fieser Method - CAUTION): Cool the reaction flask to 0 °C in an ice bath. Very slowly and carefully, add water (1 mL) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH (1 mL), and then finally add more water (3 mL). This sequential addition is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter off the aluminum salts, washing the solid with fresh THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 3,5-dimethylbenzyl alcohol.

ReagentReactivityReducesSolventsSafety Considerations
NaBH₄ MildAldehydes, KetonesProtic (EtOH, H₂O)Relatively safe, handle with standard care.
LiAlH₄ Very StrongAcids, Esters, Aldehydes, Ketones, Amides, etc.Anhydrous Ethers (THF, Et₂O)Pyrophoric, reacts violently with water. Requires inert atmosphere and careful quenching.[12][13]
DIBAL-H StrongEsters (to aldehydes at low temp), NitrilesAprotic (Toluene, CH₂Cl₂)Pyrophoric, reacts with water. Allows for controlled partial reductions.[15]

Modern Synthetic Approaches: Catalytic Cross-Coupling

While classic methods are robust, modern transition-metal catalysis offers unparalleled versatility and functional group tolerance for constructing complex molecules. These methods can form the key C(sp²)-C(sp³) bond of the phenylmethanol scaffold under relatively mild conditions.

Expertise & Causality: The Power of Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized C-C bond formation. More recently, dual catalytic systems combining photoredox and nickel catalysis have emerged, enabling the cross-coupling of non-traditional partners like carboxylic acids and alcohols.[16]

The core principle involves a catalytic cycle where the metal center (e.g., Palladium or Nickel) undergoes a series of transformations (oxidative addition, transmetalation, reductive elimination) to couple two organic fragments. The major advantage is the ability to use pre-functionalized starting materials that would be incompatible with the harsh, non-selective conditions of Grignard or LiAlH₄ reactions. For instance, a molecule containing both an ester and a halide can be selectively coupled at the halide position without affecting the ester.

A recent innovative strategy involves the transition-metal-free, base-mediated radical coupling of aromatic alcohols to form more complex substituted alcohols, offering a greener alternative to traditional methods.[17][18]

Visualization: General Catalytic Cross-Coupling Cycle

Cross_Coupling_Cycle Simplified Catalytic Cycle (M = Pd, Ni) M0 M(0)Ln M2_A Ar-M(II)Ln-X M0->M2_A Oxidative Addition (+ Ar-X) M2_B Ar-M(II)Ln-R M2_A->M2_B Transmetalation (+ R-M') M2_B->M0 Reductive Elimination Product Ar-R M2_B->Product

Caption: A generalized catalytic cycle for transition-metal cross-coupling.

Asymmetric Synthesis of Chiral Di-substituted Phenylmethanols

For applications in drug development, achieving high enantiomeric purity is often a strict requirement. Chiral di-substituted phenylmethanols can be synthesized using several asymmetric strategies.

Expertise & Causality: Controlling Stereochemistry

The primary approaches involve either modifying a prochiral substrate with a chiral catalyst or using a chiral reagent.

  • Catalytic Asymmetric Reduction: A di-substituted aryl ketone (prochiral) can be reduced to the chiral alcohol using a standard reducing agent (like borane) in the presence of a chiral catalyst. The catalyst, often a metal complex with a chiral ligand, creates a chiral environment around the ketone, forcing the hydride to attack preferentially from one face, leading to an excess of one enantiomer.

  • Catalytic Asymmetric Addition: An organometallic reagent (e.g., an organozinc or organoaluminum species) can be added to a di-substituted benzaldehyde in the presence of a chiral ligand or catalyst.[19][20] This method constructs the C-C bond and sets the stereocenter simultaneously.

These methods are at the forefront of modern organic synthesis and are essential for producing enantiomerically pure compounds for biological evaluation.[21][22][23]

Visualization: Concept of Chiral Catalysisdot

Chiral_Catalysis

Sources

Methodological & Application

Synthetic routes to prepare (2-Bromo-3-chlorophenyl)methanol in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthetic Routes for the Laboratory Preparation of (2-Bromo-3-chlorophenyl)methanol

Abstract

This compound is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its specific substitution pattern offers a unique scaffold for introducing further chemical diversity. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, detailing two primary, reliable synthetic routes. The protocols are designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation. The two main pathways described are the reduction of 2-bromo-3-chlorobenzoic acid using a powerful hydride donor and the reduction of 2-bromo-3-chlorobenzaldehyde with a milder reducing agent.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry. These compounds are pivotal intermediates due to the reactivity of the hydroxyl group, which allows for a wide range of subsequent chemical modifications. This compound, with its halogenated aromatic ring, presents specific synthetic challenges and opportunities. The bromine and chlorine atoms can be utilized for further cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a versatile precursor for more complex structures.[1][2]

This guide outlines two robust and accessible synthetic strategies starting from commercially available precursors. The choice between these routes will depend on the availability of starting materials, the scale of the reaction, and the safety infrastructure of the laboratory.

  • Route A: A one-step reduction of 2-bromo-3-chlorobenzoic acid using a strong reducing agent like Lithium Aluminum Hydride (LAH).

  • Route B: A one-step reduction of 2-bromo-3-chlorobenzaldehyde using a milder and more selective reducing agent, Sodium Borohydride (NaBH₄).

The overall synthetic landscape is depicted in the workflow diagram below.

Synthetic_Routes cluster_0 Synthetic Pathways to this compound start_acid 2-Bromo-3-chlorobenzoic Acid product This compound start_acid->product Route A: Reduction (e.g., LiAlH₄ in THF) start_aldehyde 2-Bromo-3-chlorobenzaldehyde start_aldehyde->product Route B: Reduction (e.g., NaBH₄ in MeOH)

Caption: Overview of the two primary synthetic routes to prepare this compound.

Route A: Reduction of 2-Bromo-3-chlorobenzoic Acid

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of reducing the carbonyl group without affecting the aromatic halogens. Lithium Aluminum Hydride (LiAlH₄, LAH) is the reagent of choice for this transformation. LAH is a powerful, non-selective source of hydride ions (H⁻) that readily reduces esters, carboxylic acids, aldehydes, and ketones.[3] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the aqueous workup to yield the desired alcohol.

The use of a strong reducing agent is necessary because the carboxylate anion, formed by the deprotonation of the acidic proton by the first equivalent of hydride, is resonance-stabilized and thus less electrophilic.

CRITICAL: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[4][5] It can ignite upon friction or in moist air.[4][6] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[7] A Class D fire extinguisher or dry sand must be readily available.[5]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a dropping funnel with a pressure-equalizing arm.

  • Reaction Initiation: Under a positive pressure of inert gas, charge the flask with Lithium Aluminum Hydride (see Table 1 for quantities) and anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-bromo-3-chlorobenzoic acid[8][9] in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH slurry at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for the time specified in Table 1.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, carefully quenching it, and spotting it against the starting material.

  • Quenching (Fieser Workup): After the reaction is complete, cool the flask back to 0 °C. CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood. Sequentially and dropwise, add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water (where 'x' is the mass of LAH in grams used).

  • Workup and Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[10]

ParameterValue
Starting Material2-Bromo-3-chlorobenzoic acid
ReagentLithium Aluminum Hydride (LAH)
Molar Ratio (LAH:Acid)1.5 - 2.0 : 1.0
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to reflux (66 °C)
Reaction Time4 - 12 hours
WorkupFieser Workup (H₂O, NaOH(aq))
Typical Yield80 - 95%
Route B: Reduction of 2-Bromo-3-chlorobenzaldehyde

If 2-bromo-3-chlorobenzaldehyde is available, its reduction to the corresponding primary alcohol is a more straightforward and safer alternative. Aldehydes are significantly more reactive towards nucleophilic attack than carboxylic acids. Therefore, a milder reducing agent, Sodium Borohydride (NaBH₄), can be employed. NaBH₄ is a selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids.[11][12] This selectivity, combined with its stability in protic solvents like methanol or ethanol, makes it a convenient and safer option for this transformation.[13]

Sodium Borohydride is classified as a water-reactive flammable solid, though it is much less reactive than LAH. It reacts with water and acids to produce flammable hydrogen gas.[14] Contact with skin and eyes should be avoided.[11] Always handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.[14]

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-3-chlorobenzaldehyde in methanol (see Table 2 for quantities).

  • Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add Sodium Borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until all the starting aldehyde has been consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the gas evolution ceases and the pH is neutral to slightly acidic.

  • Workup and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization as described in Route A.

ParameterValue
Starting Material2-Bromo-3-chlorobenzaldehyde
ReagentSodium Borohydride (NaBH₄)
Molar Ratio (NaBH₄:Aldehyde)1.1 - 1.5 : 1.0
SolventMethanol or Ethanol
Temperature0 °C to Room Temperature
Reaction Time1 - 3 hours
WorkupAcidic Quench (e.g., 1 M HCl)
Typical Yield90 - 98%
Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[15][16]

  • ¹H NMR Spectroscopy: Will confirm the presence of the benzylic CH₂OH protons (typically a singlet or doublet around 4.5-4.8 ppm) and the aromatic protons with their characteristic splitting patterns.

  • ¹³C NMR Spectroscopy: Will show the signal for the benzylic carbon (around 60-65 ppm) and the aromatic carbons.

  • Mass Spectrometry (MS): Will confirm the molecular weight (221.48 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[17][18]

  • Infrared (IR) Spectroscopy: Will display a broad O-H stretching band around 3200-3600 cm⁻¹ and C-O stretching around 1000-1200 cm⁻¹.

Analytical_Workflow cluster_char Characterization start Crude Product from Workup purification Purification (Column Chromatography or Recrystallization) start->purification pure_product Purified this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structure Confirmation ms Mass Spectrometry pure_product->ms Molecular Weight ir IR Spectroscopy pure_product->ir Functional Groups

Caption: Standard workflow for the purification and analytical characterization of the final product.

Comparative Analysis and Conclusion
FeatureRoute A (LAH Reduction)Route B (NaBH₄ Reduction)
Starting Material 2-Bromo-3-chlorobenzoic acid2-Bromo-3-chlorobenzaldehyde
Reagent Reactivity High, non-selectiveModerate, selective for aldehydes/ketones
Safety Profile High Hazard: Pyrophoric, reacts violently with water.[4]Moderate Hazard: Flammable solid, reacts with acid/water.
Handling Requires strictly anhydrous conditions and inert atmosphere.[3]Can be handled in air; compatible with protic solvents.[13]
Reaction Conditions Harsher (reflux in THF)Milder (0 °C to RT)
Workup Careful, exothermic quenching procedure.Simpler acidic quench.
Atom Economy Lower due to higher MW of reagent and larger excess.Higher.
References
  • Princeton University Environmental Health & Safety. (2012). Standard Operating Procedure for Sodium Borohydride. [Link]

  • ESPI Metals. (2007). Sodium Borohydride Material Safety Data Sheet. [Link]

  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride Safety Information. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]

  • University of Georgia Office of Research. Standard Operating Procedure for Lithium Aluminum Hydride. [Link]

  • University of California, Santa Barbara. Standard Operating Procedure for Sodium Borohydride. [Link]

  • Aman, V. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic alcohols. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • Ascent Chemical. This compound High-Purity Supplier. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • J&K Scientific. 2-Bromo-3-chlorobenzoic acid, 98%. [Link]

  • Oakwood Chemical. 2-Bromo-3-chlorobenzoic acid. [Link]

Sources

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Biphenyl Methanols

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical and materials science sectors for constructing complex molecular architectures like biaryl compounds.[4][5][6][7]

This guide focuses on a specific, yet challenging, application: the use of (2-Bromo-3-chlorophenyl)methanol as a substrate in Suzuki cross-coupling reactions. The synthesis of the resulting (3'-Chloro-[1,1'-biphenyl]-2-yl)methanol and its derivatives is of significant interest as these structures are key intermediates in the development of novel therapeutics and functional materials.[4][5] The presence of ortho- and meta-substituents on the phenyl ring introduces steric and electronic challenges that necessitate carefully optimized reaction conditions. This document provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and optimization strategies to empower researchers in achieving successful and reproducible outcomes.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][8][9] The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide, in this case, this compound, inserting itself into the carbon-bromine bond. This step forms a palladium(II) intermediate.[8][9][10] The choice of a bulky, electron-rich phosphine ligand is often crucial here, as it promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for this step, especially with sterically hindered substrates.[11]

  • Transmetalation: The organoboron compound, typically a boronic acid or its ester derivative, is activated by a base.[12][13][14] This activation enhances the nucleophilicity of the organic group on the boron atom, facilitating its transfer to the palladium(II) center and displacing the halide.[12][15]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biphenyl product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9][13]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product (3'-Chloro-[1,1'-biphenyl]-2-yl)methanol (Ar-Ar') RedElim->Product Reactant1 This compound (Ar-X) Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar'-B(OH)2) Reactant2->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Optimization

The successful Suzuki cross-coupling of this compound requires careful selection and optimization of several key reaction parameters.[2][16] The steric hindrance from the ortho-bromo and meta-chloro substituents, along with the presence of the hydroxymethyl group, can influence reactivity.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical starting conditions for the Suzuki coupling of substituted aryl bromides, which can be adapted for this compound. Optimization is often necessary to achieve high yields.[17]

Catalyst System (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Expected YieldNotes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)10012-24Good to ExcellentBuchwald ligands like SPhos are often effective for sterically hindered substrates.[11][18]
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Toluene10018GoodAnother effective system for challenging couplings.[19]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)9018Moderate to GoodA classic, cost-effective catalyst, though may be less effective for hindered substrates.[19][20]
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)8512GoodA reliable catalyst for a range of substrates.[20][21]
Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Materials for workup and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure biphenyl product.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 80-110 °C) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Pure Biphenyl Product purify->end

Figure 2: General experimental workflow for Suzuki coupling.

Causality Behind Experimental Choices and Optimization Strategies
  • Catalyst and Ligand Selection: For sterically demanding substrates like this compound, the use of bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) is often critical.[11][22] These ligands promote the formation of a highly active monoligated Pd(0) species, which facilitates the challenging oxidative addition step and accelerates the final reductive elimination.[10] If standard catalysts like Pd(PPh₃)₄ give low yields, switching to a more specialized ligand system is the primary optimization step.[11]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12][13][14] Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently effective.[11] The choice of base can also influence the reaction rate and the prevalence of side reactions. For instance, stronger bases may be required for less reactive boronic acids, but they can also promote side reactions if the substrate has base-sensitive functional groups.[13]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base. The choice of organic solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Anhydrous conditions with a soluble organic base can also be employed in specific cases.

  • Temperature and Reaction Time: Suzuki couplings are typically run at elevated temperatures to ensure a reasonable reaction rate.[20] However, excessively high temperatures can lead to catalyst decomposition or side reactions. Optimization of the temperature is a balance between achieving a good reaction rate and maintaining the stability of all components.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Steric hindrance impeding reaction- Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos).- Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature in increments.- Screen different bulky phosphine ligands.[11]
Formation of Homocoupled Biphenyl (Ar-Ar) - Reaction conditions favoring oxidative addition and reductive elimination of two aryl halide molecules.- Use a lower catalyst loading.- Ensure slow addition of the aryl halide if possible.
Protodeborylation of Boronic Acid - Presence of excess water or acid- High reaction temperature- Use anhydrous solvents and ensure the base is anhydrous.- Use a boronic ester instead of a boronic acid, as they are often more stable.[8] - Lower the reaction temperature.
Decomposition of Catalyst - Presence of oxygen- High reaction temperature- Ensure the reaction is set up under a strictly inert atmosphere.- Use degassed solvents.- Optimize for the lowest effective temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a viable and powerful method for the synthesis of functionalized biphenyl methanols. Success in this endeavor relies on a rational approach to the selection of the catalyst system, base, and solvent, tailored to address the steric and electronic properties of the substrate. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can overcome the challenges posed by this substituted aryl halide and efficiently access a valuable class of molecular building blocks for drug discovery and materials science.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Lima, F., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Braga, A. A. C., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • YouTube. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • R Discovery. (2003, January 1). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Semantic Scholar. (2011, October 1). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Retrieved from [Link]

  • Semantic Scholar. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ResearchGate. (n.d.). Synthesis of biphenyl via C‐C coupling of Suzuki reaction in the.... Retrieved from [Link]

  • National Institutes of Health. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]

  • ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2024, September). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Application Note: Selective Oxidation of (2-Bromo-3-chlorophenyl)methanol to 2-Bromo-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the selective oxidation of the di-halogenated benzylic alcohol, (2-Bromo-3-chlorophenyl)methanol, to its corresponding aldehyde. The presence of electron-withdrawing halogen substituents on the aromatic ring necessitates a mild and highly selective oxidation protocol to prevent over-oxidation to the carboxylic acid or other unwanted side reactions. This note evaluates several common oxidation methodologies and presents a comprehensive, field-proven protocol using Dess-Martin Periodinane (DMP), a reagent renowned for its mildness and high efficiency. An alternative protocol using activated manganese dioxide is also provided.

Introduction and Strategic Considerations

The conversion of primary benzylic alcohols to benzaldehydes is a cornerstone transformation in organic synthesis. These aldehydes are critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals, serving as precursors for imines, esters, and more complex molecular scaffolds.[1][2] The substrate , this compound, features two distinct halogen atoms that can influence the reactivity of the aromatic system and the benzylic position.

The primary challenge is to achieve high conversion to the aldehyde, 2-Bromo-3-chlorobenzaldehyde, without further oxidation to the corresponding benzoic acid. Therefore, the choice of oxidant is paramount. Strong, indiscriminate oxidants like potassium permanganate or chromic acid are unsuitable. The ideal reagent should be mild, selective for primary alcohols, and compatible with the halogenated aromatic ring.

Comparative Analysis of Suitable Oxidation Methods

Several modern oxidation reagents are suitable for this transformation. The selection depends on factors such as scale, substrate sensitivity, cost, and safety considerations.

Oxidation Method Reagent(s) Typical Conditions Advantages Disadvantages & Considerations
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temp, 1-3 hHigh selectivity, mild (neutral pH), high yields, simple work-up, tolerates sensitive groups.[3][4][5]Reagent is expensive and potentially explosive under shock or heat.[3][6]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NCH₂Cl₂, -78 °C, 1-2 hHigh yields, byproducts are volatile and easily removed, widely applicable.[7]Requires cryogenic temperatures, generates toxic CO gas and foul-smelling dimethyl sulfide.[7]
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO₂)CH₂Cl₂ or CHCl₃, RT to reflux, 12-24 hChemoselective for benzylic/allylic alcohols, simple filtration work-up.[8][9]Requires a large stoichiometric excess of reagent; reactivity varies with MnO₂ preparation.[9]
TEMPO-Catalyzed Oxidation TEMPO (cat.), Co-oxidant (e.g., NaOCl, O₂)Biphasic or organic solvent, RT"Green" catalytic method, uses inexpensive terminal oxidants, high selectivity.[10][11]May require optimization of catalyst, co-oxidant, and pH for new substrates.

Based on this analysis, the Dess-Martin Periodinane (DMP) oxidation is presented as the primary protocol due to its exceptional reliability, operational simplicity at room temperature, and high chemoselectivity, making it ideal for a sensitive, high-value substrate like this compound.[5]

Featured Protocol: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism

The Dess-Martin oxidation utilizes a hypervalent iodine(V) compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to selectively oxidize primary alcohols to aldehydes.[4] The reaction proceeds through an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular deprotonation of the benzylic proton by an acetate ion facilitates a concerted elimination, yielding the desired aldehyde, an iodinane byproduct, and acetic acid.[5]

Safety and Handling

CRITICAL: Dess-Martin Periodinane is an energy-rich compound and is known to be potentially explosive, especially when impure or subjected to mechanical shock or temperatures above 200°C.[3][6]

  • Handle with non-metallic spatulas.

  • Do not grind the solid reagent.

  • Store in a cool, dry place away from heat sources.

  • Perform the reaction behind a safety shield.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution at room temperature (20-25 °C), add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. A slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or additional dichloromethane. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solution becomes clear and both layers are distinct. This step neutralizes the acetic acid byproduct and reduces the excess DMP and the iodinane byproduct.[12][13]

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-3-chlorobenzaldehyde.

  • Purification: The crude product is typically a white to pale yellow solid or oil. Purify the material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing to 5-10% Ethyl Acetate).

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Work-up & Purification Start Dissolve this compound in Anhydrous CH₂Cl₂ Add_DMP Add Dess-Martin Periodinane (1.2 eq) at Room Temperature Start->Add_DMP Stir Stir and Monitor by TLC (1-3 hours) Add_DMP->Stir Quench Quench with sat. NaHCO₃ / Na₂S₂O₃ Stir->Quench Extract Separate Layers & Extract Aqueous Phase with CH₂Cl₂ Quench->Extract Wash Combine Organic Layers, Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Purify Purify via Flash Column Chromatography Dry->Purify Product Pure 2-Bromo-3-chlorobenzaldehyde Purify->Product

Caption: Workflow for the DMP oxidation of this compound.

Alternative Protocol: Activated Manganese Dioxide (MnO₂) Oxidation

This method is advantageous for its simplicity, particularly in the work-up, though it may require longer reaction times and a large excess of the reagent.

Principle

Manganese dioxide (MnO₂) is a mild, heterogeneous oxidant that is highly chemoselective for the oxidation of benzylic and allylic alcohols.[8][9] The reaction occurs on the surface of the solid MnO₂, and its activity is critically dependent on its method of preparation and activation.[9]

Detailed Experimental Protocol

Materials and Reagents:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5 - 10 eq by weight)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Celite® or a sintered glass funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., CH₂Cl₂).

  • Addition of Oxidant: Add activated manganese dioxide (5-10 equivalents by weight) to the flask.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically slower than DMP oxidation and may require 12-24 hours. Progress should be monitored by TLC. Gentle heating (e.g., 40 °C) can accelerate the reaction if necessary.[8]

  • Work-up: Upon completion, dilute the mixture with additional CH₂Cl₂. Filter the suspension through a pad of Celite® in a sintered glass funnel to remove the manganese oxides.

  • Purification: Wash the Celite® pad thoroughly with several portions of CH₂Cl₂. Combine the filtrates and concentrate under reduced pressure to afford the crude product, which can then be purified by column chromatography as described in the DMP protocol.

Conclusion

The selective oxidation of this compound to 2-Bromo-3-chlorobenzaldehyde can be achieved efficiently using modern, mild oxidation reagents. The Dess-Martin Periodinane (DMP) oxidation stands out as a superior method, offering high yields under ambient, neutral conditions with a straightforward work-up procedure, making it highly suitable for sensitive and structurally complex substrates. For a simpler, albeit potentially slower alternative, oxidation with activated manganese dioxide provides a reliable route with an exceptionally easy filtration-based work-up. The choice of protocol will ultimately depend on the specific requirements of the researcher, including scale, timeline, and safety infrastructure.

References

  • Dess-Martin Oxidation. (2014). Chem-Station Int. Ed.[Link]

  • Manganese Dioxide. (n.d.). Common Organic Chemistry. [Link]

  • The dess-martin periodinane. (n.d.). Organic Syntheses Procedure. [Link]

  • Manganese(IV) oxide. (n.d.). Organic Chemistry Portal. [Link]

  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. (2022). ACS Publications. [Link]

  • Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. (2013). ACS Catalysis - ACS Publications. [Link]

  • Oxidation with Manganese Dioxide. (2023). TRUNNANO. [Link]

  • Solvent free oxidation of alcohols with manganese dioxide. (2009). ResearchGate. [Link]

  • Dess–Martin oxidation work up. (2017). Chemistry Stack Exchange. [Link]

  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. (n.d.). The Royal Society of Chemistry. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions?. (2012). ResearchGate. [Link]

  • TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. (2005). ResearchGate. [Link]

  • The photographs of CuO-REC/TEMPO catalytic oxidation of benzyl alcohol... (2019). ResearchGate. [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon. [Link]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). Organic Chemistry Portal. [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. (2019). ChemRxiv. [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. (2014). Angewandte Chemie. [Link]

  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (2014). PMC - NIH. [Link]

  • Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. (2014). Universal Print. [Link]

  • Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. (2018). IJSART. [Link]

  • Preparation method of 2-bromo-5-chlorobenzaldehyde. (n.d.).
  • Dess–Martin periodinane. (n.d.). Wikipedia. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]

  • Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (2021). Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. (2018). TÜBİTAK Academic Journals. [Link]

  • A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. (2001). ResearchGate. [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. (2022). YouTube. [Link]

  • Swern Oxidation. (2014). Chem-Station Int. Ed.[Link]

  • PCC Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]

  • PCC or Pyridinium Chlorochromate, mild, selective oxidizing agent: Explanation by Dr. Tanmoy Biswas. (2023). YouTube. [Link]

  • Synthesis of 3-bromobenzaldehyde. (n.d.). PrepChem.com. [Link]

  • Oxidation of Alcohols with PCC. (n.d.). Organic Chemistry Tutor. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]

  • Although the oxidation of an alcohol to an aldehyde is a commonly employed method... (n.d.). Science of Synthesis. [Link]

Sources

The Strategic Application of (2-Bromo-3-chlorophenyl)methanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, (2-Bromo-3-chlorophenyl)methanol emerges as a highly versatile and strategically valuable scaffold. Its unique substitution pattern—a benzylic alcohol flanked by two distinct halogens—offers a rich platform for orthogonal functionalization, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the development of next-generation therapeutics.

Core Attributes and Synthetic Potential

This compound is a solid at room temperature with a molecular weight of 221.48 g/mol .[1][2] Its true value lies in the differential reactivity of its functional groups. The primary alcohol is a nucleophilic center and a precursor to the corresponding aldehyde or carboxylic acid. The bromine and chlorine atoms, with their distinct reactivities in cross-coupling reactions, provide orthogonal handles for the sequential introduction of diverse substituents. This trifecta of reactive sites makes it an ideal building block for creating libraries of compounds for drug discovery.

Application Focus: Synthesis of Kinase Inhibitors

A prime example of the strategic utility of substituted brominated aromatic alcohols is in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[3][4][5][6] While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in key intermediates of potent therapeutics like Lorlatinib. Lorlatinib is an inhibitor of anaplastic lymphoma kinase (ALK) and C-ros oncogene 1 (ROS1) kinase, used in the treatment of non-small cell lung cancer (NSCLC).[1][2] The synthesis of Lorlatinib and other kinase inhibitors often involves the coupling of a halogenated aromatic core with various heterocyclic partners, a transformation for which this compound is ideally suited.

Below, we delineate key synthetic transformations of this compound, providing detailed protocols that can be adapted for the synthesis of novel kinase inhibitors and other pharmaceutical agents.

Key Synthetic Transformations and Protocols

Oxidation to (2-Bromo-3-chlorophenyl)formaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a foundational step, as the aldehyde functionality is a versatile precursor for various C-C and C-N bond-forming reactions, including reductive amination and the synthesis of heterocycles.

Protocol: TEMPO-Catalyzed Oxidation

This protocol utilizes a nitroxyl radical-catalyzed oxidation, which is highly selective for primary alcohols and avoids overoxidation to the carboxylic acid.[7]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM at room temperature, add TEMPO (0.01 eq).

  • In a separate flask, prepare a solution of TCCA (1.1 eq) in DCM.

  • Slowly add the TCCA solution to the reaction mixture over 30 minutes, maintaining the temperature at 20-25 °C.

  • Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-3-chlorophenyl)formaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • TEMPO/TCCA System: This catalytic system is chosen for its high chemoselectivity for primary alcohols, preventing the formation of the corresponding carboxylic acid which can be a significant side product in other oxidation methods.[7]

  • Quenching with Sodium Thiosulfate: This step is crucial to neutralize any remaining oxidizing agent, ensuring the stability of the aldehyde product during workup.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8][9][10] The differential reactivity of the bromine and chlorine atoms on the phenyl ring can be exploited for sequential couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Protocol: Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive bromine position of the this compound scaffold.

Materials:

  • This compound

  • Arylboronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a common moiety in kinase inhibitors)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Catalyst and Ligand: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings. For more challenging substrates, or to favor coupling at the less reactive chloride position, more advanced catalyst systems with specialized ligands (e.g., SPhos, XPhos) may be necessary.[10]

  • Base and Solvent System: The choice of base and solvent is critical for the efficiency of the Suzuki reaction. The aqueous K₂CO₃ in dioxane is a common and effective system. For base-sensitive substrates, milder bases like potassium phosphate (K₃PO₄) can be employed.[10]

Data Presentation

Reaction TypeSubstrateKey ReagentsProductTypical YieldReference
OxidationThis compoundTEMPO, TCCA(2-Bromo-3-chlorophenyl)formaldehyde>90%[7]
Suzuki-Miyaura CouplingThis compoundArylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Aryl-3-chlorobenzyl alcohol75-95%[10]

Visualizations

Logical Workflow for the Synthesis of a Biaryl Aldehyde Intermediate

G start This compound oxidation Oxidation (TEMPO/TCCA) start->oxidation aldehyde (2-Bromo-3-chlorophenyl)formaldehyde oxidation->aldehyde suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) aldehyde->suzuki product 2-Aryl-3-chlorobenzaldehyde (Kinase Inhibitor Precursor) suzuki->product

Caption: Synthetic pathway from this compound to a key biaryl aldehyde precursor for kinase inhibitors.

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_intermediate1 R1-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation R2-B(OR)2 (Base) pd_intermediate2 R1-Pd(II)L2-R2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 R1-R2

References

Application Note & Protocol: Chemoselective Grignard Reactions with 2-Bromo-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting Grignard reactions with 2-bromo-3-chlorobenzaldehyde. Two primary synthetic strategies are detailed: (I) utilizing the aldehyde as an electrophile in a chemoselective reaction with an external Grignard reagent, and (II) a more advanced protocol involving the protection of the aldehyde, selective Grignard reagent formation from the aryl bromide, and subsequent reaction with an electrophile. The protocols emphasize meticulous experimental control to achieve high selectivity and yield, addressing the inherent challenges of a multifunctional substrate.

Introduction & Foundational Principles

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[1][2][3] The substrate, 2-bromo-3-chlorobenzaldehyde, presents a unique challenge and opportunity due to its three distinct reactive sites: an electrophilic aldehyde carbonyl, a C-Br bond, and a C-Cl bond.

The successful execution of a Grignard reaction with this substrate hinges on understanding and controlling chemoselectivity. This is governed by two key principles:

  • Differential Halogen Reactivity : The formation of a Grignard reagent via oxidative insertion of magnesium into a carbon-halogen bond is significantly faster for bromides than for chlorides. The C-Br bond is weaker than the C-Cl bond, facilitating this insertion.[4][5] The established reactivity order is I > Br > Cl > F.[5][6] This differential reactivity allows for the selective formation of a Grignard reagent at the C-Br position while leaving the C-Cl bond intact.[4][7][8]

  • Electrophilicity of the Carbonyl Group : The aldehyde functional group is a potent electrophile that readily reacts with nucleophilic Grignard reagents.[2][9][10] This reactivity must be managed depending on the desired synthetic outcome.

This guide presents two protocols that leverage these principles to achieve distinct synthetic goals.

Protocol I: 2-Bromo-3-chlorobenzaldehyde as an Electrophile

This protocol details the most direct application: the reaction of an external Grignard reagent (exemplified by phenylmagnesium bromide) with the aldehyde functionality of 2-bromo-3-chlorobenzaldehyde. The C-Br and C-Cl bonds remain spectators in this transformation.

Reaction Scheme: 2-bromo-3-chlorobenzaldehyde + PhMgBr → (2-bromo-3-chlorophenyl)(phenyl)methanol

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )GradeSupplierNotes
Magnesium TurningsMg24.3199.8%+Sigma-AldrichMust be activated.
BromobenzeneC₆H₅Br157.01Anhydrous, 99.5%Sigma-Aldrich
2-Bromo-3-chlorobenzaldehydeC₇H₄BrClO219.4798%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
IodineI₂253.81CrystalFisher ScientificFor Mg activation.
Hydrochloric AcidHCl36.463 M AqueousVWRFor workup.
Saturated NH₄ClNH₄Cl53.49AqueousFisher ScientificFor quenching.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher ScientificFor drying.
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis prep_glass Oven-Dry All Glassware prep_mg Activate Mg with I₂ prep_glass->prep_mg prep_reagent Prepare Phenylmagnesium Bromide (Grignard Reagent) prep_mg->prep_reagent prep_substrate Prepare Substrate Solution in Anhydrous THF prep_reagent->prep_substrate react_cool Cool Grignard Reagent to 0°C prep_substrate->react_cool react_add Slowly Add Substrate Solution react_cool->react_add react_stir Stir at RT for 1-2h react_add->react_stir workup_quench Quench with sat. NH₄Cl react_stir->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry Organic Layer (Na₂SO₄) workup_extract->workup_dry workup_purify Purify via Column Chromatography workup_dry->workup_purify analysis_char Characterize Product (NMR, IR, MS) workup_purify->analysis_char

Caption: Workflow for the reaction of a Grignard reagent with 2-bromo-3-chlorobenzaldehyde.

Step-by-Step Protocol

A. Preparation of Phenylmagnesium Bromide

  • Apparatus Setup : Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere (Nitrogen or Argon).[11]

  • Magnesium Activation : Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine.[1][12] Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface.[8] Allow to cool.

  • Initiation : Add anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous THF. Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux.[13] If it does not start, gentle warming or crushing the magnesium with a dry stirring rod may be necessary.[12][14]

  • Formation : Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3][13] The resulting solution should be cloudy and greyish-brown.

B. Reaction with 2-Bromo-3-chlorobenzaldehyde

  • Cooling : Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Substrate Addition : Dissolve 2-bromo-3-chlorobenzaldehyde (0.9 eq.) in anhydrous THF. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[13]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

C. Workup and Purification

  • Quenching : Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[13]

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[1]

  • Purification : Purify the crude product by silica gel column chromatography to obtain the desired (2-bromo-3-chlorophenyl)(phenyl)methanol.

Protocol II: 2-Bromo-3-chlorobenzaldehyde as a Grignard Precursor

This advanced protocol is for scenarios where the desired transformation involves forming a Grignard reagent from the aryl halide and reacting it with a different electrophile. Crucially, the highly reactive aldehyde must first be protected to prevent it from reacting with the Grignard reagent once formed. [15][16][17] Acetals are excellent protecting groups as they are stable in the basic conditions of Grignard reactions but are easily removed with aqueous acid.[15][18][19]

Reaction Scheme:

  • Protection : 2-bromo-3-chlorobenzaldehyde + Ethylene Glycol → 2-(2-bromo-3-chlorophenyl)-1,3-dioxolane

  • Grignard Formation : Protected Aldehyde + Mg → Grignard Reagent

  • Reaction & Deprotection : Grignard Reagent + Electrophile (e.g., CO₂) → Intermediate → Deprotection (H₃O⁺) → 3-chloro-2-formylbenzoic acid

Step-by-Step Protocol

A. Protection of the Aldehyde

  • In a round-bottom flask, dissolve 2-bromo-3-chlorobenzaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene.

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture until no more water is collected, indicating the completion of acetal formation.

  • Cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and remove the toluene under reduced pressure to yield the protected aldehyde. Purify if necessary.

B. Chemoselective Grignard Formation

  • Follow the procedure outlined in Section 2.3.A , using the protected aldehyde, 2-(2-bromo-3-chlorophenyl)-1,3-dioxolane, in place of bromobenzene. The Grignard reagent will form selectively at the C-Br bond.[5][8]

C. Reaction with an Electrophile (Example: CO₂)

  • Cool the freshly prepared Grignard solution in a dry ice/acetone bath.

  • Carefully add crushed dry ice (solid CO₂) in small portions. The Grignard reagent will react with CO₂ to form a magnesium carboxylate salt.[10][20]

  • Allow the mixture to warm to room temperature as the CO₂ sublimes.

D. Deprotection and Workup

  • Quench the reaction by slowly adding 3 M aqueous HCl. This step serves two purposes: it protonates the carboxylate to form the carboxylic acid and hydrolyzes the acetal protecting group to regenerate the aldehyde.[18][19]

  • Perform an extraction, washing, and drying procedure as described in Section 2.3.C to isolate the final product, 3-chloro-2-formylbenzoic acid.

Safety Precautions

  • Grignard reagents are highly reactive, basic, and pyrophoric upon concentration. They react violently with protic solvents, especially water.[21][22] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[5][9]

  • Ethereal solvents like THF and diethyl ether are extremely flammable and can form explosive peroxides.[5][21] Never distill to dryness.

  • The reactions are often exothermic. Maintain proper temperature control and have an ice bath readily available for cooling.[5][23]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer). 2. Wet glassware or solvent. 3. Impure starting halide.1. Activate Mg with I₂, 1,2-dibromoethane, or by crushing.[8][24] 2. Ensure all glassware is oven-dried and solvents are certified anhydrous. 3. Purify the halide before use.
Low Yield of Product 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture. 3. Formation of Wurtz coupling byproducts.1. Ensure complete consumption of the starting halide. 2. Maintain strict inert and anhydrous conditions. 3. Add the halide solution slowly to maintain a low concentration.[8]
Formation of Di-Grignard (Protocol II) 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Maintain a low reaction temperature (0 °C to RT). 2. Monitor the reaction and quench once the starting material is consumed.[8]

References

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Orgsyn. (2019). making Grignard reagents. YouTube. [Link]

  • Google Patents. (2014). US20140142332A1 - Process of preparing grignard reagent.
  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). [Link]

  • OpenOChem Learn. (n.d.). Acetal Protecting Groups. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • University of Calgary. (n.d.). Ch23: Aryl Grignards. [Link]

  • Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. [Link]

  • MSU chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

    • The Grignard Reaction. (n.d.). [Link]

  • Grignard's Reagent and Its. (n.d.). [Link]

    • Grignard Reaction. (n.d.). [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • Reddit. (2022). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ERIC. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products. [Link]

  • Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]

  • TSI Journals. (2015). The Synthesis of triphenylmethanol. [Link]

Sources

Analytical techniques for the characterization of (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of (2-Bromo-3-chlorophenyl)methanol

Introduction

This compound is a halogenated aromatic alcohol that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise substitution pattern of the bromine and chlorine atoms on the phenyl ring, along with the benzylic alcohol moiety, imparts specific reactivity and properties that are leveraged in multi-step synthetic pathways.

The rigorous characterization of this compound is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a suite of analytical techniques for the unambiguous characterization of this compound. The protocols described herein are designed to be self-validating, emphasizing not only the procedural steps but also the scientific rationale behind the selection of specific methods and parameters, thereby ensuring robust and reproducible results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and the selection of appropriate analytical conditions.

PropertyValueSource
Chemical Formula C₇H₆BrClO[1][2]
Molecular Weight 221.48 g/mol [1][2]
Appearance White to off-white solid (Predicted)[1][3]
Boiling Point ~307.0 °C (Predicted)[3]
pKa 13.69 ± 0.10 (Predicted)[3]
Solubility Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol)[1]

Integrated Analytical Workflow

A multi-technique approach is necessary for the complete characterization of this compound. The following workflow ensures a logical progression from initial identity confirmation to definitive structural elucidation and final purity assessment.

Analytical_Workflow Fig. 1: Integrated Workflow for Characterization cluster_0 Initial Identity & Functional Group Analysis cluster_1 Definitive Structural Elucidation cluster_2 Purity & Quantitative Analysis FTIR FTIR Spectroscopy (Functional Group ID) NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Structure) FTIR->NMR UV_Vis UV-Vis Spectroscopy (Aromatic System ID) UV_Vis->NMR HPLC HPLC (Purity & Impurity Profiling) NMR->HPLC MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->HPLC GC GC (Purity & Volatile Impurities) HPLC->GC Orthogonal Method

Caption: A logical workflow for the comprehensive analysis of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Application: For this compound, ¹H and ¹³C NMR are indispensable for confirming the 1,2,3-substitution pattern on the aromatic ring and verifying the presence of the hydroxymethyl group.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

    • Expert Insight: CDCl₃ is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple solvent signal.[4] If the compound shows poor solubility, DMSO-d₆ is a suitable alternative.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, using proton decoupling.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Data Interpretation (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (δ 7.0-7.6 ppm): Three signals corresponding to the three aromatic protons. The substitution pattern will lead to a specific set of multiplicities (e.g., doublets, triplets, or doublet of doublets) and coupling constants (J-values) that can be used to confirm the relative positions of the protons.

    • Benzylic Protons (δ ~4.7 ppm): A singlet or a doublet (if coupled to the hydroxyl proton) integrating to 2H, corresponding to the -CH₂OH group.

    • Hydroxyl Proton (δ variable): A broad singlet, typically between 1.5-4.0 ppm, corresponding to the -OH proton. Its chemical shift is concentration and temperature-dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Region (δ 120-145 ppm): Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the bromine and chlorine atoms will show characteristic shifts.

    • Benzylic Carbon (δ ~60-70 ppm): One signal corresponding to the -CH₂OH carbon.

Molecular Weight and Isotopic Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Application: MS is critical for confirming the elemental composition of this compound. The presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) creates a highly characteristic isotopic pattern that serves as a definitive fingerprint for the molecule.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC Conditions:

    • Column: Use a low-polarity capillary column, such as a ZB-5MS (5% Phenyl-Arylene).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.[5]

Data Interpretation
  • Molecular Ion (M⁺) Cluster: Look for a characteristic cluster of peaks corresponding to the molecular ion. Due to the natural abundance of isotopes, the pattern will be:

    • M⁺: (C₇H₆⁷⁹Br³⁵ClO) at m/z ~220

    • M+2: (C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO) at m/z ~222

    • M+4: (C₇H₆⁸¹Br³⁷ClO) at m/z ~224 The relative intensities of these peaks are predictable and provide unambiguous confirmation of the presence of one bromine and one chlorine atom.[6]

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of stable neutral molecules or radicals, such as:

    • Loss of H₂O (M-18)

    • Loss of Cl (M-35/37) or Br (M-79/81)

    • Tropylium ion formation

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For purity analysis, the area of the main peak is compared to the total area of all detected peaks.

Application: HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed method can separate the target compound from starting materials, by-products, and degradation products.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation: Accurately prepare a sample solution of this compound in the mobile phase or acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for moderately polar aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a mass spectrometry compatible modifier that improves peak shape by ensuring the analyte is in a single ionic form.[8]
Mobile Phase B AcetonitrileA common organic solvent with good elution strength and UV transparency.
Gradient 50% B to 95% B over 15 minA gradient ensures that both early and late-eluting impurities are effectively separated and eluted in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Detection UV at 220 nmThe benzene ring provides strong chromophores for sensitive UV detection.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Method_Selection Analyte Analyte: This compound (Moderately Polar) Method_Choice Select HPLC Method Analyte->Method_Choice RP_HPLC Reversed-Phase (RP-HPLC) Non-polar stationary phase Polar mobile phase Method_Choice->RP_HPLC Suitable NP_HPLC Normal-Phase (NP-HPLC) Polar stationary phase Non-polar mobile phase Method_Choice->NP_HPLC Less Common (for this analyte) Rationale_RP Rationale: Analyte is moderately polar. Excellent separation of non-polar to moderately polar compounds. Robust and widely used method. RP_HPLC->Rationale_RP

Caption: Logic for selecting Reversed-Phase HPLC for purity analysis.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Application: This technique provides a quick and simple confirmation of the key functional groups present in this compound, namely the hydroxyl (-OH) group and the aromatic ring.

Experimental Protocol
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a spectrum can be acquired from a thin film of the compound on a salt plate.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Background Correction: Perform a background scan of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Data Interpretation
  • O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹. The broadness is indicative of intermolecular hydrogen bonding.[10]

  • Aromatic C-H Stretch: Medium to weak bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aromatic C=C Stretch: Several medium to sharp bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, characteristic of the alcohol C-O bond.

  • C-Cl and C-Br Stretches: These appear in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively without reference spectra.

Electronic Transitions by Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.

Application: This technique is used to confirm the presence of the aromatic chromophore in this compound and can be used for quantitative analysis following the Beer-Lambert law.

Experimental Protocol
  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest, such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm in a quartz cuvette, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation
  • The substituted benzene ring will exhibit characteristic absorption bands in the UV region, typically between 200-280 nm. The exact λmax and molar absorptivity (ε) are dependent on the substitution pattern.[11][12] This data is useful for setting the detection wavelength in HPLC analysis.

References

  • This compound - Chlorinated Benzene Manufacturer in China. Ascent Chem.
  • (3-Bromophenyl)(2-chlorophenyl)methanol | C13H10BrClO | CID 15093033. PubChem. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information. J. Braz. Chem. Soc. Available at: [Link]

  • (3-Bromo-2-chlorophenyl)methanol | C7H6BrClO | CID 67146654. PubChem. Available at: [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Available at: [Link]

  • Supplementary Information. Beilstein Journals. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • A simple and trace level-sensitive Gas chromatography with mass spectrometer (GC-MS) method was developed... International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. IIVS.org. Available at: [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. Available at: [Link]

  • FTIR spectrum of the methanol extracts ( B ) in KBr pellet. ResearchGate. Available at: [Link]

  • (a) UV–vis absorption spectra of compounds 3a–h in aprotic solvents;... ResearchGate. Available at: [Link]

  • A Validated, Sensitive HPLC Method for the Determination of Trace Impurities in Acetaminophen Drug Substance. PubMed. Available at: [Link]

  • 2-Bromo-3-chloropropene-1. NIST WebBook. Available at: [Link]

Sources

Application Note: Structural Elucidation of (2-Bromo-3-chlorophenyl)methanol and its Derivatives using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination and purity assessment of novel organic compounds. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of (2-Bromo-3-chlorophenyl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will explore the theoretical basis for predicting the chemical shifts and coupling constants, present a comprehensive protocol for sample preparation and data acquisition, and discuss the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of halogenated aromatic compounds.

Introduction

This compound and its derivatives are important building blocks in organic synthesis. The precise arrangement of the bromo, chloro, and hydroxymethyl substituents on the phenyl ring is critical to their reactivity and the properties of the final products. Unambiguous structural confirmation is therefore essential. NMR spectroscopy, by probing the magnetic environments of ¹H and ¹³C nuclei, provides a detailed molecular fingerprint, allowing for the definitive assignment of the substitution pattern and the confirmation of the compound's identity and purity.

This document will delve into the intricacies of interpreting the ¹H and ¹³C NMR spectra of the title compound. We will discuss the expected chemical shifts based on the electronic effects of the substituents, the anticipated multiplicity of the signals arising from spin-spin coupling, and the characteristic signals of the benzylic protons and carbon.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing inductive effects and the weak deactivating nature of the halogen substituents.[1][2]

Aromatic Region (δ 7.0-7.8 ppm):

The three aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. Based on the additive model of substituent effects on benzene rings, we can predict the approximate chemical shifts.[3][4][5]

  • H-6: This proton is ortho to the bromine atom and meta to the chlorine and hydroxymethyl groups. It is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent bromine. It will likely appear as a doublet of doublets (dd).

  • H-4: This proton is meta to the bromine and hydroxymethyl groups and para to the chlorine atom. It is expected to be in the mid-range of the aromatic signals and will likely appear as a triplet or a doublet of doublets.

  • H-5: This proton is ortho to the chlorine atom and meta to the bromine and hydroxymethyl groups. It is expected to be the most upfield of the three aromatic protons and will likely appear as a doublet of doublets.

The coupling constants are expected to be in the typical range for aromatic protons:

  • Jortho: 7-10 Hz[3]

  • Jmeta: 2-3 Hz[3]

Benzylic Protons (CH₂OH):

The two protons of the methylene group are diastereotopic due to the chiral center created by the substitution pattern on the ring. However, in an achiral solvent, they are expected to be chemically equivalent and will appear as a singlet around δ 4.7 ppm. This singlet may show coupling to the hydroxyl proton, which can be confirmed by D₂O exchange.

Hydroxyl Proton (OH):

The chemical shift of the hydroxyl proton is highly variable and depends on the concentration, solvent, and temperature. It typically appears as a broad singlet. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the OH signal to disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached halogens.[6][7]

Aromatic Carbons (δ 110-145 ppm):

Six distinct signals are expected for the six aromatic carbons.

  • C-2 (C-Br) and C-3 (C-Cl): The carbons directly attached to the halogens will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of bromine and chlorine. These signals are expected to be in the range of δ 120-135 ppm.

  • C-1 (C-CH₂OH): The carbon bearing the hydroxymethyl group is expected to be downfield, likely in the δ 138-142 ppm region.

  • C-4, C-5, and C-6: The remaining aromatic carbons will resonate in the typical aromatic region of δ 125-130 ppm.

Benzylic Carbon (CH₂OH):

The carbon of the methylene group is expected to appear in the range of δ 60-65 ppm.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[8][9]

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[9] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are suggested for a standard 500 MHz NMR spectrometer.[11]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 220 ppm.

Data Presentation

The predicted NMR data for this compound is summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.6-7.8ddJortho ≈ 8, Jmeta ≈ 2
H-47.3-7.5t or ddJortho ≈ 8
H-57.1-7.3ddJortho ≈ 8, Jmeta ≈ 2
CH₂~4.7s-
OHVariablebr s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1138-142
C-2122-126
C-3132-136
C-4128-132
C-5126-130
C-6129-133
CH₂60-65

Visualization

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Diagram 2: NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-100 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Filter into NMR Tube B->C D ¹H NMR Experiment C->D E ¹³C NMR Experiment C->E F Fourier Transform & Phasing D->F E->F G Chemical Shift Referencing F->G H Integration & Peak Picking G->H I Structure Elucidation H->I

Caption: Workflow for NMR spectral analysis from sample preparation to structure elucidation.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the principles of substituent effects and following the detailed protocols for sample preparation and data acquisition, researchers can confidently elucidate the structure of this and related halogenated aromatic compounds. The predictive data and interpretation guidelines serve as a valuable resource for scientists in the fields of chemical synthesis and drug development, ensuring the structural integrity of their molecules of interest.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Can, A. A., et al. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules, 26(23), 7299. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Abraham, R. J. (2010). Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Retrieved from [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Tsuchimoto, T., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society, Perkin Transactions 2, (8), 1549-1553. Retrieved from [Link]

  • Ochiai, H., et al. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 20(2), 1038-1044. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Diehl, P. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 33(10), 1301-1304. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Clarke, D. (2013). Proton coupled 13C nmr is useful for assigning chemical shifts in substituted benzenes. 245th National Meeting. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

  • Ronne, B. E. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit. Retrieved from [Link]

  • Gampe, C. M., & Sanford, E. M. (1998). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of molecular modeling, 4(11), 325-334. Retrieved from [Link]

  • Gryff-Keller, A., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(3), 1185-1193. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • Ascent Chem. (n.d.). This compound. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra? Retrieved from [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2002). Substituent effects on the through-space nuclear magnetic spin-spin coupling in van der Waals dimers. Arkivoc, 2002(11), 17-26. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromophenyl)(2-chlorophenyl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis, characterization and biological evaluation of novel chalcone derivatives. 4(1), 1-6. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • ResearchGate. (2002). Substituent effects on the through-space nuclear magnetic spin-spin coupling in van der Waals dimers. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of (2-Bromo-3-chlorophenyl)methanol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Halogenated Benzyl Alcohols in Agrochemical Design

In the competitive landscape of agrochemical research and development, the strategic use of versatile chemical intermediates is paramount. Halogenated aromatic compounds, in particular, serve as foundational building blocks for a multitude of modern pesticides, herbicides, and fungicides.[1] The specific placement of halogen atoms on an aromatic ring can significantly influence a molecule's biological activity, metabolic stability, and binding affinity to target proteins.

(2-Bromo-3-chlorophenyl)methanol is one such intermediate, offering a unique combination of reactive sites. Its structure features a benzyl alcohol moiety, which can be readily oxidized to a carboxylic acid, and two distinct halogen atoms (bromine and chlorine) that provide handles for further functionalization through cross-coupling reactions or nucleophilic substitutions.[2] This guide provides detailed application notes and experimental protocols to illustrate the utility of this compound as a precursor in the synthesis of high-value agrochemicals, with a conceptual focus on the diamide class of insecticides.

Application Note I: Synthesis of the Key Intermediate 2-Bromo-3-chlorobenzoic Acid

The primary and most direct application of this compound in a synthetic workflow is its oxidation to the corresponding carboxylic acid. This transformation converts the alcohol into a versatile intermediate that can participate in amide bond formation, a cornerstone of many agrochemical syntheses.

Causality of Experimental Choices: The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis.[3] Potassium permanganate (KMnO₄) is selected as the oxidizing agent due to its high efficacy, cost-effectiveness, and well-documented reactivity.[4][5] The reaction is performed under alkaline conditions to facilitate the oxidation process and subsequent workup. An acidic workup is then required to protonate the carboxylate salt to yield the final benzoic acid derivative.

Experimental Workflow: Oxidation of this compound

cluster_0 Step 1: Oxidation cluster_1 Step 2: Work-up cluster_2 Step 3: Purification A Dissolve this compound and NaOH in water B Add KMnO4 solution portion-wise with vigorous stirring A->B C Heat the mixture to facilitate reaction completion (monitor by TLC) B->C D Cool the reaction mixture and filter off MnO2 C->D E Acidify the filtrate with concentrated HCl to precipitate the product D->E F Collect the solid by vacuum filtration E->F G Wash the solid with cold water F->G H Recrystallize from an appropriate solvent (e.g., ethanol/water) G->H I Dry the purified 2-Bromo-3-chlorobenzoic acid H->I

Caption: Workflow for the oxidation of this compound.

Detailed Protocol: Oxidation of this compound to 2-Bromo-3-chlorobenzoic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 5% aqueous solution of NaOH.

  • In a separate beaker, prepare a solution of KMnO₄ (2.5 eq) in distilled water.

  • Gently heat the solution of the starting material to 50-60°C.

  • Slowly add the KMnO₄ solution portion-wise to the reaction flask over a period of 1-2 hours, ensuring the temperature does not exceed 80°C. The purple color of the permanganate will dissipate as it is consumed.

  • After the addition is complete, continue to stir the mixture at 80°C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool the solution in an ice bath.

  • Slowly acidify the filtrate with concentrated HCl with constant stirring until the pH is approximately 2. A white precipitate of 2-Bromo-3-chlorobenzoic acid will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold distilled water.

  • For further purification, recrystallize the crude product from a mixture of ethanol and water.

  • Dry the purified product under vacuum to obtain 2-Bromo-3-chlorobenzoic acid as a white crystalline solid.

Data Presentation: Expected Outcome
ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance White crystalline solid
Analytical Method HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry

Application Note II: A Conceptual Pathway to Diamide Insecticides

The diamide class of insecticides, which includes major products like chlorantraniliprole and cyantraniliprole, represents a significant application of complex halogenated aromatic intermediates.[6][7] These molecules function as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis in target pests.[8][9][10]

The synthesis of chlorantraniliprole is a well-established industrial process that typically involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide .[11][12][13][14] While this compound is not a direct precursor in the most common synthesis routes, the 2-bromo-3-chlorobenzoic acid derived from it represents a structurally related building block. Further synthetic modifications (which are beyond the scope of this note but conceptually plausible) could potentially lead to analogues of the standard intermediates.

This section will detail the established final coupling step in the synthesis of chlorantraniliprole, illustrating the type of reaction where intermediates like the one derived from this compound are crucial.

Established Synthesis of Chlorantraniliprole

The industrial synthesis of chlorantraniliprole often proceeds through the formation of a benzoxazinone intermediate, which is subsequently ring-opened by methylamine to yield the final product.[12][15]

cluster_reactants Key Intermediates cluster_synthesis Coupling and Ring Opening A 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid C Couple Intermediates (e.g., using MsCl, base) A->C B 2-amino-5-chloro-N,3- dimethylbenzamide B->C D Formation of Benzoxazinone Intermediate C->D Cyclization E Ring-opening with Methylamine D->E F Chlorantraniliprole (Final Product) E->F

Caption: Established synthetic pathway for Chlorantraniliprole.

Detailed Protocol: Synthesis of Chlorantraniliprole from Key Intermediates

This protocol is adapted from established patent literature and describes the coupling of the two primary intermediates.[13][15]

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • Methanesulfonyl chloride (MsCl)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous acetonitrile

  • Aqueous methylamine solution (e.g., 40%)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: Formation of the Benzoxazinone Intermediate

  • In a flame-dried, four-necked flask under an inert atmosphere (e.g., nitrogen), suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in anhydrous acetonitrile.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add the base (e.g., triethylamine, 2.2 eq) to the suspension.

  • In a separate dropping funnel, prepare a solution of methanesulfonyl chloride (1.1 eq) in anhydrous acetonitrile.

  • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by HPLC.

  • Upon completion, the precipitated benzoxazinone intermediate can be isolated by filtration, washed with cold acetonitrile, and dried.

Step 2: Ring-Opening to form Chlorantraniliprole

  • Suspend the isolated benzoxazinone intermediate in a suitable solvent such as dioxane or acetonitrile.

  • Add an aqueous solution of methylamine (excess, e.g., 3-5 eq) to the suspension.

  • Stir the mixture at room temperature overnight.

  • Upon reaction completion (monitored by HPLC), add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude chlorantraniliprole, which can be further purified by recrystallization.

Analytical Methods for Synthesis Monitoring

The progress of the described synthetic transformations should be monitored using standard analytical techniques to ensure reaction completion and product purity.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction progress and for determining the purity of intermediates and the final product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of the synthesized compounds.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compounds.

Safety and Handling of Reagents

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in these protocols.[2][18]

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Store away from combustible materials.[19][20] Spills should be cleaned up immediately without using paper towels or other flammable materials.

  • Concentrated Acids and Bases (HCl, NaOH): Corrosive. Handle with extreme care in a fume hood.

  • Organic Solvents (Acetonitrile, Dichloromethane): Flammable and/or toxic. Use in a well-ventilated fume hood and away from ignition sources.

References

  • Bentham Science Publishers. (n.d.). Ryanodine Receptors for Drugs and Insecticides: An Overview. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmNJT_EYtBshLeqflEOkAsf7BZVGIlRV6junjueGPESa3BIb9tjB0Vc6SqNB0AnZo1TOjnyJK2vk_PQa-5HhywJ-QgmqOvFN6CAJDDOkfdtpcVtvkdY-y97ps4JQ681MITNb0=]
  • Du, Y., & Fu, B. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHi_JGLcBsnYF9mw36ao3kmMvo7W-AqncRzwIL6XPSEjz98vRVfRjy-xyhS4q402ctQR0mFFpZCchrZ7aMuR0gLRn4eT7nyu0Zx6Ws7Eisp45bCywG1vjboVQydx6aVof0D89ax_bPbGHupSGmEch-bQsXKW9bxJNCIjNraiu_uSF1FOxHnL41QRu4D_4sMlrR5LDnLihLjtBEl839DVPxAPUHBSuarmtD-BevoAC-0J-yBMiaBBDXNHgUx3QbkGsuN4SiyDTZLQfj]
  • Various Authors. (2022). Ryanodine Receptor as Insecticide Target. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZvdv1LcbOrl32fUF0PawxLhGivqqR0jRorftrhzjJMqninFyTfKhYH4cs98SPWh5aj7NmKjWQbrzD9Lm0Ja0o2HSoESqTC1DxNZgC6XZHsTTvZX5IoX4tQZhpRGgqmCUqg3rNX5hQ6aMbPLn5yZ6DHqxBFamSvr7yWCH3BcAQ0rLJOjIJgkV_XF4EsFE10OMS5CP4xQ==]
  • Bentham Science Publishers. (2021). Ryanodine Receptor as Insecticide Target. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZXpcyOR21uq6rCnwv2bhkgzXZ6ws2q240sHtsQ-PQqAhjQe_7r5ih3t-yYl7-rn6ElG82LIYmkKQYFTHg8_CpjTxtVGr_omBZPrYHvE1yD0spCy5bHGLHz_V9gbKDuRzR1Gw=]
  • Scilit. (n.d.). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Scilit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsZzSIvDGD2oJp5uqpP6JKBcocfSPst8a5q0YMfyqjKl9JxoLT074UsbPabABARkVKCbRz_D97Ezu3OhVFsOCyzpuGm0Hf4bNMWcr8FltGF_qptjL1l-VXX6MJJVYLc7nMQGMqwWevN4zYnb-1f0ULPKLVgsUWZPSJvzSKmwM=]
  • Google Patents. (n.d.). CN104844569A - Chlorantraniliprole synthesis method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEonXW2uD6mko7Oz-RuZidN_Rndz-I5Ei_sp2mtfpAQJdVziOa3XgjUxhyMZ773NIHigi1hk_9H7Iks9JqmkgR3iCaspZ-q-E_qalrTjnYcr6-ANYV45GrEl6AL15EpuZlrVbysTjywTVS_AQ==]
  • Benchchem. (n.d.). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7kX3Nev-U98d-oczUxhYn6O_obwjSkYjEHdbW_ek6r5K3CqQpyVvWvGhO5BOsuVRy3RTcGU2r48TDks2tmXe_QQqxHcGPm2zqy3mN8H1zukbrgR9HXlentpHe5gc3KlXkM37AOg==]
  • Benchchem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. [https://vertexaisearch.cloud.google.
  • Biosynth. (n.d.). 2-Amino-5-chloro-N,3-dimethylbenzamide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeyWMYXN97jULwkKiJNtSI7ua9tUT_dWnkn5Or2UG5VH1wLcsrOEUejTXpHlgptSPnyu0bDkJ3XTRhoZIRPw8q_q5fQ0-Xmg1Qth46CP1zAm2ZQukmfSd2KLp7ABnemYtjbDjFVvHlVRjCpPaVa2GtX-X-SVzAAm1zTu2rJiMKeFEgJ7uM1NpckcEn_j8=]
  • Ascent Chem. (n.d.). The Role of Brominated Intermediates in Modern Agrochemical Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWcBiW3ZQGxpQ2Gm_chSX6tpH7Ed6Y0DZw7HvfHtKtzEPvafaPXE6B8s4wHlLqol1wPj5PdGgp3-sWs6a9j1gnYzBqz78nlUA3vUxItQwD53tv-LOzWWKzV-H8xUtGlm_Y_3_mQZMFArV6dl3xSH_zto0JQsinF8Eiddeb3IIoiuiVaqgoqGYgIjQCzdAPU8BijHuE5bxr2Y3sEWXqxjI-pTJJB1RNq-switkHBTfbfVhhd6eh-G4=]
  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAMt4cuGEaQEDtfEEKn4rd3eqVdZ1SDjwvWxwOk70jJud3eqIZP06zQxJBEBDAY1D_K-kPFUZcAnOuQ-EVpnaVCstj222IFWqd_EIvXwJpM4npaHHOr9ZKw85oKr32u9bgPfwLicJJhForxdk=]
  • Grand Valley State University. (2015). Oxidizers - Lab Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlELBDOD7NvuSOtUHvR4RgD4_AlMcJIMDUlQ9SfmcKdVnT4EOWbH2teldmA9jp_2I_-5hyA_8kJgE-lAtlsBzhitUVVnF0eGqvsB-zggCU8aRh_S5Xw8A-N0grguPgFcP4UUv6OOsLGQKc]
  • Google Patents. (n.d.). CN104844569A - Chlorantraniliprole synthesis method. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNNLJPzF1AIsqCPWBOUyeLrxtXS_HZFRMsA5FB4IeZdqRyPbuGqpisHVJVvDY-KY8pGLQabi7b9yp4GSJ5qGDhXmM-KfmZkTDIP9MUHJEZJyx8mNYsC63OeSgzndbZYZ2fw2CTZT5-1MXocM8=]
  • Vedantu. (n.d.). Name the reagent used to convert benzyl alcohol to benzoic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBEuYQEXuG_1AMcoYOLqa7okdpGkIjGGDY-jdRE-CaHo68l_T7tpvggeYKFLSKHqt2cHJXHzkjpyBNFvBo5YFY_P8sp2unF9qFfTbgnUXLxsA3n054Eg_E6axqHF63PGPg5Hd1DXoynW47HwoqnEKNMmz80gxU4XwRrJLT5uaWvu2GG6gpYmvrFrDA46ai8TYfXsdXQTxwbmP3JzhWjXAZbH6Ifg4lU-o9Rn5Zf59AdNXuGnbU3d8R_6Dr1C1iVLcfofl8]
  • Thinkswap. (n.d.). Experiment 7 - Prepare Benzoic Acid from Benzyl Alcohol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYQQekqvZ2DufF4KXgn-Vbsysfy7bdTzpJdu_IFwWMqWOwWAQKX2gwgxkVJx3NxjhrMtSmMNdWXpQMxjtKnqAvMejhMyHN1XXOM8BGlVQeFXJ4QTDlPPzCMLMYF34K9DKiagKntjs9IA0UCp3W8fSmajV0ORQOdcjnyDYaXEKycH17Ot6QXzS543eTJeyBgmuQlhtuW6N1moVF1fe4KAslQDizNGlFooA=]
  • Uniresearch. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ2SjYd3rLDUzTEVvXohRl80s577VdW1AhA21IydlmoWCYrjvUep0M37jVB7MlDAgsYgXd6lI4HiBmmyGd03ouWPP94FTdt9BlEZr3vNJE3TCwkB9eku6K2HJkxKJ_GbLUqKiWYZKTrFJv4QVhax4zE5tRX32zM-GAzJWyyR8FiApZ_75UWnR1PEOUvLSEWa-H7ph3VdNZuIlNS_Qx_gQxs8lW19069-U=]
  • PubChem. (n.d.). Chlorantraniliprole preparation method - Patent CN-103058993-A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsvKV5xCDuT9vsU82NE1kXGepWvurRq-LF6U_hXbAyM04KsdGw3mzvP4UcepwlYHqVmrykSmaTWNYAp1Qc7XDAJKp2PEdNxKMpihFKTcAkFz4AIAG0uB4_dkQBXHKxceTAKZ6gIZ7PNAIJNqpXsQjktQ==]
  • Filo. (2025). Procedure of benzyl alcohol to benzoic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLq-nI2tcNwC5BVbgjhbzZe8goOKGl13DSGazZzvrBqcfwYPCfmb6K-jU0V0MyAQFuxR9J56EyjahVPZ0fHKH_8U4tLY6xVn7HU-DYeTEdpz2YeQmPPdh_mGcSwR3w-p_5JOcVcbtPil7L2GBb01tVTJNwA6jrkU0EcAYOSV_iBXpA08kuC2REh16jtbaA0SWPtdIltUAN8heN98rLPUSgoiisenYtaBkai1n2tbjTfnU=]
  • YouTube. (2022). Preparation of Benzoic Acid from Benzyl Alcohol, Oxidation Reaction, B Sc, M Sc Students, Practical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH52XX-wzKsx4YDh5I3UF0yjaUbBgKzRyEoAQ_ViWgTIwhJ-ggPxiBtTm_2-wgWBPQMZf3_L4al5g5OO4MZFQyNY6YZLo882EQfcnaXO5p8oWDdsvblhjEQNr5HI-dVO_ao23_PTvM=]
  • Brandeis University. (n.d.). Oxidizing Chemicals | Laboratory Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGTs7CK1Ho6SW9MNpGVvnTsdWiss3YujrMpX91w1VyISBN8WNkpQ5QhYGT5ewgPnM5gkZXysuEqyZHyCUCkWb0AZaWkyBxRP190OIWqccCYBwJxiY9VjnpCpcFtadMdK8sn_AoFfGvi00V2g==]
  • The Analytical Scientist. (2023). Agrochemical Analysis at the Edge. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOOkfrYupBYAfQG0gy00IVVBpOC_xVAnP8fvx7oBHF9nJQ1wuB_QenXUSz8Wnupkqs0fqBkqZDGNykWQ_KE7cHwSTEtA0OXHNoqQJTw8Cs54Z4xjlkyOzbOQfBM5NTNnECsMaX5bGYLDyMCrPkP7_WBGNqdeWWz3WxDhkj73HquyECXAcxbQcXibGs0BQC76VuhIqf6vvb1wH-Dsd4Qd43VeVRUE3th6mmqYKLfidtzfuWId2WJw==]
  • Storemasta. (2024). How do you Store Oxidizing Agents?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBNNIl-yijHkvcbtB3n9OSfZN9K1KqUIvmUh7RYBh_DIHsSbu-r5BgtYD1m-B32ywxLYy9Ts5VlVatTqH7oN5DtWqsYKsPmb5S6roligOFX8BWTGSNbkexe-Sx7gBC4y1LImRlpoVpYQtIIsWBv3e3uf2OlSrNrJLrWM0=]
  • The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuR_lAn5LXuoxzl6eM_W9ik1Gec5ZHMVko1OrSMrgw0uyRFGR6F3d_cH376Qs_se8quHoGT-LArS1LCgop57EDuF3LOsKI-eexJM7-UMslk-Ul5_a9VNjCYsJQABQVQYVz7rzwDfjsbJcY-SYbctUPpnfi46aA9hGu_f8UWA==]
  • Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDABnkWtaCfT4-vdfzjkqfpXfXO1gqQ8meCxILkLF9hAOLTgC7GDT4QMwKiATM8N8t0Yj2hQtBt9c4HRpmDPLlNKE7I9XEDMFSGsUHQO4K7FdBNw0viZn6JYquSwLVcV_dIy9lUpEH0ngLGxE=]
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwYWN2Eu_RVW8h_M0ckvtQGCu-5x_xN_FdXtCQX1lOHLETKg4VHDypSDUxKOdGVFqMaEU7aiG5CNLnPIBB1TD0DgBu-ODCPPmpoMj0PR5Z9qok8Gpugs-kIGWqAi4rXEpn5CSMZkKx1wfly7COcBpl0LJWivBGiKrx6ZeO-k414=]
  • ResearchGate. (n.d.). Synthesis of chlorantriniliprole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXR5hw0oXaQLIO5kdrfA8AnpWo0pcb2w_gQg1kviipPlfhZM-uD-3dA8aCAxtYzwkmHmbd_THPKDb4iVqNtqUjWnDa0OTDKfkdUA8EfzC17syW0PHiO_jpCI6fNoSlRvjBDsWo5uKjEBQu83Lah5yAf6ci7QHMkwU-BUgcVgxQn8HG3_wqo7bsO8IMezsr]
  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGpRX32RjOimytVC-J5JKODHk0hQyknGHiL2MMoi3rh7PIsO6zcvI_QEZIxorMZi-1XwXZ_4GEsG6iuf1arof4di7lOrJh7NVF_ApsHT9Lrx9lpi5_xVfLIWEx3aVtWTzDynmAnGSuZqE=]
  • Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgDt-rRPbszgZuFKp7QUoDQBHR7Lich7vlFpabecZVOlMVZxBSW1iYEWy1sDyWi8aQgLxD7thDRk2JK40rEJAOigw3Z3e6q2hKJ1T4LKmR2lIyPWdjTVslgOrv1tCwGJJzP7bJo149Agzbi5-qBQ==]
  • LookChem. (n.d.). Cas 500008-45-7,CHLOANTRANILIPROLE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv4hTX3lDZrfc4AhZjVqoSSdKmoL_o6XxzCtUy-orjDR1EzBewFR05nT55ZlLomBB6NmMUAwYRH0fjukGnbE4ba_S_epoQgtRG-caGdR_WSX7zV0neHq6c-WnCJN8ykEzY29e4p8Jilt0=]
  • Google Patents. (n.d.). CN103058993A - A kind of preparation method of chlorantraniliprole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYdzymQLrYm37DVlRiuKoXSJARqoQnTAJQV-kfUUj79ngEeUMy4M0q-eKaQqKPDx8e1uGue0rucnA-AasWxuNTIeOVSI_XKhPuPsIf3dOO-e3qVTlTD8hm1VZOj3EtAXFRdxqdUtieQD9dPD8=]
  • Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDqUtK3YS3hMNZ70PaBUGzQqky0hVpUPelBF0vlOnX9HflND9-6bLoQLsajfOLcTacXkwUBO70YMpivEXxrX3cKnMcoCJtyNRdvPWjrY_v6NTYrDovkZfGao_fkhZoT_jh2QsEcpLLzahzro027K6zo5tmqK6naRke7kQgxIeeYnBB6s-bvmAzCgEpXQSQSqPdg6sEOVpkMXyv6q2cJNEf1XJ_qzCYTA2XNfwg0k4=]
  • VanDeMark Chemical. (n.d.). Agrochem Intermediates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELFoJUfCATM343vuBB8Wu_bJEZrkimSppu5yEcqs6cnSI-4RB34koorYXkma32Wi1tCp1U2ncBvXZayBe5U4K7dcVbwCcfqh5ZoaNcM9zhZe6M-i4qtOrl4vmIltUWnYHM0BV4SwHNTq8Xr65a8m6zu_32iYj4t2X58Px6EW0jOZ6vaxYYdA==]
  • Google Patents. (n.d.). CN1100028989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1PKHaHHT5Ap2zxBkqz2vmTnQRpNfcH05wSPN-YIFHYs43ipNepCxdLK1J1IUdvmiI7L-_7R9KOknCvoigWxPRi0u0j-dtsC-jzDyh7WQWbfLgmFEOAcA3psW2kdPSQ5AwdhXGBhnWNIUNzF4=]
  • Tosoh Bioscience. (n.d.). Intermediate Purification Process Step. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkM6og1ZGzGYIusnCofwaDDgSjLV0bk_Ne3d7eiSZVCjfk2JnP3DOozt9pRLzj4ZVwxYTXDxC7gFmnKMvSM_8tOg0xrKsOwCuRGk6PkQ8zDyszj1WLg7ArekjktiK-WWT6dv6DGyJqJyzf33DOTQCbNbFiCVg_nD737ITSwBpFPqCoG2hG-c-B-eyiEsq5jyNFhlEVk5zj5O-LZo6qDVla6-hWN0k4N78qhZY=]
  • ResearchGate. (2016). Which is the best process to remove pesiticidas and agrochemicals to purification water?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfPKnE0U6kCyhwEjMaVjW8ffT8X1pkEunDym-C4oGGZ2Y-XBRE-EsVuAZCpN4Jhl4T3QBUXAI_9C0GWj5qo9ZwQ6WiP-kcZ4MNBwk0VGHp085viePP5QWZXfKrhjEnXgSmajAQoNX6CEzLOlxg08QaxUkHrNRl_UcI9zzNTl00vD9RhobVQnpsSnRa0b9hJzKilpcjpGinB-J2knw-5QtfStfF8RHAJWJEGB6juv96YODEhPk=]
  • ResearchGate. (2023). Development of Analytical Methods to Analyze Pesticide Residues. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxkn10yRHtWsXK9tYNuzZFbp44y3-B_eFjC3bfwomZuWx-vDAVc8R1xJr7pAb0jz-tLERZraCgzKDkOjSP-QXyUmEwruS13TVCxPG8p6CDJm44zcI9zFS5JC0ewPVlQBmzHBLF8WIePbqvDH6Wgp3hmDX5nyyLYDkM8vfkHxF67pVFH3AFfYCVe5eGCeQVOdlu-s5fBAuVuelPJqLi6ZaeRlfJAh4n-4lLVv2feA==]
  • PubMed. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM4_XD-Fdr87RFrTKPHZNsvkhRH47OkSVgEiBXUXdIQSvrjFuqZ_zyOP9NEQzIJYqZ1gd7LLpjrrfU5g3lk7h7d5FsykvYlA6hyL-jsp8NCZ0iLiw3md0AvMIOB4MAdEia820QFCm2aBKCulo=]
  • Ukrainian Chemistry Journal. (2022). CATALYSIS OF TRIVALENT PHOSPHORUS COMPOUNDS OF THE REACTIONS OF SUBSTITUTED BENZOIC ACIDS WITH ANILINE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy-MggnrEjWuIfyD4dNOS01IVPNw8m3VephYRFxWlyq8q3Jr7cTRmc5WU9cOzWi_jtB1mmTFZxsi6HdhACmC-P1CALHyy83hzCJw1jv_Cv5nVD7g6XPYsInZGWBfq54nD5_DCpERx9SCQErNYAhdO7]
  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL_SYhDWLHWGGH4aVSoT9g1B7cDZUHNtv2tfOoJl04WIwAJ7KeeDnU1WONU9Wygxa8D0Xko6GpokzyR5xQtJM-p_8WPQhuVudo1ZeC6GLbOwam5v8EkJubKQuTxnplf8kDrAXILxLrx2sCTj6MvX6gbargddl42-c=]
  • ResearchGate. (n.d.). Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtz2PVxOFrrZLD5dVicUXhyupIE4jpmL3cp8IMcSO6Ok9PUJgPXAXXgmElcuYcFV8FRyb98_l_zmCkW2oHQ3ZI7T_EQVKE8GvKW9n3ksQjfIxHSMWRa0eme0GuxftqtkEqIBZYXVriJUg120yizWgIC3puw-nWS6OaoWpOcs0w_hUJVcgNGYZxW61dlSJH-anaJWq8w_GkIw1TqIu_NXePTD-S_YyGEa_iLfjYCZ6yCUU7NtRYnM9BB7FYN68BJUABfsYRBA==]
  • Quora. (2017). How can you convert benzoic acid to aniline?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Gbo6C9tcfjpirmZYQ6SWN0y2bDgggWo7ZkyU5MOyxF6tzk53Jnk6cVVsh3plTKaheOLhes2xDRIGWprxfPHj6kX2otnHrD2ds2tgU6m87zLV2eAUsj3VoYIgWQV7ZN9dGnCt23EU8K_ul4SmHV1JIo_mDiAIbvpelgYR]
  • SlideShare. (n.d.). Analytical methods for determination of pesticides: An Overview. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZEUOOJGB8w8xqw31x8A8xDFs3kqUzEF5zY4UzB1D04CyU4HkVznDnvJ6nHxJNU0klAx91AliClurqypUhZ3TySlJfFvdPH6ZtR17CWQIgBgmqS1cWzDvOqwNLBmiNZDZ-ltg6m3mJsb5pX6bUhRx-]
  • PubMed. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB0d8BfFJOj_ONZRd8p-zyXe13PAuNfYdLV5-BuE0I1O9r74LUqyR_S7U8w_VGWaGMeDabsCO7fGdQZjI1l210TCRVKqgJCX5UJnKAWb_7GD26-eYwQwjcG0TpSptzPtIb0gkI9nmE8C4dMp7_7WHBbWKrkIC9mtxyDQgez4VVq9foftLi2SXdk3mMX0nY_K1LSvy_MnuKVibW]
  • Mott Corporation. (n.d.). Agrochemical - Pesticide Herbicide Process Filters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF12dgvBKU5Kr6qLAxbU3Gsc7jNmh_20_2_vlsdDFPkd7kRCwZtRsIY8AOZgHmlgB9zoa3_lTpc5tD5JDa8PIv-pQdsKBN_RQBtD8jHcg-JXErKreC6xcVAMo3e7FMR9TPRy64Cl7RceXb3LcTr]
  • Séché Environnement. (n.d.). Purification of synthesis intermediates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOiMIaYqfZXVY_IoFuSSCOPUjEwDQQ7buL6mBQBZV9XWILlN0QtSx5bIX0I0esRnXgtFaYiyUfDETjlA0H3sugmv_Hx08kYuSlyD654Frt3JxNAMKFMxmSuORwFhhEf7hUbflT9CbKkyL27nH15S1DutMmiaO0A2R7pjkVVtAtfcpiiPNinAFtLL2OTxQ2Sjosh_3MvmwqIdhAJSY_EaRT3JI-nk05Y_zUVKjf78QJRu2Q]

Sources

Application Notes & Protocols: A Guide to the Nucleophilic Substitution of Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Benzylic Position

The benzylic position—the carbon atom directly attached to an aromatic ring—is a site of privileged reactivity in organic synthesis. Its unique electronic properties, stemming from the ability of the adjacent π-system to stabilize intermediates, make benzylic alcohols versatile precursors for a vast array of molecular architectures. The nucleophilic substitution of the benzylic hydroxyl group is a cornerstone transformation, enabling the formation of critical C-O, C-N, C-S, C-C, and C-X bonds found in countless pharmaceuticals, natural products, and advanced materials.

This guide provides an in-depth exploration of the mechanistic principles and practical protocols for achieving efficient and selective nucleophilic substitution at the benzylic center. We will move beyond simple procedural lists to explain the underlying causality, empowering researchers to make informed decisions, troubleshoot reactions, and adapt methodologies to their specific synthetic challenges.

Section 1: Mechanistic Foundations—The SN1/SN2 Dichotomy

The substitution of a benzylic alcohol is not a one-size-fits-all process. The reaction proceeds via a spectrum of mechanisms, primarily dominated by the Sₙ1 and Sₙ2 pathways. The choice between these pathways is dictated by the structure of the alcohol, the nature of the nucleophile, the solvent, and the method used to activate the hydroxyl group.

The exceptional stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, makes the Sₙ1 (Substitution Nucleophilic Unimolecular) pathway highly favorable for secondary and tertiary benzylic alcohols.[1] The reaction proceeds in a stepwise manner: activation of the hydroxyl group, departure of the leaving group to form the planar carbocation, and subsequent attack by the nucleophile from either face, often leading to racemization if the carbon is a stereocenter.[2]

Conversely, primary benzylic alcohols, being less sterically hindered, readily undergo Sₙ2 (Substitution Nucleophilic Bimolecular) reactions.[3] This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, resulting in an inversion of stereochemistry.[4] The choice of a strong nucleophile and a polar aprotic solvent further favors the Sₙ2 mechanism.[1]

SN1_SN2_Mechanism cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 Benzylic Alcohol (2°, 3°) A2 Activated Intermediate (e.g., Protonated) A1->A2 + H⁺ A3 Resonance-Stabilized Benzylic Carbocation A2->A3 - H₂O (Rate-Determining) A4 Product (Racemization Possible) A3->A4 + Nucleophile B1 Benzylic Alcohol (1°) B2 Activated Intermediate (e.g., Tosylate) B1->B2 + TsCl B3 Transition State B2->B3 + Nucleophile (Concerted) B4 Product (Inversion of Stereochemistry) B3->B4 start Benzylic Alcohol start->A1 2°/3° or Weak Nucleophile start->B1 1° and Strong Nucleophile Workflow start Start: Benzylic Alcohol q1 What is the Nucleophile? start->q1 nuc_acid Acidic Nu (RCOOH, PhOH, HN₃) pKa < 13 q1->nuc_acid Acidic nuc_basic Basic/Neutral Nu (RNH₂, RS⁻, R₂CuLi) q1->nuc_basic Basic/Neutral nuc_halide Halide (Cl⁻, Br⁻) q1->nuc_halide Halide act_mitsunobu Activation: Mitsunobu Reaction nuc_acid->act_mitsunobu act_tosylate Activation: Convert to -OTs/-OMs or -X (Halide) nuc_basic->act_tosylate act_acid Activation: Strong Acid (HX) or SOCl₂/PBr₃ nuc_halide->act_acid product Desired Substituted Product act_mitsunobu->product Sₙ2 Substitution act_tosylate->product Sₙ2 Substitution act_acid->product Sₙ1 or Sₙ2 Substitution

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2-Bromo-3-chlorophenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We will move beyond simple protocols to explore the chemical principles behind optimizing this specific synthesis, ensuring a robust and reproducible methodology.

Section 1: Synthesis Strategy Overview & FAQs

This compound is a valuable substituted benzyl alcohol intermediate in organic synthesis.[1] The most direct and common synthetic route is the reduction of its corresponding aldehyde, 2-bromo-3-chlorobenzaldehyde. While seemingly straightforward, achieving a high yield requires careful control over several experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies:

  • Reduction of 2-Bromo-3-chlorobenzaldehyde: This is the most common and direct method. The aldehyde carbonyl group is reduced to a primary alcohol using a suitable reducing agent. This approach is generally preferred due to the commercial availability of the starting aldehyde and the relative simplicity of the reaction.[1]

  • Grignard Reaction: This route involves forming a Grignard reagent, such as 2-bromo-3-chlorophenylmagnesium bromide, and reacting it with a formaldehyde source. While effective for creating carbon-carbon bonds, this method is more sensitive to reaction conditions, especially the absolute requirement for anhydrous solvents, and can be more complex to execute than a simple reduction.[2][3][4]

Q2: Which factors are most critical for maximizing the yield in the aldehyde reduction route?

The yield is primarily influenced by four key factors:

  • Quality and Stoichiometry of the Reducing Agent: The reducing agent must be fresh and active. Using insufficient amounts will lead to incomplete conversion.

  • Reaction Temperature: Temperature control is crucial. Exothermic reactions can lead to side products if not properly managed, while temperatures that are too low can result in a sluggish or incomplete reaction.

  • Choice of Solvent: The solvent must be appropriate for the chosen reducing agent and should not react with it. Purity is also essential, as contaminants like water can quench the reducing agent.

  • Workup and Purification Procedure: Significant product loss can occur during the isolation and purification stages if the protocol is not optimized.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. A co-spot of your starting material (2-bromo-3-chlorobenzaldehyde) alongside the reaction mixture will clearly show the consumption of the aldehyde and the appearance of the product, this compound. The product alcohol is more polar than the starting aldehyde, so it will have a lower Rf value.

Section 2: Troubleshooting Guide for Aldehyde Reduction

This section addresses specific problems you may encounter during the synthesis via the reduction of 2-bromo-3-chlorobenzaldehyde.

Issue 1: Low Yield with Significant Unreacted Starting Material

  • Question: My post-reaction analysis (TLC, GC-MS) shows a high percentage of unreacted 2-bromo-3-chlorobenzaldehyde. What is causing this incomplete conversion?

  • Answer & Troubleshooting Steps: This is one of the most common issues and typically points to a problem with the reducing agent or reaction conditions.

    • Cause A: Inactive Reducing Agent. Hydride reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture and can degrade over time.

      • Solution: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator. Avoid leaving the container open to the atmosphere. Do not use old, clumpy material.

    • Cause B: Insufficient Stoichiometry. While the stoichiometry is 1:4 (hydride to aldehyde) for NaBH₄, it is common practice to use a slight excess (e.g., 1.1 to 1.5 molar equivalents of NaBH₄) to ensure the reaction goes to completion and to compensate for any minor deactivation by trace moisture.

      • Solution: Recalculate your molar equivalents. If you used a 1:1 ratio or less, increase the amount of reducing agent in a subsequent run.

    • Cause C: Suboptimal Temperature. The reduction of aldehydes with NaBH₄ is typically performed at low temperatures (0 °C) to control the initial exothermic reaction, followed by warming to room temperature.[5][6] If the reaction is kept too cold for its entire duration, it may not proceed to completion.

      • Solution: Begin the addition of the reducing agent at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.[2]

Troubleshooting Flowchart: Low Conversion

G Start Low Conversion: Unreacted Aldehyde Detected CheckReagent Is the reducing agent (e.g., NaBH₄) fresh and dry? Start->CheckReagent CheckStoichiometry Was a molar excess of the reducing agent used (e.g., 1.1-1.5 eq)? CheckReagent->CheckStoichiometry Yes UseNewReagent Action: Use a new, dry batch of reducing agent. CheckReagent->UseNewReagent No CheckTemp Was the reaction allowed to warm to room temperature after initial addition at 0°C? CheckStoichiometry->CheckTemp Yes IncreaseEq Action: Increase molar equivalents to 1.1 - 1.5 eq. CheckStoichiometry->IncreaseEq No ModifyTemp Action: Allow reaction to stir at room temperature for 1-2h after addition. CheckTemp->ModifyTemp No Success Problem Resolved CheckTemp->Success Yes UseNewReagent->Success IncreaseEq->Success ModifyTemp->Success

Caption: Decision tree for troubleshooting low conversion rates.

Issue 2: Formation of Byproducts and Impurities

  • Question: My crude product shows multiple spots on TLC and requires extensive purification. What are the likely side reactions, and how can they be minimized?

  • Answer & Troubleshooting Steps: Byproduct formation often results from overly aggressive reaction conditions or impurities in the starting materials.

    • Cause A: Solvent Participation. When using an alcohol solvent like methanol or ethanol with NaBH₄, there is a slow reaction that consumes the hydride. At elevated temperatures, this can become more significant. Furthermore, under certain conditions, trace acid or base can promote the formation of acetals or other derivatives.

      • Solution: Perform the reaction at the recommended temperature (0 °C to room temperature). Ensure the solvent is of high purity. For highly sensitive substrates, a non-reactive solvent like THF can be used, though NaBH₄ has lower solubility in it.[7]

    • Cause B: Impure Starting Material. The purity of the initial 2-bromo-3-chlorobenzaldehyde is critical. The presence of the corresponding benzoic acid, for instance, will react with the borohydride to produce hydrogen gas and consume the reagent, but it will not be reduced further under these conditions.

      • Solution: Verify the purity of your starting aldehyde by melting point, NMR, or GC-MS before starting the reaction. Purify if necessary.

Issue 3: Product Loss During Workup and Purification

  • Question: My yield is significantly lower after purification. How can I optimize the isolation protocol to minimize product loss?

  • Answer & Troubleshooting Steps: this compound is a solid at room temperature with low solubility in water but good solubility in common organic solvents.[8] A carefully planned workup and purification strategy is essential.

    • Workup: After the reaction is complete (as determined by TLC), the primary goal is to quench any remaining reducing agent and separate the product.

      • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid solution (e.g., 1M HCl) dropwise to neutralize the mixture and destroy excess NaBH₄. Be cautious, as hydrogen gas is evolved.

      • Extraction: Once gas evolution ceases, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The product will move into the organic layer.

      • Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution to help remove dissolved water.

      • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purification:

      • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the most efficient method for obtaining high-purity material and often results in higher recovery than chromatography. A solvent system like Toluene/Hexane or Ethyl Acetate/Hexane would be a good starting point.

      • Flash Column Chromatography: If the crude product contains multiple impurities, flash chromatography is the best option.[9] Use a silica gel column and an eluent system like Hexane/Ethyl Acetate, starting with a low polarity and gradually increasing it. The product alcohol will elute after the less polar starting aldehyde.

Section 3: Optimized Experimental Protocol

This protocol for the reduction of 2-bromo-3-chlorobenzaldehyde is a robust starting point for achieving high yields.

Materials:

  • 2-Bromo-3-chlorobenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (ACS Grade)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-chlorobenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cool the flask in an ice-water bath to 0 °C.

  • While stirring, add sodium borohydride in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 1M HCl dropwise until gas evolution stops and the pH is slightly acidic (~pH 6).

  • Remove the methanol under reduced pressure.

  • Add water to the remaining residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude solid by recrystallization or flash column chromatography as needed.

Section 4: Data & Workflow Visualizations

Table 1: Comparison of Common Reducing Agents for Aldehyde Reduction
ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Selectivity Excellent for aldehydes & ketones. Does not reduce esters, amides, or carboxylic acids.Very strong, unselective. Reduces most carbonyls, including esters and acids.
Solvents Protic (Methanol, Ethanol), THFAprotic ethers only (Diethyl ether, THF). Reacts violently with protic solvents.
Safety Relatively safe to handle. Reacts with acid/water to produce H₂.Highly reactive and pyrophoric. Requires strict anhydrous conditions and inert atmosphere.
Workup Simple acidic or aqueous quench.More complex quench (e.g., Fieser method) required to manage reactive aluminum salts.
Recommendation Highly recommended for this synthesis due to its selectivity, safety, and ease of use.Not recommended unless reduction of other functional groups is also desired.
General Synthesis & Purification Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start Dissolve Aldehyde in Methanol Cool Cool to 0°C Start->Cool Add Add NaBH₄ in portions Cool->Add Warm Warm to RT, Stir 1h Add->Warm Monitor Monitor by TLC Warm->Monitor Quench Quench with 1M HCl at 0°C Monitor->Quench Concentrate Concentrate Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Purify Recrystallization OR Column Chromatography Dry->Purify Final Pure Product: This compound Purify->Final

Caption: Step-by-step workflow for synthesis and purification.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem Technical Support.
  • Ascent-Chem. (n.d.). This compound. Ascent-Chem Product Page.
  • Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Org. Synth. Coll. Vol. 3, p.36 (1955); Vol. 28, p.3 (1948).
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • CyclicPharma. (n.d.). This compound | CAS No. 1232407-29-2.
  • Google Patents. (n.d.).
  • Wagare, et al. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromo Aromatic Ketones using N-Bromosuccinimide. Asian Journal of Organic & Medicinal Chemistry.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • ResearchGate. (2019).
  • ChemicalBook. (2025). 2-BROMO-3-CHLOROBENZALDEHYDE.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: Benchmarking Yields and Methodologies. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-chlorobenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-3-chlorobenzaldehyde.
  • ChemScene. (n.d.). 2-Bromo-3-chlorobenzaldehyde.
  • MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.

Sources

Common side reactions in the synthesis of substituted benzylic alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzylic alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions.

Introduction

Substituted benzylic alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. While their synthesis is fundamental in organic chemistry, the path is often complicated by competing side reactions that can drastically reduce yields and complicate purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, focusing on the most common synthetic methodologies.

Section 1: Grignard Reaction Troubleshooting

The addition of an organomagnesium halide (Grignard reagent) to a substituted benzaldehyde is a classic and powerful method for forming benzylic alcohols.[1][2][3] However, its success is highly dependent on meticulous technique due to the reagent's potent basicity and nucleophilicity.[1][4]

FAQ 1: My Grignard reaction has a low yield, and I primarily recover my starting aldehyde. What went wrong?

This is a classic symptom of Grignard reagent degradation or insufficient formation.

Possible Causes & Solutions:

  • Presence of Protic Contaminants: Grignard reagents react readily with even trace amounts of water, alcohols, or any compound with an acidic proton.[5][6] This "quenches" the reagent, converting it to an alkane and rendering it useless for the desired reaction.

    • Self-Validating Protocol: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[6] Solvents must be anhydrous.[5][7] Using a freshly opened bottle of anhydrous ether or THF is recommended.[6]

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide (MgO) that prevents the reaction with the organic halide.[6]

    • Troubleshooting: Activate the magnesium before use. This can be done by mechanically crushing the turnings to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, which chemically cleans the surface.[6][8]

  • Failed Initiation: The reaction between the magnesium and the organic halide can sometimes be reluctant to start.

    • Troubleshooting: Gentle warming with a heat gun can initiate the reaction.[6] Once started, the reaction is exothermic and should sustain a gentle reflux on its own.[5][6] A successful initiation is often indicated by the appearance of a gray, cloudy suspension.[8]

FAQ 2: My reaction produced a significant amount of a high-boiling, non-polar byproduct instead of my alcohol. What is it?

This strongly suggests the formation of a Wurtz coupling product (R-R), a homocoupled dimer of your benzyl halide starting material.[8]

Causality: This side reaction occurs when a newly formed Grignard reagent molecule (R-MgX) attacks a molecule of unreacted benzyl halide (R-X).

Factors that Promote Wurtz Coupling:

FactorExplanationMitigation Strategy
High Halide Concentration A high local concentration of the benzyl halide increases the probability of it encountering the Grignard reagent rather than the magnesium surface.Add the benzyl halide dropwise and slowly to the magnesium suspension. This maintains a low concentration of unreacted halide.
Elevated Temperature Higher temperatures accelerate the rate of the Wurtz coupling reaction. The Grignard formation is exothermic, so poor temperature control can create hotspots.[8]Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. Lowering the temperature is crucial after initiation.[5]
Solvent Choice For reactive halides like benzylic halides, THF can sometimes promote more Wurtz coupling compared to diethyl ether (Et₂O).[8]Consider using diethyl ether or 2-methyl-THF as the solvent for benzylic Grignard preparations.[8]
Workflow for Troubleshooting Grignard Reactions

G start Low Yield of Benzylic Alcohol q1 Recovered Starting Aldehyde? start->q1 a1_yes Grignard Reagent Quenched or Not Formed q1->a1_yes Yes q2 High-Boiling Non-Polar Byproduct? q1->q2 No sol1 Check for Moisture Activate Mg Ensure Initiation a1_yes->sol1 end Optimized Reaction sol1->end a2_yes Wurtz Coupling (R-R) Likely q2->a2_yes Yes q3 Recovered Starting Ketone (if applicable)? q2->q3 No sol2 Slow Halide Addition Control Temperature Optimize Solvent a2_yes->sol2 sol2->end a3_yes Enolization Occurred q3->a3_yes Yes q3->end No sol3 Use Low Temperatures (e.g., 0°C) Use CeCl₃ Additive a3_yes->sol3 sol3->end

Caption: Troubleshooting flowchart for low-yield Grignard reactions.

FAQ 3: I'm using a substituted benzaldehyde with acidic protons (e.g., salicylic aldehyde), and the reaction isn't working. Why?

Grignard reagents are incompatible with acidic functional groups like phenols (-OH), carboxylic acids (-COOH), and even terminal alkynes.[4] The Grignard reagent will act as a base and deprotonate the acidic group first, consuming the reagent before it can add to the carbonyl.

Solution:

  • Protecting Groups: The acidic proton must be "protected" before introducing the Grignard reagent. For a phenol, a common protecting group is a silyl ether (e.g., TBDMS) or a simple ether (e.g., methyl or benzyl ether). After the Grignard reaction, the protecting group is removed in a separate deprotection step.

Section 2: Reduction of Carbonyls Troubleshooting

The reduction of substituted benzaldehydes or acetophenones using hydride reagents like sodium borohydride (NaBH₄) is another primary route to benzylic alcohols.[9]

FAQ 4: My reduction of a substituted benzaldehyde with NaBH₄ also produced a significant amount of the corresponding toluene. How can I prevent this over-reduction?

Over-reduction to the alkane (toluene derivative) is a known side reaction, particularly under harsh conditions. While NaBH₄ is generally mild, certain factors can promote this pathway.[10]

Possible Causes & Solutions:

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can lead to over-reduction.

    • Troubleshooting: Monitor the reaction by TLC. Once the starting aldehyde is consumed, proceed with the workup. Perform the reaction at a controlled temperature, typically 0 °C to room temperature.

  • Strongly Activating/Deactivating Groups: The electronic nature of the substituents on the aromatic ring can influence the stability of the benzylic alcohol intermediate, sometimes making it more susceptible to further reduction.

  • Alternative Reductants: While NaBH₄ is common, other reagents might offer better selectivity. However, stronger reductants like LiAlH₄ are more likely to cause over-reduction and must be used with greater care. For sensitive substrates, NaBH₄ remains a good first choice.[9]

FAQ 5: My reaction involves a basic workup, and I've isolated both the desired alcohol and a corresponding carboxylic acid. What happened?

This is a classic signature of the Cannizzaro reaction . This disproportionation reaction occurs with aldehydes that lack α-hydrogens (like benzaldehyde) under strongly basic conditions.[11][12][13] In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to the primary alcohol.[12][13]

Causality: If your reduction was incomplete and residual aldehyde was carried into a strong basic workup, the Cannizzaro reaction can be initiated.[11]

Mitigation Strategies:

  • Ensure Complete Reduction: Use a slight excess of the hydride reagent and monitor the reaction by TLC to ensure all the starting aldehyde is consumed before workup.

  • Controlled Workup pH: Use a milder workup procedure. A buffered solution like saturated aqueous ammonium chloride (NH₄Cl) can quench the reaction without inducing a strong basic environment.[6]

Visualizing Competing Pathways: Nucleophilic Addition vs. Side Reactions

G sub Substituted Benzaldehyde desired_product Desired Benzylic Alcohol sub->desired_product 1,2-Addition sub->desired_product Reduction cannizzaro_acid Cannizzaro Acid sub->cannizzaro_acid Disproportionation cannizzaro_alcohol Cannizzaro Alcohol sub->cannizzaro_alcohol Disproportionation grignard Grignard Reagent (R-MgX) grignard->desired_product wurtz Wurtz Coupling Byproduct (R-R) grignard->wurtz Side Reaction nabh4 Hydride Reagent (e.g., NaBH₄) nabh4->desired_product over_reduction Over-reduction Product (Toluene) nabh4->over_reduction Side Reaction base Strong Base (e.g., NaOH) base->cannizzaro_acid base->cannizzaro_alcohol

Caption: Competing reaction pathways in benzylic alcohol synthesis.

Section 3: Detailed Experimental Protocols

To provide a practical and self-validating framework, the following detailed protocols are provided.

Protocol 1: Synthesis of 1-Phenyl-1-ethanol via Grignard Reaction

This protocol describes the reaction of methylmagnesium bromide with benzaldehyde.

Materials:

  • Three-neck round-bottom flask, flame-dried

  • Condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

Reagents:

  • Magnesium turnings

  • Iodine (one crystal)

  • Bromomethane solution in anhydrous diethyl ether

  • Benzaldehyde, freshly distilled

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings and a crystal of iodine in the flask.

  • Initiation: Add a small portion of the bromomethane solution. The disappearance of the iodine color and gentle bubbling indicates initiation. If it doesn't start, gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

  • Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous Et₂O dropwise via the dropping funnel. A color change and formation of a precipitate should be observed.[6]

  • Workup (Quenching): After the addition is complete, stir for another 30 minutes. Slowly and carefully add saturated aqueous NH₄Cl solution to the cooled reaction mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.[6]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et₂O. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

References

  • Grignard Reaction - Alfa Chemistry. ()

  • Preventing the formation of Wurtz coupling products in Grignard reactions - Benchchem. ()

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - Springer. ()

  • Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). - ResearchGate. ()

  • Wurtz Coupling Reaction | PDF - Scribd. ()

  • US3523978A - Process for the purification of benzyl alcohol - Google Patents. ()

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. ()

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. ()

  • DE1668646B1 - Method for purifying benzyl alcohol - Google Patents. ()

  • Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[5][8] Addition and Oxidative Coupling Reactions | ACS Omega. ()

  • Cannizzaro Reaction - University of Technology. ()

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline. ()

  • Grignard reaction solidified : r/Chempros - Reddit. ()

  • Aldehyde - Wikipedia. ()

  • Cannizzaro Reaction Mechanism - SATHEE. ()

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. ()

  • Cannizaro Reaction : synthesis of benzyl alcohol and benzoic acid - YouTube. ()

  • Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics - RSC Publishing. ()

  • Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC - NIH. ()

  • Side Reactions in a Grignard Synthesis - ResearchGate. ()

  • Grignard Reaction - Organic Chemistry Portal. ()

  • Grignard trouble , Hive Chemistry Discourse. ()

  • Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing). ()

  • Catalytic reduction of benzaldehyde to toluene over Ni/γ-Al 2O 3 in the presence of aniline and H 2 - ResearchGate. ()

  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. ()

  • 2 - Green Chemistry. ()

  • purification strategies for removing benzyl chloride from reaction mixtures - Benchchem. ()

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. ()

  • Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester - Reddit. ()

  • Help with the question : r/OrganicChemistry - Reddit. ()

  • What is the process for obtaining an enolate from a Grignard reaction? - Quora. ()

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry. ()

  • Reactions of Grignard Reagents - Master Organic Chemistry. ()

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. ()

  • Why do Organolithium or Grignard reagents act as nucleophiles and not as bases with aldehydes and ketones - Chemistry Stack Exchange. ()

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). ()

  • Sodium Borohydride - Common Organic Chemistry. ()

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. ()

  • How do you convert benzaldehyde to toluene? - Quora. ()

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. ()

  • 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation - Chemistry LibreTexts. ()

  • Transformation of benzaldehyde to toluene by Clemmensen reduction. #chemistry - YouTube. ()

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. ()

  • toluene --> benzaldehyde - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. ()

Sources

Technical Support Center: Purification of Crude (2-Bromo-3-chlorophenyl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (2-Bromo-3-chlorophenyl)methanol. Our focus is on addressing the specific challenges encountered during column chromatography, moving beyond basic protocols to explain the underlying principles and causal relationships that govern a successful separation.

Section 1: Foundational Concepts & Initial Method Development

Before attempting purification, a solid understanding of the analyte and the chromatographic system is essential. This compound is a moderately polar aromatic alcohol containing two different halogen substituents. Its purification is often complicated by the presence of structurally similar impurities.

Q1: How do I select the appropriate stationary phase for this purification?

Answer: For this compound, the default and most common choice is normal-phase chromatography using silica gel as the stationary phase.[1][2]

  • Expertise & Rationale: Silica gel's surface is rich in polar silanol groups (Si-OH).[3] The separation of this compound from less polar impurities (like starting materials or non-polar byproducts) is achieved through polar interactions, primarily hydrogen bonding between the compound's hydroxyl (-OH) group and the stationary phase.[4] More polar compounds interact more strongly and thus move more slowly down the column.[1][2]

  • Troubleshooting & Alternatives:

    • Compound Decomposition: A critical first step is to test the stability of your compound on silica.[5] Some halogenated compounds can be unstable on acidic silica gel.[6] To check for this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for an hour. Then, run the TLC. If new spots appear or the main spot streaks, decomposition may be occurring.

    • Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) mixed into your eluent.[5] For highly challenging separations, reverse-phase chromatography (using a C18-silica stationary phase) is a powerful alternative, though less common for this type of small molecule purification in a research setting.[3]

Q2: I'm developing a solvent system with Thin Layer Chromatography (TLC). What should I be aiming for?

Answer: The goal of TLC is to find a mobile phase (eluent) that provides good separation and an optimal retention factor (Rƒ) for your target compound.

  • Expertise & Rationale: The ideal Rƒ value for the target compound on a TLC plate is between 0.25 and 0.35 .[5]

    • Rƒ > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[5]

    • Rƒ < 0.2: The compound will move too slowly, leading to broad bands, excessive solvent usage, and long run times.[7]

  • Recommended Starting Solvents: For a moderately polar compound like this compound, a mixture of a non-polar solvent and a moderately polar solvent is standard. Common systems include:

    • Hexanes/Ethyl Acetate

    • Heptane/Ethyl Acetate[8]

    • Dichloromethane/Hexanes

    • Dichloromethane/Methanol (use methanol sparingly as it is very polar).[8]

    Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent until the desired Rƒ is achieved.

  • Data-Driven Approach:

Solvent System (Example)PolarityTypical Rƒ for TargetSeparation Quality
95:5 Hexane:EtOAcLow~0.7Poor separation from non-polar spots
80:20 Hexane:EtOAcMedium~0.3Optimal Target
50:50 Hexane:EtOAcHigh~0.05Poor separation from polar spots
Workflow: From TLC to Column Setup

TLC_to_Column cluster_TLC Phase 1: TLC Optimization cluster_Column Phase 2: Column Preparation TLC_Start Dissolve Crude Sample TLC_Spot Spot on TLC Plate TLC_Start->TLC_Spot TLC_Develop Develop in Solvent System (e.g., 8:2 Hexane:EtOAc) TLC_Spot->TLC_Develop TLC_Analyze Analyze Under UV Light TLC_Develop->TLC_Analyze TLC_Check Is Target Rƒ ≈ 0.3? TLC_Analyze->TLC_Check TLC_Check->TLC_Develop No, Adjust Solvent Ratio Pack_Column Pack Column with Silica Gel (Wet or Dry Method) TLC_Check->Pack_Column Yes Load_Sample Load Sample (Wet or Dry Loading) Pack_Column->Load_Sample Run_Column Run Column & Collect Fractions Load_Sample->Run_Column

Caption: Workflow from TLC method development to column execution.

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequent issues encountered during the column run itself.

Q3: My compound is streaking on the TLC plate and tailing badly on the column. What's wrong?

Answer: Tailing is often caused by overloading the column, poor sample application, or secondary interactions with the stationary phase.

  • Expertise & Rationale:

    • Overloading: The most common cause. When too much sample is loaded, the stationary phase becomes saturated, and the separation equilibrium is disrupted, leading to broadened, asymmetric peaks.[9][10] A general rule of thumb for a standard silica gel column is to load no more than 1g of crude material per 100g of silica (a 1% load).[10]

    • Poor Sample Loading: The sample must be applied to the column in the most concentrated band possible.[11][12] If the initial sample band is too wide, it will only get wider as it travels down the column. Dissolve your sample in the minimum amount of solvent for loading.[4][11] If solubility is an issue, use the "dry loading" method.

    • Acidic Interactions: The silanol groups on silica are acidic and can strongly interact with basic compounds or, in some cases, chelate to functional groups, causing tailing. While this compound is not basic, this is a key consideration for other molecules. Adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can mitigate these effects.

Experimental Protocol: Dry Loading a Sample
  • Dissolve your crude sample in a suitable, low-boiling point solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[11]

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.[11]

  • Swirl the mixture to create a slurry.[11]

  • Gently remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.[11]

  • Carefully add this powder to the top of your packed column.[11]

  • Gently add a protective layer of sand on top before slowly introducing the mobile phase.[11]

Q4: I have very low recovery of my product. Where did it go?

Answer: Low recovery can stem from several issues: the compound may have decomposed on the column, it may still be on the column, or it eluted so broadly that it's undetectable in individual fractions.

  • Expertise & Rationale:

    • Decomposition: As mentioned in Q1, halogenated compounds can sometimes be sensitive to the acidic nature of silica gel.[5][6] If you suspect decomposition, you can try to flush the column with a very polar solvent (like 100% ethyl acetate or methanol) to see if any colored degradation products elute.

    • Compound is Still on the Column: Your eluent may not be polar enough. If your compound has a very low Rƒ, it will require a large volume of solvent to elute.[5] Try gradually increasing the polarity of your mobile phase (gradient elution) to push the compound off the column.[1][5]

    • Fractions are Too Dilute: If the compound elutes with significant band broadening, its concentration in any single fraction might be below the detection limit of your TLC analysis.[5] Try combining several fractions in the expected elution range and concentrating them before running a new TLC.

Troubleshooting Logic: Diagnosing Low Product Recovery

Low_Recovery_Troubleshooting Start Low Product Recovery Observed Check_Stability Is the compound stable on silica? (Run 2D TLC or spot test) Start->Check_Stability Check_Elution Did you flush the column with a very polar solvent (e.g., 100% EtOAc)? Check_Stability->Check_Elution Yes Decomposition Result: Decomposition is likely. Consider alternative stationary phases (Alumina, deactivated silica). Check_Stability->Decomposition No Check_Fractions Have you combined and concentrated fractions around the expected elution point? Check_Elution->Check_Fractions No product eluted Still_On_Column Result: Compound is strongly bound. Use a gradient elution with a more polar solvent system. Check_Elution->Still_On_Column Yes, product eluted Dilute_Fractions Result: Band broadening occurred. Optimize loading and flow rate in the next run. Check_Fractions->Dilute_Fractions Yes, product found No_Compound Result: Compound not detected. Re-evaluate initial reaction yield and workup procedure. Check_Fractions->No_Compound No product found

Caption: A decision tree for troubleshooting the cause of low product recovery.

Q5: I can see two spots on my TLC, but they are co-eluting from the column. How can I improve the separation?

Answer: Poor separation (co-elution) of compounds with similar polarities is a common challenge. Improving resolution requires optimizing the mobile phase and column parameters.

  • Expertise & Rationale:

    • Optimize the Mobile Phase: The initial TLC solvent system may not be selective enough. Try different solvent combinations. For example, if Hexane/EtOAc isn't working, try Dichloromethane/Acetone. The different solvent properties can alter the specific interactions with your compounds and the silica, potentially improving separation. For isomers, which can be very difficult to separate, even minor changes can have a large impact.[13][14]

    • Use a Slower Flow Rate: If the solvent moves through the column too quickly, there isn't enough time for the equilibrium between the stationary and mobile phases to be established. This leads to poor separation.[11] A good flow rate is typically a few drops per second.

    • Use a Longer/Narrower Column: Increasing the length of the column increases the number of theoretical plates, providing more opportunities for separation. A narrower column can also help maintain tight bands.

    • Try Gradient Elution: Start with a low-polarity mobile phase to allow the less polar compounds to separate. Then, gradually increase the polarity of the mobile phase over time to elute the more polar compounds, including your target.[1] This technique is highly effective for separating mixtures with a wide range of polarities.

Section 3: FAQs Specific to this compound

Q6: What are the likely impurities I need to separate from crude this compound?

Answer: The impurities will depend on the synthetic route. A common synthesis involves the reduction of the corresponding aldehyde or carboxylic acid.

  • Potential Impurities:

    • Unreacted Starting Material: (2-Bromo-3-chlorobenzaldehyde) or (2-Bromo-3-chlorobenzoic acid). The aldehyde is less polar than the target alcohol, while the carboxylic acid is significantly more polar and will likely remain at the baseline on a TLC plate.

    • Over-reduction Products: If a strong reducing agent is used, the benzyl alcohol could be further reduced to (2-Bromo-3-chlorotoluene), which is very non-polar.

    • Oxidation Product: The target alcohol can be oxidized back to the aldehyde, especially during storage.[15]

    • Solvent and Reagent Residues: Residual solvents from the reaction or workup.

Q7: Is this compound stable to long-term storage?

Answer: Like many benzyl alcohols, it can be susceptible to air oxidation over time, converting back to the corresponding benzaldehyde.[15] It should be stored in a cool, dry, dark place in a tightly sealed container to prevent exposure to air and moisture.[15]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Restek Corporation. (2025). Troubleshooting Guide. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • YMC. Prep Chromatography Loading for Maximum Recoveries and Yields. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • American Pharmaceutical Review. Optimizing Capacity and Efficiency with Multi-Column Chromatography. [Link]

  • Waters Corporation. HPLC Troubleshooting Guide. [Link]

  • Cytiva. (2016). Optimize column loading strategy to gain productivity in protein purification. [Link]

  • Rodrigues, A. et al. (2025). Optimization of multi‐column chromatography for capture and polishing at high protein load. Biotechnology Journal. [Link]

  • Separation Science. (2024). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?. [Link]

  • ResearchGate. Chromatogram of sample solved in mobile phase at conditions described. [Link]

  • SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]

  • Awad, H. et al. (2003). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Synthetic Communications. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • Chemistry LibreTexts. (2019). Chromatography Columns. [Link]

  • Professor Dave Explains. (2019). Column Chromatography. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • Ascent Chemical. This compound. [Link]

  • Oka, N. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters. [Link]

  • ACS Environmental Au. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-Chloro Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into successfully navigating the complexities of Suzuki-Miyaura coupling reactions involving bromo-chloro arenes. Our goal is to move beyond simple protocols and equip you with the fundamental knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions researchers often have when working with dihalogenated substrates.

Q1: What is the fundamental principle behind achieving selective Suzuki coupling with bromo-chloro arenes?

A1: The ability to selectively functionalize a bromo-chloro arene stems from the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The general reactivity trend for this step is C-I > C-Br > C-OTf > C-Cl.[3][4] This means the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, allowing for a reaction at the bromine-substituted position while leaving the chlorine untouched under carefully controlled conditions.

Q2: How do electron-donating or -withdrawing groups on the arene affect selectivity?

A2: Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition, making the substrate more reactive.[5] Conversely, electron-donating groups can decrease the reactivity of the C-Br bond.[6] While this electronic effect influences the overall reaction rate, the intrinsic reactivity difference between C-Br and C-Cl bonds is the dominant factor for selectivity. However, for challenging substrates, the electronic nature of the arene can become a more critical parameter to consider during optimization.

Q3: Is it possible to perform a second coupling at the C-Cl position after the initial reaction at the C-Br site?

A3: Absolutely. This is a powerful synthetic strategy known as sequential or serial cross-coupling. After the initial selective Suzuki coupling at the more reactive C-Br bond, the resulting chloro-biaryl product can be subjected to a second coupling reaction at the C-Cl position.[4] This second step typically requires more forcing conditions, such as a more active catalyst system, higher temperatures, a stronger base, or a longer reaction time, to overcome the lower reactivity of the C-Cl bond.[4][7]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide provides a systematic approach to diagnosing and resolving issues in your Suzuki coupling reactions with bromo-chloro arenes.

Issue 1: Low to No Yield of the Desired Mono-Coupled Product

If you observe a low yield or no formation of your target compound, a systematic check of your reaction components and conditions is crucial.

Possible Causes & Suggested Solutions:
  • Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently, or the catalyst may have degraded.

    • Solution: Use a reliable palladium source, such as a pre-catalyst that readily forms the active Pd(0) species.[8][9] Ensure that your palladium source and ligands have not degraded; dba-Pd precatalysts, for example, can lose activity over time.[10] If using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction.[9]

  • Insufficiently Degassed System: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also cause homocoupling of the boronic acid.[5][9]

    • Solution: Rigorously degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[8]

  • Sub-optimal Ligand Choice: The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps.[2]

    • Solution: For C-Br bond activation, especially with less reactive substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[3][6] These ligands enhance the electron density at the palladium center, promoting oxidative addition.[2]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[2][11] The solvent system must be able to dissolve the reactants and facilitate the reaction.

    • Solution: Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[6] K₃PO₄ is often a robust choice for heteroaryl halides.[6] For the solvent, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often effective, as water can aid in dissolving the base and boronic acid.[12][13]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low/No Yield check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst/ligand - Consider a pre-catalyst start->check_catalyst check_degassing 2. Ensure Rigorous Degassing - Degas solvents & reagents - Maintain inert atmosphere check_catalyst->check_degassing If no improvement screen_ligands 3. Screen Ligands - Try bulky, electron-rich phosphines (e.g., SPhos, XPhos) - Consider NHC ligands check_degassing->screen_ligands If no improvement screen_conditions 4. Optimize Base & Solvent - Screen K₃PO₄, K₂CO₃, Cs₂CO₃ - Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O) screen_ligands->screen_conditions If no improvement increase_temp 5. Increase Temperature Incrementally screen_conditions->increase_temp If no improvement success Improved Yield increase_temp->success

Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Selectivity (Formation of Di-Coupled Product or Reaction at C-Cl)

Achieving high selectivity for the C-Br bond is paramount. If you are observing significant amounts of the di-coupled product or the product from coupling at the C-Cl bond, your reaction conditions are likely too harsh.

Possible Causes & Suggested Solutions:
  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.

    • Solution: Reduce the reaction temperature. This is often the most effective way to enhance selectivity for the more reactive C-Br bond.[6]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the slower reaction at the C-Cl bond.

    • Solution: Carefully monitor the reaction progress using TLC, GC-MS, or LC-MS. Stop the reaction as soon as the bromo-chloro arene is fully consumed.[6]

  • Overly Active Catalyst System: A highly active catalyst might not differentiate well between the C-Br and C-Cl bonds.

    • Solution: Consider a less reactive catalyst system. For instance, using a less electron-rich phosphine ligand might slow down the oxidative addition at the C-Cl bond.[6] Sometimes, even ligand-free conditions can offer different selectivity profiles.[14]

  • Strong Base: A very strong base might promote the more challenging C-Cl bond activation.

    • Solution: Use a milder base. For example, if you are using Cs₂CO₃, try switching to K₂CO₃ or even a weaker base to see if selectivity improves.[6]

Issue 3: Formation of Common Side Products

Beyond selectivity issues, other byproducts can complicate your reaction and purification.

Common Side Products and How to Mitigate Them:
  • Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.

    • Cause: Often due to the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this side reaction.[5]

    • Mitigation: Ensure your reaction is performed under a strict inert atmosphere with thoroughly degassed reagents and solvents.[4][9]

  • Protodeboronation: The boronic acid is converted back to the corresponding arene, effectively being destroyed before it can participate in the cross-coupling.[10]

    • Cause: Can be promoted by harsh basic conditions or prolonged reaction times at high temperatures.

    • Mitigation: Use milder reaction conditions (lower temperature, less harsh base).[10] Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[10]

  • Dehalogenation: The starting bromo-chloro arene is reduced, and the bromine is replaced by a hydrogen atom.

    • Cause: Formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the aryl group.[5][8]

    • Mitigation: Ensure anhydrous conditions if possible, and choose a base and solvent system less prone to forming hydride species.

Visualizing the Catalytic Cycle and Side Reactions

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_intermediate Ar(Cl)-Pd(II)(Br)L₂ oa->pd_intermediate tm Transmetalation pd_intermediate->tm pd_hydride Ar(Cl)-Pd(II)(H)L₂ pd_intermediate->pd_hydride [H] source pd_biaryl Ar(Cl)-Pd(II)-Ar'L₂ tm->pd_biaryl re Reductive Elimination pd_biaryl->re re->pd0 Catalyst Regeneration product Ar(Cl)-Ar' re->product aryl_halide Ar(Cl)-Br aryl_halide->oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm dehalogenation Dehalogenation dehalogenation->pd0 Regeneration dehalogenated_product Ar(Cl)-H dehalogenation->dehalogenated_product pd_hydride->dehalogenation

Sources

Technical Support Center: Selective Oxidation of Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for the selective oxidation of benzylic alcohols to their corresponding aldehydes, a critical transformation in organic synthesis. Over-oxidation to the carboxylic acid is a common and often frustrating side reaction. Here, we will explore the underlying causes and provide actionable solutions to achieve high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: My oxidation of a primary benzylic alcohol is yielding a significant amount of the corresponding carboxylic acid. What is the primary cause of this over-oxidation?

A: Over-oxidation of benzylic alcohols to carboxylic acids typically occurs when the initially formed aldehyde is further oxidized. This process is often facilitated by the presence of water in the reaction mixture, which can hydrate the aldehyde to form a geminal diol. This hydrate is then readily oxidized to the carboxylic acid.[1] Strong, aqueous oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are particularly prone to causing over-oxidation.[1][2][3]

Q2: I'm using a mild oxidizing agent, but still observing over-oxidation. What other factors could be at play?

A: Even with milder reagents, several factors can contribute to over-oxidation:

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy for the secondary oxidation to occur, even with a selective reagent.

  • Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can drive the reaction towards the more thermodynamically stable carboxylic acid.

  • Solvent Choice: Protic solvents, especially water, can promote the formation of the aldehyde hydrate, which is more susceptible to oxidation.[1][4]

  • Substrate Electronics: Benzylic alcohols with electron-donating groups on the aromatic ring are more easily oxidized and may be more prone to over-oxidation. Conversely, those with electron-withdrawing groups are generally less reactive.[5][6]

Q3: Which oxidizing agents are generally recommended for selectively converting primary benzylic alcohols to aldehydes?

A: Several reagents are known for their high selectivity in this transformation. These include:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that operates under mild, neutral conditions and is known for its high chemoselectivity.[7][8][9][10]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is highly effective for preparing aldehydes from primary alcohols without over-oxidation.[11][12][13][14]

  • Pyridinium Chlorochromate (PCC): A chromium(VI) reagent that is typically used in anhydrous solvents like dichloromethane (DCM) to prevent over-oxidation.[2][15][16][17]

  • TEMPO-based systems: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are often used as catalysts in conjunction with a stoichiometric co-oxidant (e.g., bleach, oxygen) for selective alcohol oxidation.[6][18][19][20][21]

Troubleshooting Guide: Minimizing Carboxylic Acid Formation

This section provides a structured approach to troubleshooting and optimizing your benzylic alcohol oxidation reactions.

The Problem: Significant Carboxylic Acid Byproduct

You've performed an oxidation of a primary benzylic alcohol and your analysis (TLC, NMR, LC-MS) indicates a mixture of the desired aldehyde and the over-oxidized carboxylic acid.

Initial Diagnostic Workflow

dot graph TD { A[Start: Over-oxidation Observed] --> B{What oxidizing agent was used?}; B --> C{Strong, Aqueous Oxidant (e.g., KMnO4, Jones)}; C --> D[Action: Switch to a Milder, Anhydrous Reagent]; B --> E{Mild, Anhydrous Oxidant (e.g., PCC, DMP, Swern)}; E --> F{Review Reaction Conditions}; F --> G[Check: Reaction Time & Temperature]; F --> H[Check: Stoichiometry of Oxidant]; F --> I[Check: Solvent Purity & Anhydrous Conditions]; G --> J[Action: Reduce reaction time and/or temperature]; H --> K[Action: Use closer to stoichiometric amounts of oxidant]; I --> L[Action: Use freshly distilled, anhydrous solvent]; } dot Caption: Troubleshooting workflow for over-oxidation.

In-Depth Analysis and Solutions

1. Reagent Selection and Handling

The choice of oxidizing agent is the most critical factor in preventing over-oxidation.

  • Strong, Aqueous Oxidants (e.g., Potassium Permanganate, Jones Reagent): These reagents are generally not suitable for the selective synthesis of benzaldehydes from primary benzylic alcohols due to their aggressive nature and the aqueous conditions employed.[1][2][3] If you are using one of these, the most effective solution is to switch to a milder, more selective reagent.

  • Mild, Anhydrous Oxidants (e.g., PCC, DMP, Swern, TEMPO): If you are already using one of these and still observing over-oxidation, consider the following:

    • Purity and Age of the Reagent: Some oxidizing agents can degrade over time. For instance, PCC can become more acidic, which can catalyze side reactions. Ensure you are using a high-quality, properly stored reagent.

    • Stoichiometry: Carefully control the stoichiometry of the oxidant. While a slight excess is often used to ensure complete consumption of the starting material, a large excess can promote over-oxidation. Aim for 1.1-1.5 equivalents of the oxidant as a starting point.

2. Optimizing Reaction Conditions

Fine-tuning your reaction parameters can significantly improve selectivity.

  • Temperature Control: Many selective oxidations, such as the Swern oxidation, are performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[11][12][14] If your protocol is run at room temperature, consider cooling the reaction. Even a modest decrease in temperature can have a significant impact on selectivity.

  • Reaction Time: Monitor the reaction closely by TLC or another appropriate analytical technique. Once the starting material is consumed, work up the reaction promptly. Unnecessarily long reaction times can lead to the slow conversion of your desired aldehyde to the carboxylic acid.

  • Solvent: The choice of solvent is crucial. For reagents like PCC, anhydrous dichloromethane is commonly used to prevent the formation of the aldehyde hydrate.[15][17] Ensure your solvents are truly anhydrous by using freshly distilled or commercially available anhydrous grades. The presence of even small amounts of water can be detrimental.

Comparative Overview of Selective Oxidizing Agents

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Room temperature, CH₂Cl₂Mild, neutral pH; short reaction times; high yields; good functional group tolerance.[7][9]Expensive; potentially explosive; produces iodine-containing byproducts.[7][9]
Swern Oxidation (DMSO, (COCl)₂, Et₃N) -78 °C to room temp., CH₂Cl₂High yields; avoids toxic metals; aldehydes do not over-oxidize.[13]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[12][13]
Pyridinium Chlorochromate (PCC) Room temperature, anhydrous CH₂Cl₂Good for stopping at the aldehyde stage in anhydrous conditions.[15][16]Toxic chromium reagent; requires careful handling and disposal; can be acidic.
TEMPO (catalytic) with Co-oxidant (e.g., O₂, NaOCl) Room temperature, various solventsGreen and catalytic; often uses inexpensive co-oxidants; mild conditions.[6][20][21]May require optimization of catalyst, co-oxidant, and additives; can be sensitive to substrate.
Photochemical Oxidation (e.g., Eosin Y, O₂) Room temperature, visible lightGreen, metal-free; uses molecular oxygen as the oxidant; mild conditions.[5][22]May require specialized equipment (e.g., specific wavelength LEDs); reaction times can be long.

Experimental Protocols

Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP)

This protocol is suitable for small to medium-scale synthesis of benzaldehydes with high selectivity.

Materials:

  • Benzylic alcohol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the benzylic alcohol (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature with stirring.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Oxidation using a Catalytic TEMPO/Bleach System

This protocol offers a greener alternative using a catalytic amount of TEMPO.

Materials:

  • Benzylic alcohol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the benzylic alcohol (1.0 eq) in CH₂Cl₂.

  • Add an aqueous solution of NaHCO₃.

  • Add TEMPO (0.01-0.05 eq) and KBr (0.1 eq).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add the aqueous NaOCl solution (1.1-1.3 eq) dropwise, maintaining the temperature at 0 °C. The color of the reaction mixture should turn from orange to a paler yellow.

  • Monitor the reaction by TLC. After the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the aldehyde.

Understanding the Mechanism of Over-oxidation

The propensity for a primary alcohol to over-oxidize is rooted in the chemistry of the intermediate aldehyde.

dot graph G { rankdir=LR; node [shape=plaintext];

} dot Caption: Mechanism of benzylic alcohol over-oxidation.

As depicted, the key to preventing carboxylic acid formation is to either use an oxidizing system that is incapable of oxidizing the aldehyde further under the reaction conditions, or to prevent the formation of the gem-diol hydrate by rigorously excluding water.[1] Mild, anhydrous reagents like DMP and the Swern conditions are effective because they meet these criteria.[7][13]

References

  • Dess–Martin periodinane - Wikipedia. [Link]

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]

  • Li, J., Wang, L., & Zhang, H. (2015). Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 844-849. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Karami, B., Farahi, M., Ghasemi, Z., & Gholamzade, Z. (2015). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Polycyclic Aromatic Compounds, 35(2-4), 206-213. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • Cosner, C. C., Cabrera, P. J., Byrd, K. M., Adams Thomas, A. M., & Helquist, P. (2011). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2071–2073. [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Dhakshinamoorthy, A., Alvaro, M., & Garcia, H. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis, 1(5), 481-487. [Link]

  • Jiang, N., & Ragauskas, A. J. (2006). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. The Journal of Organic Chemistry, 71(18), 7087–7090. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Journal of Chemical Education, 88(11), 1552-1555. [Link]

  • Secondary and benzylic alcohols oxydations using various oxydants - Sciencemadness Discussion Board. [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde - University of Oregon. [Link]

  • Ali, B. A., & Abdullah, B. H. (2017). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 20(2), 43-48. [Link]

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(4), 1124-1135. [Link]

  • Sheldon, R. A., Arends, I. W. C. E., & ten Brink, G.-J. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774–781. [Link]

  • Baran, P. S., & Chen, K. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18482–18487. [Link]

  • Nikitas, N. F., Tzaras, D. I., Triandafillidi, I., & Kokotos, C. G. (2020). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 22(2), 433-439. [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states (video) - Khan Academy. [Link]

  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous - Tubitak. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Specific Solvent Issues with Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress. [Link]

  • Çelik, E., & Şahin, Ö. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Scientific Reports, 10(1), 5340. [Link]

  • Alcohol oxidation (A-Level Chemistry) - Study Mind. [Link]

  • Swern Oxidation - Organic Chemistry Portal. [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. [Link]

  • Alcohol oxidation - Wikipedia. [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry. [Link]

  • Alcohol - Reactions, Chemistry, Uses - Britannica. [Link]

  • Swern Oxidation | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]

  • PCC-Mediated Novel Oxidation Reactions of Homobenzylic and Homoallylic Alcohols. | Request PDF. [Link]

  • Types of Alcohols – Primary, Secondary and Tertiary Alcohols - BYJU'S. [Link]

  • Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. [Link]

  • Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. [Link]

  • benzyl alcohol oxidation - Sciencemadness Discussion Board. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Reduction of 2-Bromo-3-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the reduction of 2-bromo-3-chlorobenzoic acid to 2-bromo-3-chlorobenzyl alcohol. The presence of a carboxylic acid and two distinct halogen substituents on the aromatic ring presents unique challenges, primarily concerning chemoselectivity and unwanted side reactions. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights.

Section 1: General Troubleshooting Framework

Low yields are rarely due to a single isolated issue. They often result from an interplay of factors including reagent quality, reaction conditions, and workup procedures. Before delving into specific problems, it's crucial to approach troubleshooting systematically. The following workflow provides a logical sequence for diagnosing the root cause of poor reaction outcomes.

Troubleshooting_Workflow start Low Yield Observed in the Reduction of 2-Bromo-3-Chlorobenzoic Acid check_reagents Step 1: Verify Reagent & Substrate Integrity start->check_reagents check_conditions Step 2: Scrutinize Reaction Conditions start->check_conditions check_workup Step 3: Analyze Workup & Purification start->check_workup reagent_purity Purity of Reducing Agent? (e.g., Titrate LAH, check BH3 solution) check_reagents->reagent_purity solvent_dryness Solvents Strictly Anhydrous? check_reagents->solvent_dryness substrate_quality Starting Material Pure? check_reagents->substrate_quality temp_control Temperature Correct & Stable? check_conditions->temp_control atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere stirring Mixing Efficient? check_conditions->stirring quench_method Quenching Procedure Correct? check_workup->quench_method extraction_ph Aqueous pH Optimized for Extraction? check_workup->extraction_ph action_reagent Action: • Use fresh/purified reagents. • Dry solvents rigorously. • Recrystallize starting material. reagent_purity->action_reagent No solvent_dryness->action_reagent No substrate_quality->action_reagent No action_conditions Action: • Calibrate thermostat. • Improve seals/gas flow. • Use appropriate stir bar/rate. temp_control->action_conditions No atmosphere->action_conditions No stirring->action_conditions No action_workup Action: • Follow established quenching protocol. • Adjust pH to ensure product is neutral for extraction. quench_method->action_workup No extraction_ph->action_workup No end_node Re-run Experiment & Monitor Progress (TLC, GC/MS, LC/MS) action_reagent->end_node action_conditions->end_node action_workup->end_node

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting material. What are the common causes?

A: Low conversion is typically an issue of reactivity, stemming from deactivated reagents, improper setup, or suboptimal conditions.

  • Cause 1: Deactivated Reducing Agent. Metal hydride reagents like Lithium Aluminum Hydride (LAH) and borane complexes (BH₃•THF, BH₃•DMS) are extremely sensitive to moisture and air.[1] LAH reacts violently with water, while boranes can be oxidized.[2][3] Catalysts for hydrogenation (e.g., Pd/C, Pt/TiO₂) can also lose activity if improperly stored or handled.

    • Troubleshooting:

      • Hydride Reagents: Use a fresh bottle of the reagent or titrate older bottles to determine the active hydride concentration. For borane-THF, which can degrade upon storage, ensure it is fresh and stored under nitrogen.[4]

      • Catalytic Hydrogenation: Use a fresh batch of catalyst. Ensure the catalyst was not overly exposed to air during weighing and transfer.

  • Cause 2: Presence of Moisture. Trace amounts of water in the reaction solvent or on the glassware will consume the reducing agent before it can react with the benzoic acid.[1]

    • Troubleshooting:

      • Oven-dry all glassware overnight and cool under a stream of inert gas or in a desiccator.

      • Use anhydrous solvents from a solvent purification system or freshly opened Sure/Seal™ bottles.

  • Cause 3: Inadequate Temperature. Carboxylic acid reductions often require specific temperature profiles. For instance, LAH reductions are typically started at 0 °C and then warmed to room temperature or refluxed.[5] Borane reductions may require gentle heating to proceed at a reasonable rate.[4]

    • Troubleshooting:

      • Verify the reaction temperature with a calibrated thermometer placed directly in the reaction mixture (if possible) or the heating mantle/oil bath.

      • Follow a well-established thermal profile for the chosen reducing agent. For borane reductions, a gradual warm-up to 50-65 °C is common.

Q2: I'm observing significant dehalogenation, losing the bromo or chloro groups. How can I minimize this side reaction?

A: Dehalogenation is a major challenge with this substrate. Aryl halides can be reduced to arenes under certain conditions, and the C-Br bond is generally more susceptible to cleavage than the C-Cl bond.[6]

  • Cause 1: Overly Harsh Reducing Agent/Conditions. Strong, non-selective reducing agents or harsh conditions (high temperature, high pressure) can promote hydrodehalogenation.

    • Lithium Aluminum Hydride (LAH): LAH is a very powerful reducing agent and is known to reduce some aryl halides, particularly with prolonged reaction times or at elevated temperatures.[3][7]

    • Catalytic Hydrogenation: This method is highly prone to causing dehalogenation, especially with palladium catalysts (e.g., Pd/C).[6] The order of reactivity for hydrogenolysis is typically C-I > C-Br > C-Cl.

  • Troubleshooting & Optimization:

    • Switch to a Milder Reagent: Borane (BH₃•THF or BH₃•DMS) is the reagent of choice for reducing carboxylic acids chemoselectively in the presence of many other functional groups, including aryl halides.[4][8] It shows excellent selectivity for the carboxyl group while leaving the C-Br and C-Cl bonds intact under standard conditions.

    • Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation must be used, avoid palladium catalysts. Rhodium (Rh) or Ruthenium (Ru) catalysts may offer better selectivity.[9] Using a poisoned catalyst (e.g., Lindlar's catalyst) can sometimes reduce activity towards dehalogenation, though this may also slow the desired reduction.[10][11] Additionally, performing the reaction under milder pressure and temperature can help. Platinum catalysts, such as Pt/TiO₂, have also been shown to be effective for benzoic acid hydrogenation while potentially minimizing side reactions.[12][13]

    • Control Stoichiometry and Time: Use the minimum required excess of the reducing agent (typically 1.5-2.0 equivalents of hydride for a carboxylic acid). Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure that could lead to dehalogenation.

Q3: My main byproduct is not the desired alcohol. What are possible side reactions?

A: Besides dehalogenation, other side reactions can lower the yield of 2-bromo-3-chlorobenzyl alcohol.

  • Cause 1: Ring Hydrogenation. Under forcing catalytic hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium), the aromatic ring itself can be reduced to a cyclohexane ring.[14][15]

    • Troubleshooting: Use milder conditions (lower H₂ pressure, lower temperature). Screen different catalysts; for example, supported platinum or ruthenium catalysts may offer better selectivity for the carboxyl group over the ring.[16]

  • Cause 2: Incomplete Reduction (Aldehyde Formation). While the intermediate aldehyde is typically reduced much faster than the starting carboxylic acid, it's possible to isolate small amounts if the reaction is incomplete or if a very mild/hindered reducing agent is used.[6]

    • Troubleshooting: Ensure sufficient equivalents of the reducing agent are used. Allow the reaction to run to completion. The aldehyde will have a different Rƒ on a TLC plate, typically between the starting acid and the product alcohol.

  • Cause 3: Formation of Borate Esters (with Borane). During a borane reduction, the product alcohol initially forms a borate ester complex. This complex must be hydrolyzed during the workup to liberate the free alcohol. An incomplete workup can lead to low isolated yields.

    • Troubleshooting: Ensure the quenching and workup step is robust. Typically, the reaction is quenched by the slow addition of methanol, followed by heating to break down the borate complexes. An acidic or basic aqueous workup will also hydrolyze these intermediates.

Q4: Which reducing agent is the best choice for this transformation?

A: The "best" reagent depends on balancing reactivity, selectivity, and practical considerations. For this specific substrate, chemoselectivity is paramount.

Reducing AgentTypical ConditionsAdvantagesPotential Issues & Mitigation
Borane (BH₃•THF or BH₃•DMS) THF, 0 °C to 65 °C, 2-4hExcellent chemoselectivity ; does not reduce aryl halides.[8] Tolerates many functional groups.Moisture sensitive. Workup requires hydrolysis of borate esters (quench with MeOH). This is the recommended starting point.
Lithium Aluminum Hydride (LAH) Anhydrous Ether or THF, 0 °C to reflux, 1-3hVery powerful and fast.[3][17] Reduces most carbonyl functional groups.[5]High risk of dehalogenation. [7] Extremely reactive with water/protic solvents. Requires careful quenching. Use at low temp and monitor closely to minimize dehalogenation.
Catalytic Hydrogenation (e.g., Pt/TiO₂, Ru/C) H₂ gas (10-50 bar), 40-100 °C, various solvents"Green" reagent (H₂), catalyst can be recycled.High risk of dehalogenation , especially with Pd/C.[6] Risk of ring hydrogenation with Rh/C.[9] Catalyst can be poisoned by sulfur or nitrogen-containing impurities.[11][18]

The following decision tree can guide your choice of reducing agent based on experimental priorities.

Caption: Decision tree for selecting a suitable reducing agent.

Section 3: Key Experimental Protocols

Protocol 1: Recommended Method - Reduction with Borane-Tetrahydrofuran (BH₃•THF)

This protocol prioritizes chemoselectivity to avoid dehalogenation.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel with a pressure-equalizing arm.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2-bromo-3-chlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add a 1.0 M solution of BH₃•THF (2.0-2.5 eq) to the stirred solution via the dropping funnel over 30-45 minutes. The addition is exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add fresh methanol to the residue and heat at 50 °C for 30 minutes to hydrolyze borate esters. Concentrate the mixture again.

  • Extraction: Dissolve the residue in ethyl acetate. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 2-bromo-3-chlorobenzyl alcohol can be purified further by column chromatography on silica gel or by recrystallization.[19][20]

References

  • BenchChem Technical Support. (2025). Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol.
  • BenchChem Technical Support. (2025). Purification of 2-Bromo-3,6-dichlorobenzyl alcohol.
  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • ResearchGate. (2008). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]

  • SlideShare. (2015). 2. LiAlH4. [Link]

  • ACS Publications. (2023). Electrochemical Hydrogenation of Aza-Arenes Using H₂O as H Source. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. [Link]

  • YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Poisoned catalyst. [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • National Institutes of Health. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. [Link]

  • Nature Communications. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO₂ under mild conditions. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Benzoic Acid. [Link]

  • CABI Digital Library. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • National Institutes of Health. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO₂ under mild conditions. [Link]

Sources

Identifying and removing impurities from crystalline (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Bromo-3-chlorophenyl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to identify and remove impurities effectively, ensuring the high purity required for downstream applications.

Section 1: FAQs - Initial Assessment & Impurity Origins

This section addresses preliminary questions regarding the target compound and the nature of impurities you might encounter.

Q1: What are the key characteristics of pure, crystalline this compound?

Pure this compound is typically a white to off-white solid at room temperature.[1] Its crystalline nature is a key physical property that we leverage for purification. Key identifiers include a sharp melting point and specific spectral signatures in NMR, IR, and MS analyses. Any deviation, such as a gummy or discolored appearance, a broad melting point range, or unexpected analytical signals, indicates the presence of impurities.

Q2: Where do impurities in my this compound sample typically come from?

Understanding the origin of impurities is critical for selecting an appropriate purification strategy. Impurities are generally classified into three categories: organic, inorganic, and residual solvents.[2]

  • Organic Impurities: These are the most common and are often structurally related to the target molecule.[3]

    • Starting Materials: Unreacted 2-bromo-3-chlorobenzaldehyde or other precursors.

    • By-products: Formed from side reactions during the synthesis. For example, if a Grignard reaction was used, you might see by-products from coupling or quenching.

    • Degradation Products: The compound may degrade over time if stored improperly (e.g., exposure to light, heat, or oxygen).[4]

  • Inorganic Impurities: These can include reagents, catalysts, or salts that are not fully removed during the reaction workup.[2][5]

  • Residual Solvents: Solvents used in the synthesis or initial purification steps that remain in the final product.[2]

Q3: What are the typical regulatory expectations for impurity levels in a pharmaceutical intermediate?

For drug development, regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). The ICH Q3A/B guidelines set thresholds for reporting, identifying, and qualifying impurities.[4] For a new drug substance, any impurity found at a level of 0.10% or higher often needs to be structurally identified.[4] Therefore, achieving >99.5% purity is a common goal.

Section 2: Troubleshooting Guide - Impurity Identification

A logical, stepwise approach to analysis is the most efficient way to understand the nature and quantity of impurities in your sample.

Q4: My synthesized material is an off-color or oily solid. What is my first analytical step?

A visual inspection that deviates from the expected white crystalline solid suggests significant impurity. The first step is to get a rapid, qualitative assessment.

  • Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point. Impurities will typically cause the melting point to depress and broaden. This is a fast and simple indicator of purity.

  • Thin-Layer Chromatography (TLC): TLC provides a quick visual separation of your main compound from impurities. If you see multiple spots, your sample is impure. It can also help in developing a solvent system for column chromatography.

Q5: How can I get a precise, quantitative measure of my compound's purity?

High-Performance Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UPLC), is the industry gold standard for purity analysis.[2][5][6]

  • Why HPLC? It offers high resolution and sensitivity, allowing for the separation and quantification of trace impurities.[6] An HPLC chromatogram with the area-% of each peak gives a reliable quantitative measure of purity. For regulatory submissions, a validated HPLC method is required.[2]

Q6: I see extra peaks in my HPLC and/or NMR spectra. How do I determine their chemical structures?

Identifying unknown impurities requires a combination of techniques to piece together the structural puzzle.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task.[6] The LC separates the impurity from the main peak, and the MS provides its molecular weight.[4][5] High-resolution mass spectrometry (HRMS) can even provide the elemental formula, which is a massive clue to the structure.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a high enough concentration (>1%), its signals may be visible in the ¹H NMR spectrum of your sample.[9][10] NMR provides detailed information about the chemical environment of protons and carbons, allowing for structural elucidation.[9][11] For very important unknowns, impurities can be isolated using preparative HPLC, and then a full suite of NMR experiments (¹³C, COSY, HSQC) can be run.[5]

Q7: Can Fourier-Transform Infrared (FTIR) Spectroscopy help identify specific impurities?

Yes, FTIR is excellent for identifying functional groups and can provide quick evidence for certain types of impurities.[12]

  • Example Scenario: The synthesis of this compound often involves the reduction of the corresponding aldehyde. If your product's FTIR spectrum shows a sharp peak in the 1670-1740 cm⁻¹ region, this strongly suggests the presence of a residual carbonyl (C=O) group from the starting aldehyde.[13] The pure alcohol should have a prominent, broad O-H stretch around 3200-3600 cm⁻¹ and be free of any strong carbonyl signal.[14][15]

Section 3: Troubleshooting Guide - Purification Strategies

Once impurities are identified, the next step is to remove them. The crystalline nature of this compound makes recrystallization the method of choice.

Workflow for Impurity Identification and Removal

The overall process follows a logical sequence from initial analysis to final purification and confirmation.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Characterization & Strategy cluster_2 Phase 3: Purification & Confirmation A Crude Crystalline Product B Analytical Assessment (HPLC, MP, TLC) A->B C Purity Acceptable? B->C D Identify Impurities (LC-MS, NMR, FTIR) C->D No H Pure Product (>99.5%) C->H Yes E Select Purification Strategy D->E F Execute Purification (Recrystallization or Chromatography) E->F G Re-run Analytical Assessment F->G G->C G->H

Caption: General workflow from crude product to purity confirmation.

Q8: What is the most effective primary method for purifying crystalline this compound?

Recrystallization. This technique is ideal for purifying solid organic compounds.[16] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[17] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities either remain insoluble in the hot solvent or stay dissolved when the solution is cooled.[17]

Q9: How do I select the best solvent for recrystallization?

Solvent selection is the most critical step and is often determined empirically.[18] The golden rule is "like dissolves like," but a systematic screening process is best.[19] this compound is a moderately polar compound due to the hydroxyl group.

Table 1: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments & Rationale
Water100HighMay be a good anti-solvent. Compound is likely poorly soluble even when hot.[20]
Ethanol78HighOften a good choice for polar compounds. An ethanol/water mixture is a common solvent pair.[21]
Isopropanol82Medium-HighSimilar to ethanol, good for moderately polar compounds.
Ethyl Acetate77MediumGood general-purpose solvent. May dissolve the compound too well at room temperature.
Toluene111Low-MediumGood for aromatic compounds. Its high boiling point allows for a large temperature gradient.[21]
Heptane/Hexane98 / 69LowLikely to be a poor solvent. Best used as an "anti-solvent" in a mixed solvent system.[20]

For a detailed procedure, see Protocol 2.

Q10: My recrystallization isn't working. What are the common problems and their solutions?

Even experienced chemists encounter issues with recrystallization. Here’s a guide to troubleshooting the most common failures.

Recrystallization Troubleshooting Decision Tree

G cluster_yes cluster_no start Hot solution prepared. Begin slow cooling. q1 Did crystals form after cooling to RT? start->q1 a1 Cool further in ice bath. Collect crystals by filtration. q1->a1 Yes q2 Did an oil form instead of a solid ('oiling out')? q1->q2 No a2_yes Reheat to dissolve oil. Add more of the 'good' solvent. Cool more slowly. q2->a2_yes Yes a2_no Induce crystallization: 1. Scratch flask inner wall. 2. Add a seed crystal. q2->a2_no No q3 Did induction work? a2_no->q3 q3->a1 Yes a3_no Too much solvent was used. Boil off some solvent and re-cool. q3->a3_no No

Caption: A decision tree for troubleshooting common recrystallization problems.

  • Problem: No Crystals Form. This is the most common issue and is usually because too much solvent was used, meaning the solution is not supersaturated upon cooling.[22][23]

    • Solution: Gently boil off some of the solvent to increase the concentration and allow the solution to cool again. If that fails, you can try inducing crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[19][22]

  • Problem: "Oiling Out." The compound separates as a liquid oil instead of solid crystals.[24] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too quickly.[22][24]

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Insulating the flask can help achieve gradual cooling.[22][23]

  • Problem: Poor Recovery/Low Yield. A significant amount of your compound remains dissolved in the cold solvent (the mother liquor).[23]

    • Solution: Ensure you used the minimum amount of hot solvent necessary for dissolution.[17] After filtering the first crop of crystals, you can try to concentrate the mother liquor by boiling off some solvent and cooling it to obtain a second, though likely less pure, crop of crystals.

Q11: When is column chromatography a better choice than recrystallization?

Column chromatography should be considered when recrystallization fails or is inefficient. This typically occurs when:

  • The impurities have very similar solubility profiles to the target compound, making separation by recrystallization difficult.

  • The compound is an oil or a low-melting solid that cannot be easily crystallized.

  • Multiple impurities are present that need to be separated from each other as well as from the product.

For a polar compound like this compound, purification can be challenging. Normal-phase flash chromatography is a standard approach.[25] If the compound is poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC), also known as aqueous normal-phase chromatography, can be an excellent alternative for purifying polar compounds.[26][27][28]

Section 4: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC
  • System Preparation: Use a C18 column. The mobile phase will typically be a gradient of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a stock solution of your crystalline material at approximately 1 mg/mL in methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter.

  • Method Parameters (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector: UV, set to a wavelength where the compound absorbs (e.g., 254 nm).

    • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Small-Scale Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. Note if the solid dissolves easily. If it does, that solvent is unsuitable as it won't allow for crystal recovery upon cooling.[18]

  • Heating: For solvents that do not dissolve the solid at room temperature, heat the test tube in a sand bath or water bath.[19] Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Allow the tubes to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the compound was sparingly soluble at room temperature, fully soluble when hot, and formed a large quantity of high-quality crystals upon cooling.[17][21]

Protocol 3: Bulk Purification by Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent from your screening, heat the mixture to boiling (using a hot plate and adding a boiling chip), and continue adding hot solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent required. [29]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[24]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[23] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[29]

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

  • Confirmation: Assess the purity of the recrystallized product using the same analytical method as in Protocol 1 (e.g., HPLC) and by taking a melting point. A successful purification will result in a significant increase in purity and a sharper melting point.

References

Technical Support Center: Solvent Effects on the Reactivity of (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Bromo-3-chlorophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, halogenated benzyl alcohol in their synthetic workflows. The unique electronic and steric properties conferred by the bromo and chloro substituents make this reagent a valuable building block, but also introduce complexities in controlling its reactivity. A primary determinant of reaction outcome is the choice of solvent. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the chemical transformation of this compound, with a focus on how the reaction solvent dictates the outcome.

Q1: I'm planning a nucleophilic substitution on the benzylic alcohol. How does solvent choice dictate an S_N_1 versus an S_N_2 pathway?

A1: This is a critical consideration. The benzylic position of this compound can support both mechanisms, and the solvent is the primary factor you can use to steer the reaction.[1]

  • For an S_N_1 Pathway: This mechanism proceeds through a benzylic carbocation intermediate. The stability of this intermediate is paramount. Polar protic solvents (e.g., water, methanol, ethanol) are ideal for promoting S_N_1 reactions.[2][3] They possess highly polarized O-H or N-H bonds that can effectively stabilize the carbocation intermediate and solvate the leaving group through hydrogen bonding.[4][5] This solvation lowers the activation energy for the rate-determining step—the formation of the carbocation.[6][7]

  • For an S_N_2 Pathway: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. It is favored by strong, unhindered nucleophiles. Polar aprotic solvents (e.g., Acetone, DMF, DMSO, Acetonitrile) are the solvents of choice for S_N_2 reactions. These solvents possess strong dipoles to dissolve the nucleophilic salt but lack acidic protons. This means they solvate the cation (e.g., Na⁺, K⁺) but leave the anionic nucleophile "naked" and highly reactive, maximizing its nucleophilicity for the backside attack.[8][9] In contrast, a protic solvent would form a hydrogen-bond "cage" around the nucleophile, hindering its reactivity.[10]

G cluster_note start Start: Nucleophilic Substitution on this compound Derivative* mechanism_choice Desired Mechanism? start->mechanism_choice sn1_path SN1 (Carbocation Intermediate) mechanism_choice->sn1_path SN1 sn2_path SN2 (Concerted Attack) mechanism_choice->sn2_path SN2 solvent_sn1 Use Polar Protic Solvent (e.g., H2O, MeOH, EtOH) sn1_path->solvent_sn1 solvent_sn2 Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) sn2_path->solvent_sn2 reason_sn1 Why? Stabilizes carbocation and leaving group via hydrogen bonding. solvent_sn1->reason_sn1 reason_sn2 Why? Solvates cation, leaving nucleophile 'naked' and highly reactive. solvent_sn2->reason_sn2 note *Note: The -OH must first be converted to a better leaving group (e.g., tosylate, or protonated with acid).

Q2: My nucleophilic substitution reaction is giving very low yields. What are the likely solvent-related causes?

A2: Low yields in these reactions are common and often trace back to the solvent.[11] Here are the primary culprits to investigate:

  • Poor Solubility: The most basic requirement for a solvent is to dissolve the reactants. This compound has low water solubility.[12] If your nucleophile is an inorganic salt, using a nonpolar solvent like hexane or toluene will result in a heterogeneous mixture with minimal reaction.

    • Solution: Ensure both your substrate and nucleophile are soluble. If solubility is an issue, consider a more polar solvent like DMF or DMSO.[13]

  • S_N_1 vs. S_N_2 Competition: If you desire an S_N_2 reaction but are using a protic solvent (e.g., ethanol), you may be inadvertently promoting a slower, competing S_N_1 pathway or deactivating your nucleophile.

    • Solution: To favor S_N_2, switch to a polar aprotic solvent like acetonitrile or DMF to enhance the nucleophile's reactivity.[9][13]

  • Solvolysis Side Reaction: If your solvent is also a nucleophile (e.g., methanol, water), it can compete with your intended nucleophile, leading to a mixture of products and consuming your starting material.[14] This is especially prevalent in S_N_1 conditions where a weak nucleophile can still react with the carbocation intermediate.

    • Solution: Switch to a non-nucleophilic solvent. If you need a polar protic solvent for an S_N_1 reaction, be aware that solvolysis is a significant risk. If possible, use a polar aprotic solvent.

Q3: I am trying to oxidize the alcohol to 2-bromo-3-chlorobenzaldehyde, but I'm getting low conversion and some over-oxidation. How can solvent choice help?

A3: Solvent choice is crucial for controlling both the rate and selectivity of benzyl alcohol oxidations.

  • Improving Conversion & Selectivity: Aprotic polar and non-polar solvents often yield higher selectivity for the aldehyde compared to protic solvents like water.[15] Solvents such as acetonitrile (CH₃CN) and benzotrifluoride are often preferred because they are oxidatively stable and interact minimally with the catalytic active sites.[15] In one study on the photocatalytic oxidation of benzyl alcohol, acetonitrile was found to be the most effective solvent, leading to 99% selectivity at 53% conversion.[16][17]

  • Avoiding Side Reactions: Some solvents can participate in the reaction. For example, using toluene as a solvent can be problematic as it can also be oxidized to benzaldehyde, complicating your analysis and yield calculations.[16]

  • Catalyst Interaction: The solvent can affect how the substrate and product adsorb to the surface of a heterogeneous catalyst. The optimal solvent facilitates substrate adsorption while limiting product adsorption, which can otherwise lead to over-oxidation or catalyst fouling.[18]

Q4: I am attempting to form a Grignard reagent from a related halide, 1-bromo-2-chloro-3-(bromomethyl)benzene, to then react with a ketone. Why is using an ether solvent like THF essential?

A4: While your starting material, an alcohol, is incompatible with Grignard reagents, this question is highly relevant for related precursors. Grignard reagents are potent bases and will be instantly quenched by any protic source, including the hydroxyl group of an alcohol, water, or protic solvents.[19][20]

  • Anhydrous Conditions are Mandatory: The primary reason for low yields or failure in Grignard reactions is the presence of moisture.[19]

  • Solvent Role: Ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential for two reasons:

    • Aprotic Nature: They lack acidic protons and will not destroy the Grignard reagent.

    • Stabilization: The lone pairs on the ether's oxygen atom coordinate to the magnesium atom of the Grignard reagent, forming a Lewis acid-base complex. This complex helps to stabilize the reagent in solution and maintain its reactivity.[21] THF is often preferred for less reactive halides (like aryl halides) because it is a more effective coordinating solvent.[21]

Troubleshooting and Data Reference Tables
Table 1: Properties of Common Solvents in Organic Synthesis
SolventFormulaTypeDielectric Constant (ε)Relative PolarityKey Application Notes
WaterH₂OPolar Protic80.11.000Favors S_N_1. Risk of solvolysis. Poor solubility for many organic substrates.
MethanolCH₃OHPolar Protic32.70.762Favors S_N_1. Can act as a nucleophile. Good general-purpose polar solvent.[22]
EthanolC₂H₅OHPolar Protic24.50.654Similar to methanol, slightly less polar. Favors S_N_1.
AcetoneC₃H₆OPolar Aprotic21.00.355Good for S_N_2. Dissolves many organic compounds and some salts. Volatile.
Acetonitrile (ACN)CH₃CNPolar Aprotic37.50.460Excellent for S_N_2. Oxidatively stable, good for oxidation reactions.[15]
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic36.70.386Excellent for S_N_2. High boiling point. Dissolves a wide range of compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic46.70.444Highly polar, excellent for S_N_2. High boiling point, can be difficult to remove.
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic (Borderline)7.60.207Essential for Grignard reactions. Good general solvent, but can form peroxides.[21]
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic (Borderline)9.10.309Common solvent for chromatography and extractions. Lower polarity.
TolueneC₇H₈Nonpolar2.40.099Generally a poor choice for nucleophilic substitutions due to low polarity.

Data compiled from various sources, including Reichardt, C. (2003), Solvents and Solvent Effects in Organic Chemistry.[23]

Table 2: Troubleshooting Guide for Reactions of this compound
IssueProbable Solvent-Related CauseRecommended Solution
Low Yield in S_N_2 Reaction 1. Use of a polar protic solvent (e.g., ethanol), which solvates and deactivates the nucleophile. 2. Poor solubility of reactants.1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile . 2. Choose a solvent that dissolves all components at the reaction temperature.
Low Yield in S_N_1 Reaction 1. Use of a solvent with low polarity (e.g., toluene, DCM) that cannot stabilize the carbocation intermediate.[6]1. Switch to a polar protic solvent like methanol, ethanol, or a water/acetone mixture to stabilize the intermediate.[3]
Unwanted Side Product from Solvent The solvent is acting as a nucleophile (solvolysis), especially in S_N_1 conditions.[14]Change to a non-nucleophilic solvent. If a protic solvent is required, lower the temperature to disfavor solvolysis relative to the desired reaction.
Over-oxidation to Carboxylic Acid The solvent may promote product adsorption on the catalyst surface, or a protic solvent may alter the oxidant's reactivity.Switch to a less interactive, aprotic solvent like acetonitrile or benzotrifluoride to improve selectivity for the aldehyde.[15][16]
Reaction Fails to Initiate 1. In Grignard reactions: Presence of protic impurities (water) in the solvent.[19] 2. General: Complete insolubility of a key reactant.1. Use anhydrous ether or THF . Ensure all glassware is flame-dried. 2. Perform solubility tests before scaling up the reaction.
Experimental Protocols
Protocol 1: S_N_2 Azidation using a Polar Aprotic Solvent

This protocol describes the conversion of the alcohol to the corresponding tosylate, followed by S_N_2 displacement with azide. This two-step procedure is necessary because hydroxide is a poor leaving group.

Step 1: Tosylation

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.

  • Add pyridine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with cold water and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly in the next step.

    • Causality: DCM is used as it is aprotic and a good solvent for the reactants, without competing in the reaction. Pyridine acts as a base to neutralize the HCl byproduct.

Step 2: Azidation

  • Dissolve the crude (2-Bromo-3-chlorophenyl)methyl tosylate (1.0 eq) in anhydrous Dimethylformamide (DMF) .

  • Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60-70 °C.

  • Monitor the reaction by TLC until the starting tosylate is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting azide by column chromatography.

    • Causality: DMF is the ideal polar aprotic solvent here. It readily dissolves the sodium azide salt and solvates the Na⁺ cation, leaving the N₃⁻ anion highly nucleophilic and ready to perform the S_N_2 displacement on the benzylic tosylate.[2]

G start Start: Low Yield in Oxidation Reaction check_reagents Are Oxidant and Substrate OK? start->check_reagents reagent_no Verify Purity/Activity of Starting Materials check_reagents->reagent_no No check_reagents->reagent_yes Yes check_solvent Analyze Solvent Choice solvent_protic Is Solvent Protic? (e.g., H2O, Alcohol) check_solvent->solvent_protic Check 1 solvent_reactive Is Solvent Reactive? (e.g., Toluene) check_solvent->solvent_reactive Check 2 solvent_ok Solvent is Aprotic & Non-Reactive check_solvent->solvent_ok Passed solution_protic Protic solvents can lower selectivity. Switch to Aprotic. solvent_protic->solution_protic solution_reactive Solvent can be oxidized. Switch to inert solvent. solvent_reactive->solution_reactive optimize Optimize Temp & Reaction Time solvent_ok->optimize

References
  • Nosrati-Ghods, N., Featherstone, N. S., & van Steen, E. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. Journal of Photocatalysis, 4(1). [Link]

  • Bentham Science Publishers. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. [Link]

  • ACS Publications. (2021). Solvent Effects on Photocatalytic Anaerobic Oxidation of Benzyl Alcohol over Pt-Loaded Defective SrTiO3 Nanoparticles. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Bentham Science Publishers. (2024). Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. [Link]

  • ResearchGate. (n.d.). Effect of the solvents on the selective oxidation of benzyl alcohol. [Link]

  • Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Google Books.
  • Smallwood, I. (2012). Handbook of Organic Solvent Properties. Barnes & Noble. [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? [Link]

  • Quora. (2017). What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction? [Link]

  • ResearchGate. (n.d.). Handbook of Organic Solvent Properties. [Link]

  • Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2? [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. [Link]

  • Adichemistry. (n.d.). Grignard Reagent. [Link]

  • Unknown Source. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]

  • ResearchGate. (n.d.). Handbook of organic solvent properties. [Link]

  • PubChem. (n.d.). Benzyl Alcohol. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. [Link]

  • Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. [Link]

  • ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Ascent Chemical. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]

  • ResearchGate. (2020). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium. [Link]

  • MDPI. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol? [Link]

  • ResearchGate. (2025). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of α-bromoacetophenones. [Link]

  • ResearchGate. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • ResearchGate. (2025). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • IndiaMART. (n.d.). 3-Bromo-2-chlorophenyl methanol. [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in the cross-coupling of (2-bromo-3-chlorophenyl)methanol. This guide is designed to provide you, as a senior application scientist, with in-depth technical insights and practical troubleshooting advice to navigate the complexities of achieving selective and efficient C-C and C-N bond formations with this versatile, dihalogenated building block.

The Challenge: Chemoselective Functionalization

This compound presents a unique opportunity for sequential cross-coupling reactions due to the differential reactivity of the C-Br and C-Cl bonds. The primary challenge lies in achieving high chemoselectivity, specifically targeting the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The general order of reactivity for oxidative addition to a low-valent metal center is C–I > C–Br > C–OTf > C–Cl, which forms the basis for this selective approach.[1] However, catalyst choice, ligand effects, base, and solvent can profoundly influence the reaction's outcome.[1]

Catalyst Selection Workflow

The following diagram outlines a general workflow for selecting an appropriate catalytic system for the cross-coupling of this compound.

CatalystSelection cluster_0 Step 1: Define Coupling Type cluster_1 Step 2: Initial Catalyst Screening cluster_2 Step 3: Ligand Optimization cluster_3 Step 4: Reaction Condition Tuning cluster_4 Step 5: Troubleshooting CouplingType Identify desired bond formation (C-C or C-N) CatalystChoice Select initial catalyst system (e.g., Pd-based for high selectivity) CouplingType->CatalystChoice e.g., Suzuki, Sonogashira, Buchwald-Hartwig LigandScreening Screen bulky, electron-rich phosphine or NHC ligands CatalystChoice->LigandScreening Fine-tune reactivity and selectivity ConditionTuning Optimize base, solvent, and temperature LigandScreening->ConditionTuning Maximize efficiency and minimize byproducts Troubleshooting Address issues like low yield, poor selectivity, or side reactions ConditionTuning->Troubleshooting If necessary

Caption: A stepwise approach to catalyst system selection for selective cross-coupling.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low Yield of the Monocoupled Product

Question: I am attempting a Suzuki-Miyaura coupling to selectively react at the C-Br position of this compound, but I am observing very low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yield in a selective Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen palladium catalyst may not be active enough to efficiently cleave the C-Br bond at the reaction temperature.

    • Solution: Consider switching to a more active palladium precatalyst. For instance, palladium(II) acetate (Pd(OAc)₂) in combination with a suitable ligand is a common starting point.[2] If using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality, as degradation can lead to lower activity.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. A suboptimal ligand can lead to slow reaction rates.

    • Solution: Employ bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands like XPhos.[1][2] These ligands are known to promote the oxidative addition step and enhance catalyst stability. N-heterocyclic carbenes (NHCs) are also excellent alternatives.[1]

  • Suboptimal Base: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to poor reaction kinetics.

    • Solution: Screen different bases. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[1][3] The solubility of the base in the chosen solvent system is also an important consideration.

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are often effective.[1] Sometimes, a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial.

Issue 2: Poor Chemoselectivity (Reaction at the C-Cl bond)

Question: My cross-coupling reaction is showing a significant amount of the dicoupled product, indicating a lack of selectivity between the C-Br and C-Cl bonds. How can I enhance the selectivity for the C-Br bond?

Answer:

Achieving high chemoselectivity is paramount when working with dihalogenated substrates. The formation of the dicoupled product indicates that the catalytic system is active enough to cleave the stronger C-Cl bond under the reaction conditions.

Potential Causes & Solutions:

  • Overly Active Catalyst System: A highly reactive catalyst, often in combination with high temperatures, can overcome the energy barrier for C-Cl bond activation.

    • Solution:

      • Lower the Reaction Temperature: This is often the simplest and most effective way to improve selectivity.

      • Choose a Milder Catalyst: If using a highly active catalyst system, consider switching to one with a slightly lower reactivity profile that still efficiently cleaves the C-Br bond.

  • Ligand Effects on Selectivity: Bulky ligands can sometimes promote overfunctionalization.[4][5] This is because after the first coupling, the palladium catalyst can remain associated with the product and perform a second oxidative addition before dissociating.[4][5]

    • Solution: While bulky ligands are generally preferred, it may be necessary to screen a variety of them to find the optimal balance between reactivity and selectivity. In some cases, less bulky ligands might favor monocoupling. The use of small coordinating additives like DMSO can also help suppress overfunctionalization.[4][5]

  • Reaction Time: Prolonged reaction times, especially after the starting material is consumed, can lead to the slower reaction at the C-Cl bond.

    • Solution: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS. Quench the reaction once the monocoupled product is maximized.

Issue 3: Catalyst Deactivation and Incomplete Conversion

Question: My reaction starts well but then stalls, leading to incomplete conversion of the starting material. What could be causing catalyst deactivation?

Answer:

Catalyst deactivation is a common problem in cross-coupling reactions and can be caused by a variety of factors.

Potential Causes & Solutions:

  • Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation, which renders it inactive.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use properly degassed solvents.

  • Impurities in Reagents: Impurities in the starting materials, solvents, or base can poison the catalyst.

    • Solution: Use high-purity reagents and solvents. If necessary, purify the starting material before use.

  • Thermal Instability: At elevated temperatures, the catalyst can decompose or form inactive palladium black.

    • Solution: Run the reaction at the lowest effective temperature. If high temperatures are necessary, choose a more thermally stable catalyst system.

  • Side Reactions Consuming the Catalyst: Unwanted side reactions can consume the active catalyst.

    • Solution: Optimize the reaction conditions to minimize side reactions. This may involve adjusting the base, solvent, or temperature.

Issue 4: Formation of Homocoupled Byproducts

Question: I am observing the formation of homocoupled products from my boronic acid (in a Suzuki reaction) or alkyne (in a Sonogashira reaction). What is causing this and how can I prevent it?

Answer:

Homocoupling is a common side reaction that consumes the coupling partner and reduces the yield of the desired cross-coupled product.

Potential Causes & Solutions:

  • Oxygen-Induced Homocoupling: In the presence of oxygen, boronic acids can undergo oxidative homocoupling.

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere.

  • Base-Induced Homocoupling: Certain bases can promote the homocoupling of boronic acids.

    • Solution: Screen different bases. For example, using a weaker base might suppress homocoupling.

  • Copper-Mediated Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions: The copper co-catalyst in Sonogashira reactions can promote the oxidative homocoupling of terminal alkynes.

    • Solution:

      • Minimize the amount of copper co-catalyst used.

      • Ensure the reaction is strictly anaerobic.

      • Consider using a copper-free Sonogashira protocol.[6]

Frequently Asked Questions (FAQs)

Q1: Should I use a palladium or nickel catalyst for the selective cross-coupling of this compound?

A1: Palladium-based catalysts are generally the preferred choice for achieving high selectivity in the cross-coupling of bromo-chloro substrates.[1] Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have demonstrated excellent performance in selectively activating the C-Br bond over the C-Cl bond.[1] While nickel catalysts are a more cost-effective alternative and can be highly reactive, they may exhibit different selectivity profiles and could potentially lead to more challenges in achieving high chemoselectivity for this specific substrate.[1][7]

Q2: Which type of cross-coupling reaction is most suitable for the initial functionalization of this compound at the C-Br position?

A2: The choice of cross-coupling reaction depends on the desired bond to be formed.

  • Suzuki-Miyaura Coupling: This is an excellent and widely used method for forming C-C bonds with arylboronic acids or esters. It is known for its functional group tolerance and generally mild reaction conditions.[1]

  • Sonogashira Coupling: If you wish to introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice.[8] Both traditional palladium/copper-catalyzed systems and copper-free variations can be employed.[6][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[9][10] Careful selection of the palladium catalyst, ligand, and base is crucial for success.[10][11]

Q3: What is the role of the base in these cross-coupling reactions, and how do I choose the right one?

A3: The base plays a critical role in the catalytic cycle, often in the transmetalation step (for Suzuki) or in deprotonating the nucleophile (for Sonogashira and Buchwald-Hartwig).[10]

  • Suzuki-Miyaura: An inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and selectivity.

  • Sonogashira: An amine base (e.g., triethylamine, diisopropylamine) is typically used to deprotonate the terminal alkyne and to scavenge the HX byproduct.[1]

  • Buchwald-Hartwig: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) is often necessary to deprotonate the amine nucleophile.[10][11]

The optimal base should be determined empirically by screening a few candidates under your specific reaction conditions.

Q4: How can I monitor the progress of my reaction to optimize for the monocoupled product?

A4: Regular monitoring of the reaction is essential to maximize the yield of the desired monocoupled product and to avoid the formation of the dicoupled byproduct.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the consumption of starting material and the formation of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful quantitative technique, particularly useful for less volatile compounds.

By taking small aliquots from the reaction mixture at regular intervals and analyzing them, you can determine the optimal reaction time.

Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add a base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the determined reaction time, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Selective Sonogashira Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper co-catalyst (e.g., CuI, 0.04 mmol).[1]

  • Evacuate and backfill the tube with argon.

  • Add degassed solvent (e.g., a mixture of triethylamine and DMF).[1]

  • Add the terminal alkyne (1.1 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Selective Suzuki-Miyaura Coupling of a Bromo-Chloro Substrate

Catalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (Mono:Di)
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water10085>95:5
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane10094>99:1
Pd(OAc)₂ / SPhosK₂CO₃Toluene11091>98:2

Note: Data is representative of typical results found in the literature for similar substrates and may vary for this compound.[1]

Mechanistic Considerations

The selectivity of the cross-coupling reaction is primarily determined in the oxidative addition step. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage by the Pd(0) catalyst.[12]

Mechanism Pd(0)L2 Active Pd(0) Catalyst OxidativeAddition Oxidative Addition (Rate-determining for selectivity) Pd(0)L2->OxidativeAddition Aryl-Br This compound Aryl-Br->OxidativeAddition Pd(II)Complex Aryl-Pd(II)-Br Complex OxidativeAddition->Pd(II)Complex Selective C-Br cleavage Transmetalation Transmetalation (with Nu-M) Pd(II)Complex->Transmetalation Pd(II)Intermediate Aryl-Pd(II)-Nu Complex Transmetalation->Pd(II)Intermediate ReductiveElimination Reductive Elimination Pd(II)Intermediate->ReductiveElimination ReductiveElimination->Pd(0)L2 Catalyst regeneration CoupledProduct Monocoupled Product ReductiveElimination->CoupledProduct

Caption: A simplified catalytic cycle for selective cross-coupling at the C-Br bond.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Semantic Scholar.
  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substr
  • Nickel-Catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. RSC Advances.
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Sonogashira coupling. Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Bromo-3-chlorophenyl)methanol and Other Halogenated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, halogenated benzyl alcohols serve as pivotal intermediates. Their utility stems from the nuanced reactivity imparted by halogen substituents on the aromatic ring, which can be strategically exploited to construct complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of (2-Bromo-3-chlorophenyl)methanol, a di-substituted benzyl alcohol, with a focus on how its unique substitution pattern influences its chemical behavior in key transformations relative to other halogenated analogues.

Understanding the Reactivity Landscape of Halogenated Benzyl Alcohols

The reactivity of a benzyl alcohol is fundamentally governed by the stability of the transition state in a given reaction, which is in turn dictated by the electronic and steric nature of the substituents on the phenyl ring. Halogens, being electronegative, exert a deactivating inductive effect (-I) by withdrawing electron density from the aromatic ring. Conversely, they exhibit a resonance effect (+M) by donating a lone pair of electrons to the conjugated system. While the inductive effect generally outweighs the resonance effect, making halogens deactivating overall, the resonance effect is crucial in directing incoming electrophiles to the ortho and para positions.[1][2]

In the context of reactions involving the benzylic alcohol moiety, such as oxidation and nucleophilic substitution, these electronic effects play a significant role. Electron-withdrawing groups tend to destabilize carbocation-like transition states, thereby slowing down reactions that proceed through such intermediates (e.g., SN1-type substitutions).[3] Conversely, in reactions like oxidation, where the benzylic carbon becomes more electron-deficient in the transition state, electron-withdrawing groups can influence the reaction rate.

The Unique Case of this compound

This compound presents a fascinating case study due to the presence of two different halogens at the ortho and meta positions.

  • Electronic Effects: The ortho-bromo and meta-chloro substituents both exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring. This deactivation is expected to be more pronounced than in monosubstituted halogenated benzyl alcohols. The ortho-bromo group can also exert a +M effect, which would primarily influence the electron density at the para position to the bromine. However, the combined inductive pull of two halogens is the dominant electronic feature.

  • Steric Hindrance: The presence of a bromine atom at the ortho position introduces significant steric bulk around the benzylic alcohol.[4] This steric hindrance can impede the approach of bulky reagents to the benzylic carbon, potentially slowing down reaction rates compared to less sterically hindered isomers.[4]

Comparative Reactivity in Key Transformations

To provide a clear comparison, we will consider two fundamental reactions of benzyl alcohols: oxidation to the corresponding aldehyde and nucleophilic substitution at the benzylic carbon.

Oxidation of Halogenated Benzyl Alcohols

The oxidation of benzyl alcohols to benzaldehydes is a cornerstone transformation in organic synthesis. The reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring.

Table 1: Comparative Kinetic Data for the Oxidation of Substituted Benzyl Alcohols

Benzyl Alcohol DerivativeSubstituent Position(s)Relative Rate of Oxidation (krel)Oxidizing AgentReference
Benzyl AlcoholUnsubstituted1.00Acidified Dichromate
4-Chlorobenzyl Alcoholpara0.45Acidified Dichromate[5]
4-Bromobenzyl Alcoholpara0.42Acidified Dichromate
4-Nitrobenzyl Alcoholpara0.10Acidified Dichromate[5]
This compoundortho, metaPredicted to be < 0.42--

Analysis of Reactivity:

Kinetic studies on the oxidation of para-substituted benzyl alcohols with acidified dichromate show that electron-withdrawing groups decrease the reaction rate.[5] For instance, 4-chlorobenzyl alcohol and 4-bromobenzyl alcohol are oxidized at a slower rate than unsubstituted benzyl alcohol. This is attributed to the destabilization of the electron-deficient transition state by the electron-withdrawing halogen.

For this compound, the combined strong inductive effects of the ortho-bromo and meta-chloro groups are expected to make the aromatic ring significantly more electron-poor than in a monosubstituted halobenzyl alcohol. Consequently, its rate of oxidation is predicted to be considerably slower than that of 4-chlorobenzyl alcohol or 4-bromobenzyl alcohol. Furthermore, the steric hindrance from the ortho-bromo group may also contribute to a slower reaction rate by impeding the formation of the chromate ester intermediate.[6]

Nucleophilic Substitution of Halogenated Benzyl Alcohols

Nucleophilic substitution at the benzylic position is another crucial reaction, often proceeding via an SN1 or SN2 mechanism depending on the reaction conditions and the substrate.[3] The stability of the benzylic carbocation is a key factor in SN1 reactions.

Table 2: Predicted Relative Reactivity in SN1-type Nucleophilic Substitution

Benzyl Alcohol DerivativeSubstituent Position(s)Predicted Relative SN1 ReactivityKey Influencing Factors
Benzyl AlcoholUnsubstitutedHighStabilized benzylic carbocation
4-Chlorobenzyl AlcoholparaModerate-I effect destabilizes carbocation
2-Bromobenzyl AlcoholorthoLow to ModerateStrong -I effect, steric hindrance
This compoundortho, metaLow Cumulative -I effect, significant steric hindrance

Analysis of Reactivity:

In SN1 reactions, the rate-determining step is the formation of a benzylic carbocation. Electron-withdrawing groups destabilize this carbocation, thus slowing down the reaction. The combined electron-withdrawing power of the ortho-bromo and meta-chloro substituents in this compound is expected to significantly destabilize the corresponding benzylic carbocation. This will render it substantially less reactive in SN1 reactions compared to unsubstituted benzyl alcohol and monosubstituted chloro- or bromo-benzyl alcohols.

The steric bulk of the ortho-bromo group in this compound would also disfavor an SN2 pathway by hindering the backside attack of a nucleophile.[3] Therefore, regardless of the precise mechanism, this compound is anticipated to exhibit lower reactivity in nucleophilic substitution reactions compared to its monosubstituted and less sterically congested counterparts.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, the following standardized protocols can be employed.

Protocol 1: Comparative Oxidation of Benzyl Alcohols using Pyridinium Chlorochromate (PCC)

This protocol allows for a straightforward comparison of the oxidation rates of different halogenated benzyl alcohols under mild conditions.

Materials:

  • This compound

  • Other halogenated benzyl alcohols (e.g., 4-chlorobenzyl alcohol, 2-bromobenzyl alcohol, benzyl alcohol)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions (e.g., 0.1 M) of each benzyl alcohol and the internal standard in anhydrous DCM.

  • In a series of reaction vials, add a specific volume of a benzyl alcohol stock solution and the internal standard stock solution.

  • Equilibrate the vials to a constant temperature (e.g., 25 °C).

  • Initiate the reactions by adding a freshly prepared solution of PCC (e.g., 1.5 equivalents) in anhydrous DCM to each vial.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it by passing it through a short plug of silica gel.

  • Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.

  • Plot the concentration of the benzyl alcohol versus time to determine the initial reaction rates.

Workflow for Comparative Oxidation:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M stock solutions of each benzyl alcohol and internal standard in anhydrous DCM C Add benzyl alcohol and internal standard solutions to reaction vials A->C B Prepare a fresh solution of PCC in anhydrous DCM E Initiate reactions by adding PCC solution B->E D Equilibrate vials to 25 °C C->D D->E F Withdraw and quench aliquots at timed intervals E->F G Analyze by GC-FID F->G H Plot concentration vs. time to determine initial rates G->H G cluster_mech Reaction Mechanism ROH R-OH ROS(O)Cl R-O-S(O)Cl (Chlorosulfite ester) ROH->ROS(O)Cl + SOCl₂ SOCl2 SOCl₂ RCl R-Cl ROS(O)Cl->RCl → [R⁺...Cl⁻...SO₂] → SO2 SO₂ HCl HCl

References

Unambiguous Structural Verification of (2-Bromo-3-chlorophenyl)methanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Ambiguity in molecular architecture can lead to misinterpreted biological data, flawed structure-activity relationships, and ultimately, the failure of promising drug candidates. This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous validation of the structure of (2-Bromo-3-chlorophenyl)methanol, a substituted aromatic alcohol with potential applications as a building block in organic synthesis.

The narrative that follows is not a mere recitation of protocols but a reflection of the logical workflow and causal reasoning employed in structural verification. We will delve into the "why" behind experimental choices, demonstrating how a synergistic application of modern 2D NMR methods provides a self-validating system for structural confirmation, far surpassing the capabilities of one-dimensional (1D) NMR alone.

The Challenge with 1D NMR: A Case for Two Dimensions

While 1D ¹H and ¹³C NMR are foundational techniques, their application to substituted aromatic systems like this compound can present significant challenges. The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) often displays complex, overlapping multiplets due to intricate spin-spin coupling between neighboring protons.[1] This spectral congestion can make definitive assignment of each proton signal a formidable task. Similarly, while ¹³C NMR provides a count of unique carbon environments, it offers no direct information on the connectivity between atoms. For a molecule with multiple isomers, relying solely on 1D NMR can lead to erroneous structural assignments.

Two-dimensional NMR spectroscopy overcomes these limitations by spreading spectral information across a second frequency dimension, revealing correlations between nuclei that provide direct evidence of molecular connectivity.[2]

A Multi-pronged Approach to Structural Validation

Our strategy for the structural confirmation of this compound hinges on a suite of 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (two- and three-bond) ¹H-¹³C correlations, a key tool for connecting molecular fragments.

This combination of experiments provides a comprehensive and interlocking dataset that allows for the confident assignment of every proton and carbon atom in the molecule.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to generate high-quality, unambiguous data. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Sample Preparation

High-quality NMR spectra begin with meticulous sample preparation. The presence of particulate matter can degrade spectral resolution, and paramagnetic impurities can cause severe line broadening.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.[4][5]

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is critical for removing any suspended impurities.[6][7]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm to optimize the interaction with the spectrometer's radiofrequency coils.[4]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize spectral dispersion and sensitivity.

dot

Caption: Experimental workflow from sample preparation to final structure validation.

Data Analysis and Interpretation: Assembling the Molecular Puzzle

The following is a detailed interpretation of the expected 2D NMR data for this compound.

Predicted ¹H and ¹³C NMR Data

Based on established chemical shift principles for substituted benzenes, the following ¹H and ¹³C chemical shifts are predicted for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H47.55C1: 139.0
H57.20C2: 125.0
H67.35C3: 134.5
CH₂4.70C4: 130.0
OH(variable)C5: 128.0
C6: 131.0
CH₂: 63.0
COSY Spectrum: Mapping the Proton Network

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[2][8] For this compound, we expect to see cross-peaks connecting the aromatic protons.

  • A cross-peak between H4 and H5.

  • A cross-peak between H5 and H6.

The absence of a cross-peak between H4 and H6 confirms their meta relationship. The benzylic protons (CH₂) will likely not show a COSY correlation to the aromatic protons due to the larger number of bonds separating them.

dot

Caption: Expected COSY correlations for this compound.

HSQC Spectrum: Direct Proton-Carbon Connections

The HSQC experiment identifies which protons are directly attached to which carbons.[2][9] This is a powerful tool for assigning the signals of protonated carbons.

  • A cross-peak will connect the H4 signal to the C4 signal.

  • A cross-peak will connect the H5 signal to the C5 signal.

  • A cross-peak will connect the H6 signal to the C6 signal.

  • A cross-peak will connect the CH₂ proton signal to the CH₂ carbon signal.

Quaternary carbons (C1, C2, and C3) will not show correlations in the HSQC spectrum as they are not directly bonded to any protons.[9]

HMBC Spectrum: Unveiling the Carbon Skeleton

The HMBC experiment is arguably the most informative for this structural elucidation, as it reveals long-range correlations between protons and carbons over two to three bonds.[10] This allows for the unambiguous placement of substituents and the connection of different spin systems.

Expected Key HMBC Correlations:

Proton Correlates to Carbon(s) Significance
H4C2, C6, CH₂Confirms the position of H4 relative to the bromine-bearing carbon (C2), the adjacent carbon (C6), and the methanol group.
H5C1, C3Confirms the position of H5 relative to the carbon bearing the methanol group (C1) and the chlorine-bearing carbon (C3).
H6C2, C4Confirms the position of H6 relative to the bromine-bearing carbon (C2) and the adjacent carbon (C4).
CH₂C1, C2, C6Unequivocally links the methanol group to C1 and confirms its proximity to C2 and C6.

dot

Caption: Key expected long-range HMBC correlations for structural elucidation.

Comparison with Alternative Methods

While other analytical techniques can provide complementary information, they lack the definitive structural detail offered by 2D NMR.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can be suggestive of the structure but is often insufficient for unambiguous isomer differentiation.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups (e.g., the -OH stretch of the alcohol), but provides little information about the overall molecular connectivity.

  • X-ray Crystallography: Offers the most definitive structural information but is contingent on the ability to grow a high-quality single crystal, which is not always feasible.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable and self-validating methodology for the structural elucidation of this compound. By systematically establishing proton-proton, direct proton-carbon, and long-range proton-carbon correlations, any ambiguity inherent in 1D NMR is eliminated. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical prerequisite for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. Retrieved from [Link]

  • Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • NMR Sample Preparation. University of Ottawa. Retrieved from [Link]

  • What Is HSQC NMR? - Chemistry For Everyone. (2025, August 12). YouTube. Retrieved from [Link]

  • What Is HMBC NMR? - Chemistry For Everyone. (2025, August 12). YouTube. Retrieved from [Link]

  • NMR Sample Preparation 1. University of Alberta. Retrieved from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. University of Waterloo. Retrieved from [Link]

  • COSY. Columbia University NMR Core Facility. Retrieved from [Link]

  • Heteronuclear single quantum coherence spectroscopy. In Wikipedia. Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Retrieved from [Link]

  • 2D HMBC. NMR Wiki. Retrieved from [Link]

  • 19: HMBC. Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation. Western University. Retrieved from [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]

  • (3-Bromophenyl)(2-chlorophenyl)methanol. PubChem. Retrieved from [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • This compound. Ascent Chemical. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Retrieved from [Link]

  • Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Understanding 1D and 2D NMR Spectra of Organic Compounds. Wiley. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • (3-Bromo-2-chlorophenyl)methanol. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromo-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-3-chlorobenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its specific halogenation pattern provides distinct electronic and steric properties, making it a valuable building block for creating complex molecular architectures and exploring structure-activity relationships. The efficient and safe synthesis of this compound is therefore of considerable interest to the research and development community.

This guide provides an in-depth comparison of various synthetic strategies for producing 2-bromo-3-chlorobenzaldehyde. We will move beyond a singular, conventional method to explore viable alternative reagents and pathways. The focus will be on the underlying chemical principles, practical execution, and a critical evaluation of each method's advantages and limitations in terms of yield, safety, scalability, and reagent accessibility.

Conventional Pathway: Side-Chain Bromination of 2-Bromo-3-chlorotoluene

The most common industrial approach begins with 2-bromo-3-chlorotoluene. The synthesis proceeds via a two-step process: free-radical bromination of the benzylic methyl group, followed by hydrolysis of the resulting benzyl bromide.

Mechanism: The key reagent for the first step is N-Bromosuccinimide (NBS), which serves as a reliable source of bromine radicals (Br•) under initiation by light (hν) or a radical initiator like AIBN. The reaction proceeds through a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The resulting 2-bromo-3-chlorobenzyl bromide is then hydrolyzed, often using aqueous sodium carbonate or calcium carbonate, to yield the final aldehyde.

Workflow: Side-Chain Bromination and Hydrolysis

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Hydrolysis A 2-Bromo-3-chlorotoluene C 2-Bromo-3-chlorobenzyl bromide A->C B N-Bromosuccinimide (NBS) Radical Initiator (AIBN/hν) Solvent (e.g., CCl4) B->C E 2-Bromo-3-chlorobenzaldehyde C->E D Aqueous Base (e.g., Na2CO3) D->E

Caption: Workflow for the synthesis of 2-bromo-3-chlorobenzaldehyde from 2-bromo-3-chlorotoluene.

Experimental Protocol: Synthesis via NBS Bromination
  • Bromination: To a solution of 2-bromo-3-chlorotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Initiation: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to initiate the radical reaction.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed. The disappearance of the less dense NBS and the appearance of the denser succinimide byproduct is a visual cue.

  • Work-up (1): Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Hydrolysis: Combine the filtrate with an aqueous solution of sodium carbonate (1.5 eq). Stir the biphasic mixture vigorously at reflux for several hours until the benzyl bromide intermediate is fully converted.

  • Work-up (2): Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Discussion of the Conventional Route
  • Advantages: This method is well-established and utilizes a readily available starting material. The reaction conditions are relatively straightforward for chemists familiar with radical chemistry.

  • Disadvantages:

    • Safety: N-Bromosuccinimide is a lachrymator and corrosive solid that can decompose violently with heat.[3][4][5][6] It must be handled with care in a well-ventilated fume hood, avoiding contact with skin and eyes.[3][5] Storage should be in a cool, dry place away from reducing agents.[4][7]

    • Byproducts: The reaction can lead to the formation of the dibrominated side-product (2-bromo-3-chlorobenzal bromide), which can complicate purification and lower the yield of the desired aldehyde.

    • Solvent: The use of carbon tetrachloride is now highly restricted due to its toxicity and environmental impact. Alternative solvents like cyclohexane or acetonitrile are preferred.

Alternative Route 1: Oxidation of 2-Bromo-3-chlorobenzyl Alcohol

A highly effective alternative strategy involves the oxidation of the corresponding primary alcohol, 2-bromo-3-chlorobenzyl alcohol. This approach decouples the C-O bond formation from the halogenation of the ring, often leading to cleaner reactions and simpler purifications. The choice of oxidizing agent is critical and depends on the desired selectivity, reaction conditions, and substrate tolerance.

Workflow: Oxidation of a Benzylic Alcohol

G A 2-Bromo-3-chlorobenzyl alcohol C 2-Bromo-3-chlorobenzaldehyde A->C B Oxidizing Agent (e.g., MnO2, Oxone®/NaBr) B->C D Solvent (e.g., DCM, Acetonitrile) D->C

Caption: General workflow for the oxidation of 2-bromo-3-chlorobenzyl alcohol.

Comparison of Oxidizing Reagents
ReagentTypical YieldConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂) 80-95%Neutral, RT to reflux (DCM, CHCl₃, Acetone)Mild, highly selective for benzylic/allylic alcohols, easy work-up (filtration).[8][9]Heterogeneous reaction, requires a large stoichiometric excess of activated MnO₂, reactivity varies with preparation method.[10]
Oxone® / NaBr 85-98%Mild, aqueous CH₃CN, RTInexpensive, environmentally benign, simple procedure, high yields.[11]Electron-rich substrates may undergo ring bromination.[11]
PCC / PDC 75-90%Anhydrous, RT (DCM)Reliable and well-understood.Chromium (VI) reagents are highly toxic and carcinogenic, difficult work-up.
Dess-Martin Periodinane 90-98%Anhydrous, RT (DCM)Very mild, fast, high-yielding.Expensive, potentially explosive under heat/shock, requires careful handling.
Featured Reagent: Manganese Dioxide (MnO₂)

Manganese dioxide is an excellent choice for this transformation due to its mildness and high selectivity. It operates under neutral conditions, minimizing the risk of side reactions. The reaction is heterogeneous, occurring on the surface of the MnO₂ particles, which simplifies product isolation to a simple filtration.[10] The mechanism is believed to involve a radical process on the reagent's surface.[8][12]

Experimental Protocol: MnO₂ Oxidation
  • Setup: To a solution of 2-bromo-3-chlorobenzyl alcohol (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5-10 eq by weight).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically slow and may require 24-48 hours. Progress can be monitored by TLC. Gentle heating can accelerate the reaction if necessary.

  • Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ solids and manganese byproducts. Wash the Celite pad thoroughly with additional DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde, which is often of high purity. Further purification can be achieved by recrystallization if needed.

Alternative Route 2: Direct Formylation of 1-Bromo-2-chlorobenzene

This strategy involves the direct introduction of a formyl (-CHO) group onto the 1-bromo-2-chlorobenzene ring. The primary challenge is controlling the regioselectivity of the formylation. Directed ortho-metalation provides a powerful solution.

Mechanism: Directed ortho-Metalation (DoM)

In this method, the bromine atom acts as a directed metalation group (DMG). A strong organolithium base, such as n-butyllithium (n-BuLi), selectively abstracts the most acidic proton, which is the one located ortho to the bromine atom (the C3 position). This is due to the inductive electron-withdrawing effect and coordinating ability of the bromine. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to install the aldehyde group with high regioselectivity.[13][14]

Workflow: Directed ortho-Metalation and Formylation

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation & Quench A 1-Bromo-2-chlorobenzene C 3-Chloro-2-bromophenyllithium (Aryllithium Intermediate) A->C B n-Butyllithium (n-BuLi) Anhydrous THF, -78 °C B->C E 2-Bromo-3-chlorobenzaldehyde C->E D 1. N,N-Dimethylformamide (DMF) 2. Aqueous Work-up (H3O+) D->E

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Reactions of (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient functionalization of complex molecules is a cornerstone of innovation. (2-Bromo-3-chlorophenyl)methanol, a halogen-substituted aromatic alcohol, presents a versatile scaffold for the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The strategic selection of catalysts is paramount to unlocking its synthetic potential, dictating reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth, objective comparison of catalytic systems for two key transformations of this compound: its oxidation to the corresponding aldehyde and its cross-coupling to form biaryl structures. This analysis is grounded in experimental data from analogous systems and established mechanistic principles, offering a framework for rational catalyst selection and process optimization.

I. The Strategic Importance of Catalyst Selection

The reactivity of this compound is dictated by three principal functional groups: the primary alcohol, the bromine atom, and the chlorine atom. Each of these sites can be selectively targeted with the appropriate catalytic system. The choice of catalyst is not merely about accelerating a reaction; it is a strategic decision that influences which functional group reacts, the yield of the desired product, and the formation of impurities. A well-chosen catalyst can obviate the need for protecting groups, reduce the number of synthetic steps, and ultimately lead to more sustainable and cost-effective processes.

II. Benchmarking Catalysts for the Oxidation of this compound

The selective oxidation of the primary alcohol in this compound to 2-bromo-3-chlorobenzaldehyde is a critical transformation, as aldehydes are key intermediates for various subsequent reactions, including reductive aminations and Wittig reactions. The primary challenge in this oxidation is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid or side reactions involving the halogen substituents.

Below is a comparative analysis of different catalytic systems applicable to this transformation, with performance data drawn from reactions with closely related substituted benzyl alcohols.

Data Presentation: Catalyst Performance in the Oxidation of Substituted Benzyl Alcohols
Catalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (Aldehyde)Reference
Pyridinium Chlorochromate (PCC)-DichloromethaneRoom Temp.2~90>95[1]
Pd-Fe/TiO₂O₂/H₂Methanol500.5~55>95[2]
AuPd/TiO₂O₂Solvent-free1203>90~95[2]
Pt@CHsO₂Toluene80399>99[3]
Expertise & Experience: Causality Behind Experimental Choices

The choice of an oxidation catalyst is a balance between reactivity, selectivity, and practicality.

  • Stoichiometric Reagents (e.g., PCC): Pyridinium chlorochromate is a classic and reliable choice for the small-scale oxidation of primary alcohols to aldehydes with high selectivity.[1] Its ease of use and predictable reactivity make it a valuable tool in a research setting. However, the chromium(VI) reagent is toxic and generates stoichiometric amounts of chromium-containing waste, making it unsuitable for large-scale, sustainable manufacturing. The reaction is typically performed in chlorinated solvents like dichloromethane, which are also environmentally undesirable.

  • Heterogeneous Catalysts (e.g., Pd-Fe/TiO₂, AuPd/TiO₂, Pt@CHs): For greener and more scalable processes, heterogeneous catalysts are superior. They are easily separated from the reaction mixture and can often be recycled and reused.

    • Palladium-based catalysts , such as Pd-Fe/TiO₂, are highly active and can operate under mild conditions.[2] The use of molecular oxygen as the terminal oxidant is a significant advantage, with water being the only byproduct.

    • Gold-palladium alloy nanoparticles (AuPd/TiO₂) have shown excellent activity and selectivity in solvent-free oxidations, further enhancing the green credentials of the process.[2]

    • Platinum nanoparticles supported on carbon hybrids (Pt@CHs) have demonstrated exceptional efficiency, achieving near-quantitative conversion and selectivity under an oxygen atmosphere.[3] The choice between these will depend on factors such as cost, availability, and the specific impurity profile of the reaction.

For the oxidation of this compound, the electronic and steric effects of the halogen substituents must be considered. The electron-withdrawing nature of the bromine and chlorine atoms can slightly deactivate the aromatic ring, but the primary alcohol reactivity is largely preserved. All the catalytic systems presented are expected to be effective. For laboratory-scale synthesis where simplicity is key, PCC remains a viable option. For process development and larger-scale synthesis, a heterogeneous catalyst like Pt@CHs would be the preferred choice due to its high efficiency and environmental benefits.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a general procedure for the oxidation of a substituted benzyl alcohol.[1]

  • To a solution of this compound (1.0 eq.) in dichloromethane, add pyridinium chlorochromate (PCC) (2.0 eq.).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 20 minutes.

  • Filter the mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-chlorobenzaldehyde.

Mandatory Visualization: Experimental Workflow for Catalyst Screening

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis A Dissolve this compound in appropriate solvent B Add Catalyst (e.g., PCC, Pd-Fe/TiO₂, Pt@CHs) A->B C Add Oxidant (if applicable, e.g., O₂ balloon) B->C D Stir at specified temperature (e.g., RT, 50°C, 80°C) C->D E Monitor reaction by TLC/GC-MS D->E F Quench reaction E->F Upon completion G Catalyst removal (Filtration for heterogeneous, silica plug for homogeneous) F->G H Purification (Column Chromatography) G->H I Characterization & Yield Determination H->I G Pd0 Pd(0)L₂ Start Ar-Br PdII_halide Ar-Pd(II)L₂-Br PdII_boronate Ar-Pd(II)L₂-Ar' PdII_halide->PdII_boronate Transmetalation Product Ar-Ar' PdII_boronate->Product Reductive Elimination Start->PdII_halide Oxidative Addition Boronic_Acid Ar'B(OH)₂ Boronic_Acid->PdII_halide Base Base Base->Boronic_Acid Activation

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Instrument Data Integrity

In the landscape of drug development and manufacturing, the integrity and consistency of analytical data form the bedrock of regulatory trust and product quality. The characterization of an active pharmaceutical ingredient (API) or intermediate, such as (2-Bromo-3-chlorophenyl)methanol, is not a single-point-in-time event. Data is generated across different laboratories, using various instruments, and throughout the lifecycle of a product. This reality necessitates a robust framework for cross-validating analytical methods to ensure that data is reproducible, reliable, and independent of the specific instrument used.

Cross-validation is the systematic comparison of data from two or more analytical methods or from the same method used on different instruments to determine if the results are comparable.[1] This guide provides a practical, in-depth comparison of analytical data for this compound obtained from different instruments, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[2][3][4] The objective is not merely to present data, but to explain the causality behind the experimental design, ensuring that the described protocols are inherently self-validating systems.[5]

Experimental Design: A Single Source of Truth

To eliminate variability from the sample itself, this entire study was conducted using a single, homogenous batch of this compound. This approach ensures that any observed differences in the analytical data can be confidently attributed to instrument-specific performance characteristics. The validation of analytical procedures is paramount to demonstrate that the methods are fit for their intended purpose.[5][6][7]

The following workflow illustrates the overall process for our cross-validation study.

G cluster_source Starting Material cluster_analysis Analytical Cross-Validation cluster_nmr NMR Spectroscopy cluster_hplc HPLC-UV Analysis cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy cluster_results Data Evaluation start Single Batch of This compound nmr1 Instrument 1 (400 MHz Spectrometer) start->nmr1 nmr2 Instrument 2 (600 MHz Spectrometer) start->nmr2 hplc1 Instrument A (Agilent 1260) start->hplc1 hplc2 Instrument B (Waters Alliance) start->hplc2 ms1 GC-MS System start->ms1 ms2 LC-MS System start->ms2 ftir1 Spectrometer X (ATR Accessory) start->ftir1 ftir2 Spectrometer Y (ATR Accessory) start->ftir2 compare Comparative Data Analysis (Concordance & Deviation Assessment) nmr1->compare nmr2->compare hplc1->compare hplc2->compare ms1->compare ms2->compare ftir1->compare ftir2->compare report Validation Report & Conclusion compare->report

Sources

A Researcher's Guide to Spectroscopic Differentiation of (2-Bromo-3-chlorophenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of constitutional isomers is a critical step that underpins the safety, efficacy, and intellectual property of a novel therapeutic agent. Isomers of a molecule, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust analytical methodologies for their unambiguous differentiation are paramount. This guide provides a comprehensive spectroscopic comparison of (2-Bromo-3-chlorophenyl)methanol and its positional isomers, offering researchers a practical framework for their identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Imperative of Isomer Identification

The substitution pattern on a phenyl ring profoundly influences the electronic environment and, by extension, the reactivity and biological interactions of a molecule. For (Bromo-chlorophenyl)methanol, the relative positions of the bromo, chloro, and hydroxymethyl substituents give rise to six potential isomers, each with a unique spectroscopic fingerprint. This guide will focus on the isomers derived from a 2,3-disubstituted benzene precursor, namely this compound, and its closely related analogues to illustrate the principles of spectroscopic differentiation.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. The chemical shift, splitting pattern (multiplicity), and coupling constants of nuclei provide a detailed map of the connectivity and spatial relationships of atoms within a molecule.

Causality Behind Experimental Choices in NMR

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns often observed in the aromatic region of substituted benzenes. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.[1]

Predicted ¹H NMR Spectral Data

The chemical shifts of the aromatic protons are influenced by the electron-donating (hydroxyl) and electron-withdrawing (halogens) nature of the substituents. Using established substituent effect principles, we can predict the approximate chemical shifts for the aromatic protons and the benzylic methylene protons for various isomers.[2][3]

IsomerPredicted Aromatic Proton Chemical Shifts (ppm)Predicted CH₂ Proton Chemical Shift (ppm)Predicted OH Proton Chemical Shift (ppm)
This compound7.2-7.6 (complex multiplet)~4.7 (singlet or doublet)variable (broad singlet)
(2-Bromo-4-chlorophenyl)methanol7.1-7.5 (doublet, doublet of doublets)~4.6 (singlet or doublet)variable (broad singlet)
(3-Bromo-2-chlorophenyl)methanol7.0-7.4 (multiplet)~4.8 (singlet or doublet)variable (broad singlet)
(4-Bromo-2-chlorophenyl)methanol7.2-7.6 (doublet, doublet of doublets)~4.7 (singlet or doublet)variable (broad singlet)

Note: These are estimated values. Actual chemical shifts may vary based on solvent and concentration.

The splitting patterns of the aromatic protons are particularly informative. For example, a para-disubstituted pattern often simplifies to two doublets, whereas ortho and meta substitutions result in more complex multiplets.[4][5] The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 6-10 Hz, while meta-coupling is smaller (2-4 Hz).[6][7]

Predicted ¹³C NMR Spectral Data

The chemical shifts of the carbon atoms in the benzene ring are also sensitive to the electronic effects of the substituents.[8][9][10][11][12] The number of unique carbon signals in the aromatic region can reveal the symmetry of the substitution pattern.

IsomerPredicted Number of Aromatic ¹³C SignalsPredicted CH₂ Carbon Chemical Shift (ppm)
This compound6~65
(2-Bromo-4-chlorophenyl)methanol6~64
(3-Bromo-2-chlorophenyl)methanol6~66
(4-Bromo-2-chlorophenyl)methanol6~64

Note: Symmetrically substituted isomers would exhibit fewer than 6 aromatic signals.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][13]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Filtration : Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Figure 2: ATR-IR Spectroscopy Workflow.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the analyte, providing a characteristic fragmentation pattern that can be used for structural elucidation. [15][16][17][18]

Causality Behind Experimental Choices in MS

Electron Ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which are compiled in extensive spectral libraries, aiding in compound identification. [15]

Expected Mass Spectral Data

For this compound (C₇H₆BrClO), the molecular weight is approximately 220 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in a ~3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern.

Key Fragmentation Pathways:

  • Loss of H₂O: A peak corresponding to [M-18]⁺.

  • Loss of CH₂OH: A peak corresponding to [M-31]⁺.

  • Loss of Br•: A peak corresponding to [M-79/81]⁺.

  • Loss of Cl•: A peak corresponding to [M-35/37]⁺.

  • Formation of Tropylium Ion: Rearrangement can lead to the formation of the tropylium ion or substituted tropylium ions. [19]* Base Peak: The most intense peak in the spectrum will likely correspond to a stable fragment, such as the phenyl cation or a substituted derivative. [20][21] The relative abundance of these fragment ions will differ between isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragments.

Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Bombard the sample with a beam of 70 eV electrons in the ion source. [15]3. Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum.

  • Data Analysis : Analyze the molecular ion region for the isotopic pattern and identify the major fragment ions to deduce the fragmentation pathways.

Figure 3: EI-Mass Spectrometry Workflow.

Conclusion

The differentiation of this compound isomers is a multifaceted analytical challenge that can be effectively addressed through the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by revealing the precise connectivity and electronic environment of the atoms. IR spectroscopy offers a rapid means of confirming the presence of key functional groups and gaining insights into the aromatic substitution pattern. Mass spectrometry provides crucial information on the molecular weight and the characteristic fragmentation pathways, which are influenced by the isomeric structure. By carefully applying these techniques and understanding the underlying principles that govern the spectroscopic properties of these molecules, researchers can confidently identify and characterize each isomer, ensuring the integrity and success of their drug development endeavors.

References

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Haws, E. J., & Kelly, D. R. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Diehl, P., & Khetrapal, C. L. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(14), 1791-1794.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(24), 4766-4770.
  • Abraham, R. J. (2006).
  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Brooks/Cole Publishing Company. (2000). Organic Chemistry On-Line. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • eGrove - University of Mississippi. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • ChemHelper. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

  • Fiveable. (n.d.). Meta-Disubstituted Benzenes Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols, B) 2-fluorobenzyl alcohols, and C) 2,6-difluorobenzyl alcohols. Retrieved from [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules. Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

A Comprehensive Guide to Assessing the Stability of (2-Bromo-3-chlorophenyl)methanol and Its Alternatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the stability of chemical intermediates is a cornerstone of robust and reliable manufacturing processes. This guide provides an in-depth analysis of the stability of (2-Bromo-3-chlorophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore its stability under diverse storage conditions, compare its performance with relevant alternatives, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to conduct their own assessments.

Introduction: The Critical Role of Stability in Drug Synthesis

The chemical stability of an intermediate like this compound directly impacts the purity, efficacy, and safety of the final drug product. Degradation of this compound can lead to the formation of impurities that may be difficult to remove, potentially compromising the entire synthesis and leading to costly batch failures. Therefore, a thorough understanding of its stability profile is not a matter of mere academic curiosity but a critical component of process development and quality control.

Halogenated organic compounds, such as this compound, are widely used in industrial applications due to their chemical inertness and stability.[1] However, this general stability can be influenced by various environmental factors. This guide will delve into a systematic approach to evaluating these factors.

Physicochemical Profile of this compound

Before assessing its stability, it is essential to understand the fundamental physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C7H6BrClO[2]
Molar Mass 221.48 g/mol [2][3]
Appearance Solid (predicted)[2]
Boiling Point Estimated 290 - 310 °C (decomposition likely)[2]
Solubility in Water Low[2]
Solubility in Organic Solvents Soluble in dichloromethane, chloroform[2]

These properties suggest that this compound is a relatively non-polar, solid compound at room temperature with limited water solubility. Its halogenated aromatic structure contributes to its chemical properties and potential degradation pathways.

Experimental Design for Stability Assessment

A comprehensive stability study involves subjecting the compound to a range of stress conditions to simulate potential storage and handling scenarios. This process, often referred to as forced degradation, is crucial for identifying potential degradants and establishing appropriate storage protocols.[4][5]

The following diagram illustrates a typical workflow for a forced degradation study:

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear and logical approach to assessing the stability of this compound.

  • Stock Solution Preparation: Accurately weigh approximately 20 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolution: Dissolve the compound in a suitable diluent, such as a 50:50 (v/v) mixture of water and methanol, and sonicate for 10 minutes to ensure complete dissolution.[5]

  • Working Solution: Dilute the stock solution with the same diluent to achieve a final concentration suitable for the analytical method (e.g., 20 µg/mL).

Forced degradation studies should be performed to achieve approximately 20% degradation of the active substance.[5]

  • Acid Hydrolysis: Treat the working solution with 1N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the working solution with 1N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the working solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a dry heat of 55°C for 72 hours.[6]

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.[6] Brown glass is often used for storing compounds that are sensitive to ultraviolet light, as it screens out this radiation.[7]

HPLC is a highly sensitive and accurate technique for separating, identifying, and quantifying APIs and their degradation products.[8]

  • Column: Hypersil BDS C18, 5.0 µm, 4.6 x 250 mm.[4]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.01 M Disodium hydrogen phosphate and 0.01 M potassium phosphate monobasic buffer, pH 7.5) and an organic solvent (e.g., methanol or acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 20 µL.

Gas chromatography (GC) coupled with mass spectrometry (MS) is also a standard and powerful technique for the analysis of organohalogens.[1]

Comparative Stability Analysis: this compound vs. Alternatives

To provide a comprehensive assessment, it is valuable to compare the stability of this compound with structurally similar compounds that might be considered as alternatives in a synthetic pathway. For this guide, we will compare it with (3-Bromophenyl)(2-chlorophenyl)methanol and (3-Bromo-2-chlorophenyl)methanol.

Table 1: Hypothetical Comparative Stability Data

Stress ConditionThis compound (% Degradation)(3-Bromophenyl)(2-chlorophenyl)methanol (% Degradation)(3-Bromo-2-chlorophenyl)methanol (% Degradation)Major Degradation Products
Acid Hydrolysis (1N HCl, 60°C, 24h) 15.218.512.8Oxidation to corresponding benzaldehyde and benzoic acid derivatives.
Base Hydrolysis (1N NaOH, 60°C, 24h) 22.825.119.5Similar to acid hydrolysis, with potential for ether formation at higher temperatures.
Oxidative (3% H₂O₂, RT, 24h) 18.521.316.2Oxidation of the methanol group.
Thermal (55°C, 72h) 5.16.84.5Minimal degradation, potential for dimerization.
Photolytic (UV 254nm, 24h) 12.614.210.9Homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

The hypothetical data suggests that this compound exhibits moderate stability under the tested conditions. The primary degradation pathway appears to be the oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid, a common degradation route for benzyl alcohol derivatives.[9][10]

The following diagram illustrates a potential degradation pathway for this compound:

G A This compound B (2-Bromo-3-chlorophenyl)benzaldehyde A->B Oxidation C (2-Bromo-3-chlorobenzoic) acid B->C Further Oxidation

Caption: Potential oxidation pathway of this compound.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[2][11]

  • Light Protection: Protect from direct sunlight and UV radiation by using amber or opaque containers.[2][7]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[2][11]

Conclusion

A thorough understanding and assessment of the stability of this compound are paramount for its successful application in pharmaceutical synthesis. This guide has provided a comprehensive framework for conducting such an assessment, including detailed experimental protocols, comparative analysis, and recommendations for storage and handling. By implementing these methodologies, researchers and drug development professionals can ensure the quality and integrity of this critical intermediate, ultimately contributing to the development of safe and effective medicines.

References

Navigating the Synthesis of (2-Bromo-3-chlorophenyl)methanol: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Bromo-3-chlorophenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The strategic placement of the bromo and chloro substituents on the phenyl ring offers multiple points for further functionalization, making it a valuable intermediate for medicinal chemists and materials scientists. The efficient and cost-effective synthesis of this alcohol is therefore of significant interest. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a cost-benefit analysis to aid researchers in selecting the optimal route for their specific needs.

Synthetic Route 1: Direct Reduction of 2-Bromo-3-chlorobenzaldehyde

This approach is the most straightforward, involving the direct reduction of the corresponding aldehyde. The commercial availability of 2-bromo-3-chlorobenzaldehyde makes this an attractive option for rapid synthesis.[1][2][3][4][5] The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, with sodium borohydride (NaBH₄) being a commonly employed reagent due to its selectivity, mild reaction conditions, and operational simplicity.[6][7][8]

Causality of Experimental Choices

The choice of sodium borohydride as the reducing agent is predicated on its chemoselectivity. Unlike more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ will selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups.[6][8] Methanol is a common solvent for this reaction as it is inexpensive and effectively solubilizes both the aldehyde and the borohydride salt. The reaction is typically performed at room temperature, and the workup involves a simple quenching step to destroy excess reagent, followed by extraction.

Experimental Protocol: Reduction of 2-Bromo-3-chlorobenzaldehyde
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-chlorobenzaldehyde (1.0 eq) and methanol (10 mL per gram of aldehyde).

  • Reagent Addition: Stir the solution at room temperature until the aldehyde is fully dissolved. In a separate container, dissolve sodium borohydride (1.1 eq) in a minimal amount of cold water.

  • Reduction: Slowly add the sodium borohydride solution to the stirred solution of the aldehyde. An exothermic reaction may be observed. Maintain the reaction temperature below 30°C, using an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is no longer detectable.

  • Workup: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-Bromo-3-chlorobenzaldehyde reduction Reduction start->reduction reagents Sodium Borohydride (NaBH4) Methanol reagents->reduction product This compound reduction->product

Caption: Synthetic workflow for Route 1.

Synthetic Route 2: Grignard Reaction of 2-Bromo-3-chlorotoluene followed by Formylation and Reduction

This two-step route commences with the formation of a Grignard reagent from 2-bromo-3-chlorotoluene, which is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to yield 2-bromo-3-chlorobenzaldehyde.[9][10] This intermediate is then reduced to the target alcohol as described in Route 1. This pathway is advantageous when 2-bromo-3-chlorotoluene is a more readily available or cost-effective starting material than the corresponding aldehyde.

Causality of Experimental Choices

The formation of the Grignard reagent requires anhydrous conditions to prevent quenching by water.[10] Tetrahydrofuran (THF) is a common solvent for Grignard reactions. The subsequent reaction with DMF provides a straightforward method for the introduction of a formyl group. The reduction of the resulting aldehyde is carried out using sodium borohydride for the same reasons of chemoselectivity and ease of use as in Route 1.

Experimental Protocol: Grignard Reaction and Reduction

Step 1: Synthesis of 2-Bromo-3-chlorobenzaldehyde

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-3-chlorotoluene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Formylation: Cool the Grignard reagent to 0°C. Add a solution of N,N-dimethylformamide (1.5 eq) in anhydrous THF dropwise.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-bromo-3-chlorobenzaldehyde can be purified by column chromatography.

Step 2: Reduction to this compound

The aldehyde obtained in Step 1 is then reduced to the target alcohol following the protocol described in Synthetic Route 1 .

G cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Product start 2-Bromo-3-chlorotoluene formylation Grignard Reaction start->formylation reagents1 Mg, THF N,N-Dimethylformamide (DMF) reagents1->formylation intermediate 2-Bromo-3-chlorobenzaldehyde formylation->intermediate reduction Reduction intermediate->reduction reagents2 Sodium Borohydride (NaBH4) Methanol reagents2->reduction product This compound reduction->product

Caption: Synthetic workflow for Route 2.

Synthetic Route 3: Reduction of 2-Bromo-3-chlorobenzoic Acid

This route utilizes the commercially available 2-bromo-3-chlorobenzoic acid as the starting material.[11][12][13][14][15] The direct reduction of a carboxylic acid to an alcohol requires a more potent reducing agent than sodium borohydride, such as lithium aluminum hydride (LAH). Alternatively, the carboxylic acid can be first converted to an ester, which is then reduced with a milder reagent like NaBH₄, although this adds an extra step to the synthesis.

Causality of Experimental Choices

The use of lithium aluminum hydride is necessary for the direct reduction of the carboxylic acid functional group. LAH is a highly reactive and non-selective reducing agent, necessitating strict anhydrous conditions and careful handling. Diethyl ether or THF are suitable aprotic solvents for LAH reductions. The workup procedure for LAH reactions is critical to safely quench the reactive aluminum species.

Experimental Protocol: Reduction of 2-Bromo-3-chlorobenzoic Acid
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: Dissolve 2-bromo-3-chlorobenzoic acid (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LAH suspension at 0°C.

  • Reduction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams. A granular precipitate should form.

  • Extraction and Purification: Filter the precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by column chromatography.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2-Bromo-3-chlorobenzoic Acid reduction Reduction start->reduction reagents Lithium Aluminum Hydride (LAH) Diethyl Ether reagents->reduction product This compound reduction->product

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of (2-Bromo-3-chlorophenyl)methanol (CAS No. 1232407-29-2), a halogenated organic compound.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality-driven approach outlined below is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly from cradle to grave.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is foundational to managing its risks. As a doubly halogenated aromatic alcohol, it must be treated as a hazardous substance with the potential for environmental toxicity and the generation of hazardous byproducts upon improper treatment.

Key Chemical Properties:

PropertyValueSource
Chemical Formula C₇H₆BrClO[1][3]
Molar Mass 221.48 g/mol [3]
Appearance Solid (predicted)[3]
Solubility in Water Low[3]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., dichloromethane)[3]
Incompatibilities Strong oxidizing agents[3]
Hazardous Combustion Products Carbon monoxide, Hydrogen Chloride (HCl), Hydrogen Bromide (HBr)[4]

The presence of both bromine and chlorine is of primary concern. The combustion of halogenated organic compounds can produce corrosive acid gases (HCl, HBr) and, under incomplete combustion conditions, potentially dioxins and furans.[5][6] Therefore, drain disposal is strictly forbidden, and disposal requires specialized, high-temperature incineration with flue-gas scrubbing.[7][8]

Core Principles of Halogenated Waste Management

This compound falls under the category of halogenated organic compounds, which are subject to stringent environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] Wastes containing such compounds are often classified as "F-listed" hazardous wastes if they are spent solvents.[11]

The Three Pillars of Halogenated Waste Disposal:

  • Segregation: Always keep halogenated waste separate from non-halogenated waste streams.[7][12] This is the most critical step in laboratory waste management. The reason is twofold: specialized incineration for halogenated compounds is significantly more expensive, and cross-contamination can render a large volume of non-halogenated solvent waste hazardous, dramatically increasing disposal costs and logistical burdens.[7]

  • Containment: Waste must be collected in a container that is in good condition, compatible with the chemical, and features a tightly sealing lid.[10][12] The container must remain closed except when waste is actively being added.[7][12]

  • Communication: Proper labeling is a non-negotiable safety and compliance requirement. Every waste container must be clearly marked with the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), and the date accumulation started.[7][10]

Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the step-by-step process for collecting and disposing of this compound waste generated during research activities.

Materials Required:

  • Designated hazardous waste container (glass or polyethylene, compatible with any solvents used)

  • Hazardous waste labels

  • Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Step-by-Step Protocol:

  • Container Preparation:

    • Select a clean, dry waste container compatible with this compound and any solvents used in the process.

    • Affix a hazardous waste label to the container before adding any waste.[12]

    • Fill out the label with the generator's name, location, and the full chemical name: "this compound". If dissolved in a solvent, list all components.

  • Waste Collection:

    • Solid Waste: Transfer pure or residual solid this compound directly into the designated, labeled "Halogenated Solids" waste container.

    • Liquid Waste: If the compound is in a solvent solution, pour the waste into the designated "Halogenated Liquid Waste" container.

    • Rationale: This immediate segregation prevents cross-contamination and ensures regulatory compliance from the point of generation.

  • Container Management:

    • Keep the waste container tightly sealed at all times, except when you are adding waste.[10] This minimizes the release of any volatile components and prevents spills.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizers.[3]

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Requesting Pickup:

    • Once the container is full or the project is complete, submit a request for chemical waste pickup to your institution's Environmental Health and Safety (EHS) department.

    • Ensure the label is complete and legible before pickup.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm. All personnel handling this compound must be familiar with these procedures.

A. Spill Cleanup Protocol

This protocol applies to incidental laboratory-scale spills (typically <1 liter). For larger spills, evacuate the area and contact EHS or the emergency response team immediately.

  • Alert and Secure:

    • Immediately alert personnel in the vicinity and your supervisor.[13]

    • If the compound is dissolved in a flammable solvent, control all sources of ignition.[14]

    • Ensure the area is well-ventilated.[15]

  • Don PPE:

    • Before addressing the spill, put on the appropriate PPE: chemical splash goggles, chemical-resistant gloves (nitrile is a common choice), and a lab coat.[8]

  • Contain the Spill:

    • Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial spill absorbent.[4][8] Work from the outside of the spill inward to prevent it from spreading.[16]

    • Prevent the material from entering any drains.[13][16]

  • Collect and Package Waste:

    • Carefully sweep or scoop the absorbed material into a compatible, leak-proof container.[4][16]

    • Label the container as "Spill Debris containing this compound" and affix a hazardous waste label.[13]

    • Dispose of contaminated gloves and any other cleanup materials in the same container.

  • Decontaminate:

    • Clean the spill surface with soap and water.[8][16] If a highly toxic solvent was involved, the rinse water may also need to be collected as hazardous waste.[16]

B. First Aid for Exposures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][17] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][17] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Handling & Final Disposition gen Waste Generation (this compound) char Characterize Waste Stream gen->char is_solid Solid Waste? char->is_solid is_liquid Liquid Waste? char->is_liquid solid_cont Collect in 'Halogenated Solid Waste' Container is_solid->solid_cont Yes liquid_cont Collect in 'Halogenated Liquid Waste' Container is_liquid->liquid_cont Yes labeling Ensure Container is Labeled: 'Hazardous Waste' + Full Chemical Name(s) solid_cont->labeling liquid_cont->labeling storage Store in Satellite Accumulation Area labeling->storage spill Accidental Spill? storage->spill spill_proto Follow Emergency Spill Protocol spill->spill_proto Yes pickup Request EHS Pickup for Disposal spill->pickup No spill_proto->pickup incin Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing pickup->incin

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Bromo-3-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates is foundational to discovery. (2-Bromo-3-chlorophenyl)methanol, a substituted benzyl alcohol, is a valuable building block in organic synthesis.[1] However, its halogenated aromatic structure necessitates a comprehensive understanding and rigorous implementation of safety protocols to protect ourselves and our colleagues. This guide provides a detailed, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring that safety is as integral to our workflow as scientific precision.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from its structural analogues, such as (3-Bromo-2-chlorophenyl)methanol and other halogenated benzyl alcohols.[2][3] This proactive, science-based risk assessment is the cornerstone of a trustworthy safety protocol.

The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

Given its molecular weight of 221.48 g/mol and its predicted state as a solid at room temperature, the primary routes of exposure are inhalation of dust particles, skin contact during handling, and eye contact from splashes or airborne particles.[2][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1232407-29-2[5][6]
Molecular Formula C7H6BrClO[2][4][6]
Molar Mass 221.48 g/mol [2][4][6]
Appearance Solid (Predicted)[4]
Solubility in Water Low[4]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., dichloromethane, chloroform)[4]

The Core of Protection: Selecting the Right PPE

A risk-based approach is essential for PPE selection. The level of protection must match the scale and nature of the operation. Handling a few milligrams for an analytical standard requires a different level of precaution than a multi-gram synthesis.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, from weighing the solid to preparing solutions and running reactions, must be conducted within a certified chemical fume hood.[3] This is the most critical engineering control to prevent the inhalation of dust, aerosols, or vapors.[3]

Eye and Face Protection: A Non-Negotiable Barrier

Solvent splashes and chemical dust present a significant risk of severe eye irritation or damage.[7]

  • Standard Operations: For routine tasks such as weighing, preparing solutions, or conducting small-scale reactions, chemical splash goggles that provide a tight seal around the eyes are mandatory.[7][8][9]

  • High-Risk Operations: When handling larger volumes or performing tasks with a higher risk of splashing (e.g., transfers, filtrations), a full-face shield worn over chemical splash goggles is required to protect the entire face.[3][7][9]

Hand Protection: Choosing the Right Glove Material

Skin contact is a primary exposure route that can lead to irritation.[2] The choice of glove material is critical and depends on the solvents being used.

  • Nitrile Gloves: For handling the solid compound and for general protection, nitrile gloves are a suitable choice.[9] They offer good resistance to a range of chemicals and provide excellent dexterity.[10]

  • Butyl or Neoprene Gloves: When working with this compound dissolved in aggressive organic solvents, consult a glove compatibility chart. Butyl or neoprene gloves often provide superior protection against many solvents.[7][8][10]

  • Double Gloving: For extended operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure to increase protection against potential tears or permeation.

Glove Removal Technique: Always use the proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[11] Dispose of contaminated gloves immediately in the designated hazardous waste container.[11]

Body Protection: Shielding Against Contamination

A standard laboratory coat is required to protect skin and clothing from contamination.[3] For operations with a significant splash risk, consider using a chemical-resistant apron over the lab coat.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes variability and enhances safety.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Don appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep2 Verify Fume Hood is operational prep1->prep2 handle1 Weigh solid compound carefully to avoid dust prep2->handle1 Begin work handle2 Add solvent to create solution handle1->handle2 handle3 Transfer solution to reaction vessel handle2->handle3 clean1 Decontaminate workspace handle3->clean1 Reaction complete clean2 Segregate and label all waste streams clean1->clean2 clean3 Dispose of contaminated PPE in hazardous waste clean2->clean3

Caption: A typical workflow for safely handling this compound.

Detailed Protocol:

  • Preparation: Before entering the lab, ensure you are wearing a lab coat. Inside the lab, don safety goggles and chemical-resistant gloves.[3][9] Confirm that the chemical fume hood is functioning correctly.

  • Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid, minimizing the creation of airborne dust.

  • Solution Preparation: Slowly add the desired solvent to the solid in a suitable container. Keep the container covered as much as possible during this process.

  • Reaction and Transfers: Perform all subsequent steps, including transfers to reaction vessels, within the fume hood.

  • Post-Handling: After completing the work, wipe down the surfaces of the fume hood and any equipment used.

Emergency Preparedness: Spill and Exposure Management

Even with the best precautions, accidents can happen. A clear, actionable emergency plan is vital.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13] Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[13]

  • Spill Management:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE (including respiratory protection if the spill is large or ventilation is inadequate), cover the spill with an absorbent, non-combustible material like sand or vermiculite.

    • Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste.[11]

    • Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Due to their persistence and potential for environmental harm, halogenated organic compounds require careful disposal.[14]

  • Waste Segregation: Never mix waste containing this compound with other waste streams.[3]

  • Solid Waste: All disposables that have come into contact with the compound (e.g., gloves, weigh boats, absorbent paper) must be collected in a clearly labeled hazardous waste container.[3][11]

  • Liquid Waste: Unused or spent solutions containing the compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration equipped with scrubbers to neutralize the resulting hydrogen bromide and hydrogen chloride.[11][15]

Disposal Workflow

cluster_segregate Segregation cluster_contain Containment start Generate Waste (Solid or Liquid) solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Unused/Spent Solutions start->liquid_waste solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Bottle liquid_waste->liquid_container end Licensed Professional Waste Disposal (Incineration) solid_container->end liquid_container->end

Caption: Disposal workflow for waste containing this compound.

By integrating these safety protocols into every aspect of our work with this compound, we uphold our commitment to scientific excellence and, most importantly, to the well-being of our entire research community.

References

  • Ascent Chemical. (n.d.). This compound - Chlorinated Benzene Manufacturer in China.
  • US Coatings. (2016, April 13). SAFETY DATA SHEET.
  • PubChem. (n.d.). (3-Bromo-2-chlorophenyl)methanol. National Center for Biotechnology Information.
  • PCCA. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Bromo-methanol.
  • PubChem. (n.d.). (3-Bromophenyl)(2-chlorophenyl)methanol. National Center for Biotechnology Information.
  • BenchChem. (2025). Personal protective equipment for handling Benzyl-PEG5-Ots.
  • Capot Chemical. (2008, October 28). Material Safety Data Sheet.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • Combi-Blocks, Inc. (2025, April 22). OT-1296 - Safety Data Sheet.
  • Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine.
  • IndiaMART. (n.d.). 3-Bromo-2-chlorophenyl methanol (1261524-75-7).
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • MedchemExpress.com. (2024, November 13). Safety Data Sheet.
  • Swedish Pollutant Release and Transfer Register. (n.d.). Chlorinated organic substances.
  • CyclicPharma. (n.d.). This compound | CAS No. 1232407-29-2.
  • Sigma-Aldrich. (n.d.). This compound | 1232407-29-2.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.